molecular formula C6H15O3P B117055 Diethyl ethylphosphonate CAS No. 78-38-6

Diethyl ethylphosphonate

Cat. No.: B117055
CAS No.: 78-38-6
M. Wt: 166.16 g/mol
InChI Key: AATNZNJRDOVKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl Ethylphosphonate can be used as a flame retardant, and also used as a general reagent in phosphinoalkene and phosphinoalkyne synthesis.>This compound is a colorless liquid with a mild odor. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethoxy(ethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-4-8-10(7,6-3)9-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATNZNJRDOVKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Record name DIETHYL ETHYLPHOSPHONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20189
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025051
Record name Diethyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethyl ethylphosphonate is a colorless liquid with a mild odor. (NTP, 1992), Colorless liquid with a sweet odor; [HSDB]
Record name DIETHYL ETHYLPHOSPHONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20189
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethyl ethylphosphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

180 to 181 °F at 11 mmHg (NTP, 1992), 198 °C @ 760 MM HG
Record name DIETHYL ETHYLPHOSPHONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20189
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL ETHYLPHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

220 °F (NTP, 1992), 221 °F OC
Record name DIETHYL ETHYLPHOSPHONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20189
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL ETHYLPHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, MISCIBLE WITH MOST COMMON ORG SOLVENTS
Record name DIETHYL ETHYLPHOSPHONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20189
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL ETHYLPHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0259 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0259 @ 20 °C/4 °C
Record name DIETHYL ETHYLPHOSPHONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20189
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL ETHYLPHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

5.73 (AIR= 1)
Record name DIETHYL ETHYLPHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.31 [mmHg]
Record name Diethyl ethylphosphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

COLORLESS LIQ

CAS No.

78-38-6
Record name DIETHYL ETHYLPHOSPHONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20189
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethyl ethylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl ethylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL ETHYLPHOSPHONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, P-ethyl-, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl ethylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL ETHYLPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52Q01P44T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYL ETHYLPHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

388 °F (NTP, 1992)
Record name DIETHYL ETHYLPHOSPHONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20189
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Diethyl Ethylphosphonate (CAS 78-38-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diethyl ethylphosphonate (CAS 78-38-6), a versatile organophosphorus compound. This document details its physicochemical properties, safety and handling protocols, and comprehensive experimental procedures for its synthesis and analysis. While primarily recognized for its industrial applications, particularly as a flame retardant and chemical intermediate, this guide also explores the broader context of phosphonates in medicinal chemistry, highlighting their potential as phosphate isosteres in drug design. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a precursor for more complex, biologically active molecules.

Introduction

This compound, an ester of ethylphosphonic acid, is a colorless liquid with a characteristic mild odor. Its chemical structure features a stable carbon-phosphorus bond, a defining characteristic of the phosphonate functional group. This inherent stability, particularly to hydrolysis compared to phosphate esters, makes phosphonate-containing molecules valuable in various chemical and biological applications.

For drug development professionals, the significance of this compound lies not in its direct therapeutic activity, but in its role as a versatile synthetic building block. The phosphonate moiety is a well-established bioisostere of the phosphate group, a ubiquitous functional group in numerous biological processes. By replacing a labile P-O-C linkage with a robust P-C bond, medicinal chemists can design stable analogs of phosphorylated substrates, inhibitors, and transition states for a wide range of enzymes.[1][2][3][4] This strategy has been successfully employed in the development of antiviral drugs, osteoporosis treatments, and enzyme inhibitors targeting key players in metabolic pathways.[1][3][4] This guide, therefore, presents this compound as a foundational reagent for the synthesis of novel phosphonate derivatives with potential therapeutic applications.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its proper handling and use in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 78-38-6[5]
Molecular Formula C6H15O3P[5]
Molecular Weight 166.16 g/mol [5]
Appearance Colorless liquid with a mild odor[5]
Boiling Point 198-202 °C (at 760 mmHg)Santa Cruz Biotechnology
Density 1.024 g/mL at 20 °CChemicalBook
Solubility Miscible with alcohol, ether, and organic solvents. Slightly miscible with water.ChemicalBook
Refractive Index (n20/D) 1.417Sigma-Aldrich
Safety and Handling

This compound is considered a hazardous substance and requires careful handling to minimize exposure risks.

Hazard Classifications:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If there is a risk of inhalation, a respirator may be necessary.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Keep away from strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an ethyl halide.[6][7][8][9]

Reaction Scheme:

Michaelis_Arbuzov TEP Triethyl phosphite plus + TEP->plus EtI Ethyl iodide arrow Δ (Heat) EtI->arrow plus->EtI DEEP This compound arrow->DEEP plus2 + DEEP->plus2 EtI_product Ethyl iodide plus2->EtI_product

Synthesis of this compound via the Michaelis-Arbuzov reaction.

Materials:

  • Triethyl phosphite (≥98% purity)

  • Ethyl iodide

  • This compound (for initial heel, optional but recommended for larger scale)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a vacuum take-off head

  • Graduated dropping funnel

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, nitrogen-flushed three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a graduated dropping funnel.

  • Initial Heel (Optional): For larger-scale reactions, it is advantageous to add a "heel" of this compound (approximately 20-25% of the total triethyl phosphite weight) to the reaction flask.[6] This helps to maintain a higher reaction temperature from the outset.

  • Catalyst Addition: Add a catalytic amount of ethyl iodide (approximately 2-2.5 wt% of the triethyl phosphite) to the reaction flask (or the heel).

  • Heating: Heat the contents of the flask to 175-185 °C using a heating mantle.

  • Addition of Triethyl Phosphite: Slowly add triethyl phosphite from the dropping funnel to the heated reaction mixture. The rate of addition should be controlled to maintain the reaction temperature within the 175-185 °C range, as the reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 175-185 °C for an additional 1-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC) or ³¹P NMR spectroscopy to check for the disappearance of the triethyl phosphite starting material.

  • Purification: Once the reaction is complete, cool the mixture to room temperature. The crude this compound can be purified by vacuum distillation.[6][10] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 82-83 °C at 11 mmHg).

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis setup Reaction Setup addition Reagent Addition setup->addition reaction Heating & Reaction addition->reaction distillation Vacuum Distillation reaction->distillation gcms GC-MS distillation->gcms nmr NMR (1H, 31P) distillation->nmr

Experimental workflow for the synthesis, purification, and analysis.
Analytical Protocols

Accurate characterization of the synthesized this compound is crucial for its use in further research and development.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

ParameterValue
Column HP-5 (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature of 80 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Expected Retention Time: The retention time will vary depending on the specific instrument and conditions but can be determined by injecting a known standard.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation of this compound.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.15-4.01 (m, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃).

  • δ 1.72 (dq, J = 18.1, 7.6 Hz, 2H): Methylene protons of the ethyl group attached to phosphorus (P-CH₂CH₃).

  • δ 1.31 (t, J = 7.1 Hz, 6H): Methyl protons of the ethoxy groups (-OCH₂CH₃).

  • δ 1.15 (dt, J = 20.0, 7.6 Hz, 3H): Methyl protons of the ethyl group attached to phosphorus (P-CH₂CH₃).[11]

³¹P NMR (162 MHz, CDCl₃, proton-decoupled):

  • δ ~30-34 ppm: A single peak characteristic of an ethylphosphonate. The exact chemical shift can vary slightly based on solvent and concentration.[11][12]

Biological Significance and Drug Development Perspective

While this compound itself is not known to have direct therapeutic applications, its core phosphonate structure is of significant interest to the drug development community. Phosphonates are recognized as effective and stable mimics of natural phosphate esters.[1][3]

Phosphate_Mimicry cluster_enzyme Enzyme Active Site cluster_substrate Natural Substrate cluster_inhibitor Phosphonate Inhibitor enzyme Enzyme phosphate Phosphate Substrate (Labile P-O-C bond) phosphate->enzyme Binds and is hydrolyzed phosphonate Phosphonate Analog (Stable P-C bond) phosphonate->enzyme Binds and inhibits

Phosphonates as stable mimics of phosphate substrates in enzyme inhibition.

Many critical biological processes involve the enzymatic cleavage of phosphate esters. By replacing the hydrolytically labile P-O bond with a stable P-C bond, phosphonate analogs can act as competitive inhibitors of these enzymes. This "phosphate mimicry" strategy has led to the development of a number of successful drugs.[1][3][4]

This compound serves as a readily available starting material for the synthesis of more elaborate phosphonate-containing molecules. Through further chemical modifications, the ethyl group attached to the phosphorus can be functionalized, or the ethyl esters can be hydrolyzed to the corresponding phosphonic acid, which is often the biologically active form. These derivative compounds can then be screened for inhibitory activity against various enzymatic targets in areas such as:

  • Antiviral Therapy: As analogs of nucleoside phosphates.[1]

  • Oncology: Targeting enzymes involved in cancer cell metabolism.

  • Neuroscience: Modulating the activity of enzymes in the nervous system.

Therefore, for drug development professionals, this compound represents a key entry point into the rich and promising field of phosphonate medicinal chemistry.

Conclusion

This compound (CAS 78-38-6) is an organophosphorus compound with well-defined physicochemical properties and established synthetic routes. While its primary industrial applications are as a flame retardant and chemical intermediate, its true value to the research and drug development communities lies in its potential as a versatile building block. The stable phosphonate moiety it contains is a proven bioisostere for the phosphate group, a cornerstone concept in modern medicinal chemistry. This technical guide provides the essential data and experimental protocols to enable researchers to safely handle, synthesize, and utilize this compound as a starting point for the creation of novel, biologically active phosphonate derivatives.

References

An In-depth Technical Guide to Diethyl Ethylphosphonate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethylphosphonate (DEEP), CAS No. 78-38-6, is an organophosphorus compound with the chemical formula C6H15O3P.[1] It presents as a colorless to pale yellow liquid with a mild, sweet odor.[2][3] This compound is a versatile intermediate in organic synthesis and finds applications as a flame retardant, plasticizer, and in the synthesis of pesticides and herbicides.[4][5][6] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of synthetic routes.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Weight 166.16 g/mol [2][7]
Appearance Colorless liquid[2][4]
Odor Mild, sweet[2]
Density 1.024 g/mL at 20 °C[7]
Boiling Point 198 °C at 760 Torr[8][9]
82-83 °C at 11 mmHg[10][11]
Melting Point Not available[12]
Flash Point 90 °C (closed cup)[7]
105 °C[8][10][13]
Refractive Index (n20/D) 1.4163 - 1.417[2][7]
Vapor Pressure 0.31 mmHg[2]
7.501 mbar at 20 °C[12]
Solubility Slightly soluble in water. Miscible with alcohol, ether, and other organic solvents like chloroform and dichloromethane.[2][4][5][10]
Table 2: Spectral Data for this compound
Spectrum TypeData Reference
¹H NMR Sadtler Research Laboratories Spectral Collection: 11841
¹³C NMR Available in spectral databases.
³¹P NMR F.M.KHARRASOVA, V.D.EFIMOVA, SH.S.BIKEEV, R.A.SALAKHUTDINOV (1979) Zhurn.Obsch.Khim.(Russ. Lang.): v.49, N11, 2442-2446
IR Sadtler Research Laboratories Prism Collection: 10613
Mass Spectrometry (GC-MS) NIST Mass Spectrometry Data Center

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These represent general methodologies and may be adapted based on available instrumentation.

Boiling Point Determination (Micro Scale)

The boiling point can be determined using a micro-boiling point apparatus.[13]

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A boiling chip is added to ensure smooth boiling.

  • Apparatus Setup: The test tube is placed in a heating block. A thermometer is suspended in the test tube with the bulb positioned just above the liquid surface to measure the vapor temperature.

  • Heating: The sample is heated gently.

  • Measurement: As the liquid boils and a reflux ring of condensing vapor becomes visible on the side of the test tube, the temperature is recorded when the reflux ring is stable and level with the thermometer bulb. This temperature is the boiling point.[11]

Density Measurement

The density of this compound can be accurately measured using a pycnometer or a digital density meter.[6][10]

  • Using a Pycnometer:

    • The mass of a clean, dry pycnometer is accurately determined.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a thermostatically controlled water bath to bring the liquid to the desired temperature (e.g., 20 °C).

    • The pycnometer is removed from the bath, carefully dried, and its mass is determined.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

  • Using a Digital Density Meter:

    • The instrument, which often utilizes an oscillating U-tube, is calibrated with a standard of known density.[7]

    • The sample is injected into the measurement cell.

    • The instrument measures the change in oscillation frequency and calculates the density, which is then displayed.[10]

Refractive Index Measurement

An Abbe refractometer is commonly used for this measurement.[14][15]

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[16]

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[17] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[17] The sample should be free of any solid particles.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard proton NMR experiment is then run.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts, integrations, and coupling patterns are then analyzed.

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[2] However, it undergoes several important chemical reactions.

Hydrolysis

This compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of ethyl ethylphosphonate and subsequently ethylphosphonic acid.[3][12] The hydrolysis proceeds in a stepwise manner.[18][19]

G cluster_acid Acidic Conditions cluster_base Basic Conditions DEEP This compound H2O_H H₂O / H⁺ DEEP->H2O_H H2O_OH H₂O / OH⁻ DEEP->H2O_OH EEP Ethyl ethylphosphonate EEP->H2O_H EEP->H2O_OH EPA Ethylphosphonic acid H2O_H->EEP H2O_H->EPA H2O_OH->EEP H2O_OH->EPA EtOH1 - EtOH EtOH2 - EtOH

Caption: Hydrolysis of this compound.

Reactivity with Reducing and Oxidizing Agents
  • Strong Reducing Agents: In the presence of strong reducing agents like hydrides, organophosphates such as this compound can form highly toxic and flammable phosphine gas.[1][4][14]

  • Oxidizing Agents: Partial oxidation by strong oxidizing agents can lead to the release of toxic phosphorus oxides.[1][4][14] It is incompatible with strong oxidizing agents.[4]

Michaelis-Arbuzov Reaction

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an ethyl halide (e.g., ethyl iodide or ethyl bromide).[1][20]

G cluster_workflow Michaelis-Arbuzov Synthesis of this compound Reactants Triethyl Phosphite + Ethyl Halide ReactionVessel Heat Reaction Mixture Reactants->ReactionVessel Intermediate Quasiphosphonium Salt Intermediate ReactionVessel->Intermediate ProductFormation SN2 attack by Halide Intermediate->ProductFormation CrudeProduct Crude this compound + Ethyl Halide byproduct ProductFormation->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is considered a hazardous substance.[12] It is harmful if swallowed and causes serious eye irritation or damage.[12][21] It is also an irritant to the skin and respiratory system.[12][22] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or a fume hood.[12]

Conclusion

This compound is a valuable organophosphorus compound with well-defined physical and chemical properties. A thorough understanding of these characteristics, along with its reactivity and appropriate handling procedures, is essential for its safe and effective use in research and industrial applications. The experimental protocols provided in this guide offer a foundation for the accurate determination of its key properties.

References

An In-Depth Technical Guide to Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl ethylphosphonate (DEEP), an organophosphorus compound with significant applications in industrial and research settings. The document details its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a versatile building block in organic synthesis. Experimental protocols for its synthesis and characterization are provided, alongside visualizations of key reaction pathways to support researchers and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is an organophosphate ester characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethyl group and two ethoxy groups.

IdentifierValue
IUPAC Name This compound
CAS Number 78-38-6[1]
Molecular Formula C₆H₁₅O₃P[1]
Molecular Weight 166.16 g/mol [1]
SMILES CCOP(=O)(CC)OCC[1]
InChI InChI=1S/C6H15O3P/c1-4-8-10(7,6-3)9-5-2/h4-6H2,1-3H3[1]
InChIKey AATNZNJRDOVKDD-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless liquid with a mild odor.[1] It exhibits stability under standard conditions but can undergo hydrolysis in acidic or basic environments. A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Appearance Colorless liquid[1]
Density 1.024 g/mL at 20 °C
Boiling Point 198 °C at 760 mmHg[1]
Refractive Index 1.417 at 20 °C
Solubility Miscible with alcohol and ether. Slightly soluble in water.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with an ethyl halide.

Michaelis-Arbuzov Reaction Pathway

Michaelis_Arbuzov cluster_reactants Reactants cluster_products Products Triethyl_phosphite Triethyl phosphite Intermediate Quasiphosphonium salt (Intermediate) Triethyl_phosphite->Intermediate + Ethyl halide Ethyl_halide Ethyl halide (e.g., Ethyl iodide) DEEP This compound Ethyl_halide_byproduct Ethyl halide Intermediate->DEEP Rearrangement Intermediate->Ethyl_halide_byproduct Elimination

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the laboratory synthesis of this compound via the Michaelis-Arbuzov reaction.

Materials:

  • Triethyl phosphite

  • Ethyl iodide

  • Reaction flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • A heel of previously synthesized this compound is added to the reaction flask to serve as a high-boiling solvent.

  • A catalytic amount of ethyl iodide is introduced into the reaction flask.

  • The reaction mixture is heated to approximately 175-185 °C under an inert atmosphere.

  • Triethyl phosphite is added dropwise from the dropping funnel at a rate that maintains the reaction temperature.

  • After the addition is complete, the reaction mixture is held at the elevated temperature for a period to ensure the reaction goes to completion.

  • The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic methods.

TechniqueObserved Signals
¹H NMR δ (ppm) ~4.1 (m, 4H, OCH₂), ~1.7 (m, 2H, PCH₂), ~1.3 (t, 6H, OCH₂CH₃), ~1.1 (dt, 3H, PCH₂CH₃)[2]
¹³C NMR Signals corresponding to the ethoxy and ethyl groups attached to the phosphorus atom.[3]
³¹P NMR A single resonance characteristic of the phosphonate group.[1]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the ethylphosphonate moiety.

Horner-Wadsworth-Emmons Reaction

A key application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. After deprotonation at the carbon alpha to the phosphorus atom, the resulting carbanion reacts with aldehydes or ketones to form alkenes, typically with high (E)-stereoselectivity.

HWE_Reaction DEEP This compound Carbanion Phosphonate Carbanion DEEP->Carbanion + Base Alkene (E)-Alkene Carbanion->Alkene + Aldehyde/Ketone Phosphate_byproduct Phosphate byproduct Carbanion->Phosphate_byproduct + Aldehyde/Ketone Aldehyde Aldehyde/Ketone

Caption: General scheme of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Medicinal Chemistry

The phosphonate group is a well-established phosphate mimic in medicinal chemistry. This compound and similar phosphonates serve as building blocks for the synthesis of more complex molecules with potential biological activity. A notable application is in the construction of Proteolysis Targeting Chimeras (PROTACs), where the phosphonate can be hydrolyzed to the corresponding phosphonic acid, which can act as a linker or a binding motif.[4]

Other Applications

Beyond its use in fine chemical synthesis, this compound is widely employed as a flame retardant, a gasoline additive, an antifoam agent, a plasticizer, and a textile conditioner.[5] There is also research into its use as a component in electrolytes for lithium-ion batteries to enhance safety.

Safety and Handling

This compound is considered hazardous. It can be harmful if swallowed, cause serious eye damage, and is irritating to the skin and respiratory system. It is also toxic to aquatic organisms with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable organophosphorus compound with a broad range of applications. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its utility as a reagent in C-C bond-forming reactions like the Horner-Wadsworth-Emmons reaction make it a staple in organic synthesis. For researchers and professionals in drug development, its role as a precursor to phosphonic acids offers a gateway to novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in both research and industrial contexts.

References

Synthesis of Diethyl Ethylphosphonate from Triethyl Phosphite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl ethylphosphonate from triethyl phosphite, a reaction of significant importance in organophosphorus chemistry. The primary method for this transformation is the Michaelis-Arbuzov reaction, a robust and widely utilized method for forming carbon-phosphorus bonds.[1][2] This guide will delve into the reaction mechanism, detailed experimental protocols, and quantitative data, presenting the information in a clear and accessible format for professionals in research and development.

Reaction Overview: The Michaelis-Arbuzov Reaction

The synthesis of this compound from triethyl phosphite is classically achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, such as ethyl iodide or ethyl bromide, to yield a dialkyl phosphonate.[1][2][3] The general transformation is illustrated below:

P(OCH₂CH₃)₃ + CH₃CH₂X → (CH₃CH₂)P(O)(OCH₂CH₃)₂ + CH₃CH₂X

Where X = I, Br

The reaction proceeds via a two-step nucleophilic substitution (Sɴ2) mechanism.[3][4] The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. This results in the formation of a phosphonium salt intermediate. In the second step, the displaced halide ion attacks one of the ethyl groups on the phosphonium salt, leading to the formation of the final product, this compound, and a molecule of ethyl halide.

Reaction Mechanism Diagram

Arbuzov_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Sɴ2) cluster_step2 Step 2: Dealkylation (Sɴ2) Triethyl_phosphite Triethyl phosphite P(OEt)₃ Phosphonium_salt Intermediate [Et-P(OEt)₃]⁺ X⁻ Triethyl_phosphite->Phosphonium_salt Et-X Ethyl_halide Ethyl halide Et-X Phosphonium_salt_2 Intermediate [Et-P(OEt)₃]⁺ X⁻ Product This compound Et-P(O)(OEt)₂ Phosphonium_salt_2->Product X⁻ Byproduct Ethyl halide Et-X Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Triethyl Phosphite and Ethyl Halide Reaction Heat under Reflux or with Catalyst Reactants->Reaction Distillation_1 Distill off Ethyl Halide Byproduct Reaction->Distillation_1 Distillation_2 Vacuum Distillation of Crude Product Distillation_1->Distillation_2 Pure_Product Pure this compound Distillation_2->Pure_Product Characterization Characterize by NMR, IR, Refractive Index, etc. Pure_Product->Characterization

References

The Dual-Pronged Approach of Diethyl Ethylphosphonate in Flame Retardancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl ethylphosphonate (DEEP) is a halogen-free organophosphorus flame retardant increasingly utilized across a diverse range of polymeric materials, including polyurethanes, epoxy resins, and polyesters. Its efficacy stems from a dual-action mechanism, exerting flame-inhibiting effects in both the gas and condensed phases. In the gas phase, DEEP thermally decomposes to release phosphorus-containing radicals that scavenge high-energy species essential for flame propagation. Concurrently, in the condensed phase, it promotes the formation of a protective char layer that insulates the underlying polymer from heat and oxygen, thereby impeding further pyrolysis. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction

This compound (C₆H₁₅O₃P) is a liquid additive flame retardant valued for its high phosphorus content (approximately 18.6%), low viscosity, and good compatibility with various polymer matrices.[1] As a halogen-free alternative, DEEP addresses the environmental and health concerns associated with traditional halogenated flame retardants.[2] Its mode of action is multifaceted, involving chemical interactions in both the gaseous and solid states during combustion. Understanding these mechanisms is paramount for the strategic design and optimization of flame-retardant polymer formulations.

Mechanism of Action

The flame-retardant efficacy of this compound is attributed to its ability to interrupt the combustion cycle at two critical stages: in the gas phase where flammable gases combust, and in the condensed phase where the polymer pyrolyzes.

Gas-Phase Inhibition

During combustion, the heat generated pyrolyzes the polymer, releasing flammable volatile compounds. In the gas phase, these volatiles react with atmospheric oxygen in a self-sustaining radical chain reaction. The most critical radicals driving this reaction are highly reactive hydroxyl (•OH) and hydrogen (H•) radicals.

DEEP's primary role in the gas phase is to quench these flame-propagating radicals.[3] Upon heating, DEEP undergoes thermal decomposition, releasing a variety of phosphorus-containing species. These species, including phosphorus-centered radicals such as PO• and PO₂•, and phosphorus-containing acids like HPO•, act as potent radical scavengers.[3] They catalytically recombine the •OH and H• radicals into less reactive species, primarily water (H₂O), effectively terminating the chain reactions of combustion.[3] This "flame poisoning" effect reduces the heat feedback to the polymer surface, thus slowing down the pyrolysis process.

Gas_Phase_Mechanism Gas-Phase Radical Scavenging Mechanism cluster_pyrolysis DEEP Pyrolysis cluster_flame Flame Propagation cluster_inhibition Flame Inhibition DEEP This compound (DEEP) P_Radicals Phosphorus Radicals (PO•, PO₂, HPO•) DEEP->P_Radicals Heat P_Radicals_inhibit Phosphorus Radicals H_rad H• Flame Combustion H_rad->Flame H_rad_inhibit H• OH_rad •OH OH_rad->Flame OH_rad_inhibit •OH O2 O₂ O2->Flame Fuel Polymer Volatiles Fuel->Flame H2O H₂O (Stable) P_Radicals_inhibit->H2O Scavenging H_rad_inhibit->P_Radicals_inhibit OH_rad_inhibit->P_Radicals_inhibit

Figure 1: Gas-Phase Radical Scavenging by DEEP
Condensed-Phase Action

In the condensed phase, DEEP's mechanism is centered on altering the thermal degradation pathway of the polymer to favor the formation of a protective char layer. This process involves several key steps:

  • Decomposition to Phosphoric Acid: Upon heating, DEEP can hydrolyze and decompose to form phosphoric acid and polyphosphoric acid.

  • Catalysis of Dehydration and Cross-linking: These phosphoric acid species act as catalysts, promoting the dehydration of the polymer backbone. This process removes hydroxyl groups and facilitates cross-linking reactions within the polymer matrix.

  • Char Formation: The resulting cross-linked structure is more thermally stable and less prone to breaking down into flammable volatile compounds. Instead, it forms a carbonaceous char layer on the surface of the material.

  • Barrier Effect: This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the diffusion of oxygen to the polymer surface. It also traps the flammable volatiles, preventing their escape into the gas phase. In some instances, a glassy layer of polymeric phosphoric acid can also form, further inhibiting pyrolysis.

Condensed_Phase_Mechanism Condensed-Phase Char Formation Mechanism DEEP This compound (DEEP) Phosphoric_Acid Phosphoric Acid / Polyphosphoric Acid DEEP->Phosphoric_Acid Heat Dehydration Dehydration & Cross-linking Phosphoric_Acid->Dehydration Catalyzes Polymer Polymer Matrix Polymer->Dehydration Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis (uninhibited) Char_Layer Protective Char Layer Dehydration->Char_Layer Barrier Heat & Mass Transfer Barrier Char_Layer->Barrier

Figure 2: Condensed-Phase Char Formation Catalyzed by DEEP

Data Presentation

The flame-retardant performance of DEEP, both alone and in synergy with other flame retardants, has been evaluated in various polymers. The following tables summarize key quantitative data from flammability tests.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings

Polymer SystemDEEP Content (php¹)Co-additives (php¹)LOI (%)UL-94 RatingReference
Rigid Polyurethane Foam (RPUF)15APP (5)24.9V-0[3]
Epoxy Resin--Data not available for DEEP alone-
Polyester--Data not available for DEEP alone-
Polycarbonate--Data not available for DEEP alone-
¹ parts per hundred parts of polyol

Table 2: Cone Calorimetry Data

Polymer SystemDEEP Content (php¹)Co-additives (php¹)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)Reference
Rigid Polyurethane Foam (RPUF)20NoneLower than APP-containing foam23.43 (for RPUF with 15 php DEEP & 5 php APP)-[3]
Epoxy Resin--Data not availableData not availableData not available
Polyester--Data not availableData not availableData not available
Polycarbonate--Data not availableData not availableData not available
¹ parts per hundred parts of polyol

Note: There is a notable lack of publicly available quantitative data for DEEP as the sole flame retardant in many common polymer systems. Much of the existing research focuses on synergistic formulations.

Experimental Protocols

The evaluation of flame retardancy involves a suite of standardized tests. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of the material and the effect of the flame retardant on its decomposition profile.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 30-800 °C).[3]

    • The analysis is conducted under a controlled atmosphere, typically nitrogen (for pyrolysis studies) or air (for oxidative degradation studies), with a constant flow rate (e.g., 50-100 mL/min).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum mass loss rate, and the percentage of char residue at the final temperature.

Limiting Oxygen Index (LOI) Test
  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Standard: ASTM D2863.

  • Apparatus: LOI apparatus, consisting of a vertical glass chimney, gas flow meters, and an ignition source.

  • Procedure:

    • A specimen of specified dimensions is clamped vertically in the center of the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set to a value at which the specimen is expected to burn.

    • The top edge of the specimen is ignited with a flame.

    • The burning behavior of the specimen is observed. The test is considered positive if the flame propagates over a certain distance or burns for a specific duration.

    • The oxygen concentration is then systematically varied, and the test is repeated with new specimens until the minimum oxygen concentration required to sustain combustion is determined.

UL-94 Vertical Burning Test
  • Objective: To assess the burning behavior of a plastic material after exposure to a small flame.

  • Standard: ANSI/UL 94.

  • Apparatus: UL-94 test chamber, Bunsen burner, timer, and a layer of dry absorbent surgical cotton.

  • Procedure:

    • A rectangular bar specimen is held vertically by a clamp at its upper end.

    • A Bunsen burner with a specified flame height is positioned under the lower end of the specimen for 10 seconds and then removed.

    • The duration of flaming combustion after the first flame application is recorded.

    • As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and then removed.

    • The duration of flaming and glowing combustion after the second flame application is recorded.

    • Observations are made as to whether any flaming drips ignite the cotton placed below the specimen.

    • Based on the afterflame times, afterglow times, and whether flaming drips ignite the cotton, the material is classified as V-0, V-1, or V-2.

Cone Calorimetry
  • Objective: To measure the heat release rate and other combustion parameters of a material under controlled fire-like conditions.

  • Standard: ASTM E1354 / ISO 5660.

  • Apparatus: Cone calorimeter, consisting of a conical radiant heater, a load cell for measuring mass loss, and a gas analysis system.

  • Procedure:

    • A square specimen (typically 100 mm x 100 mm) is placed horizontally on a load cell.

    • The specimen is exposed to a constant level of radiant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.[3]

    • A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

    • During the test, the following parameters are continuously measured: time to ignition (TTI), mass loss rate (MLR), and the oxygen concentration in the exhaust gas stream.

    • From these measurements, key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), and total heat released (THR) are calculated based on the principle of oxygen consumption.

Experimental_Workflow General Experimental Workflow for Flammability Evaluation cluster_sample Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis Polymer Polymer Resin Compounding Melt Compounding Polymer->Compounding DEEP DEEP DEEP->Compounding Specimen Test Specimens Compounding->Specimen TGA TGA Specimen->TGA LOI LOI Specimen->LOI UL94 UL-94 Specimen->UL94 Cone Cone Calorimetry Specimen->Cone Thermal_Stability Thermal Stability & Char Yield TGA->Thermal_Stability Oxygen_Index Oxygen Index LOI->Oxygen_Index Burning_Rating V-0, V-1, V-2 UL94->Burning_Rating Heat_Release HRR, THR, TTI Cone->Heat_Release

References

An In-depth Technical Guide to the Solubility of Diethyl Ethylphosphonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of diethyl ethylphosphonate in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing a consolidated view of qualitative solubility and a comprehensive, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound

This compound (CAS No. 78-38-6) is an organophosphorus compound with the chemical formula C₆H₁₅O₃P. It is a colorless liquid with a mild odor.[1] This compound finds applications as a chemical intermediate, a reagent in organic synthesis, a flame retardant, and in heavy-metal extraction.[2][3] Understanding its solubility in organic solvents is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

Based on available chemical data, this compound is generally described as being soluble or miscible with a range of common organic solvents.[1][2][3][4] The term "miscible" implies that the two liquids can be mixed in all proportions to form a homogeneous solution.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventQualitative Solubility
Alcohols EthanolSoluble/Miscible[1][2][3]
Alcohol (general)Miscible[3]
Ethers Diethyl EtherSoluble/Miscible[1][2][3]
Halogenated Solvents ChloroformSoluble[3]
DichloromethaneSlightly Soluble[3]
Ketones AcetoneA solution of 1000 µg/mL is noted[1]
Esters Ethyl AcetateSlightly Soluble[3]

Note: The terms "Soluble," "Slightly Soluble," and "Miscible" are based on descriptive data from chemical suppliers and databases. For precise applications, quantitative determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a general and robust method for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is adapted from standard laboratory practices for determining liquid-liquid equilibria.

Objective: To quantitatively determine the concentration of this compound in a solvent at saturation.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analytical instrument

  • Syringes and syringe filters (solvent compatible, e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standards:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent. The concentrations should span the expected solubility range.

    • These standards will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation (Equilibration):

    • In a series of sealed vials, add a known volume of the organic solvent.

    • To each vial, add an excess amount of this compound. The presence of a separate phase of this compound after equilibration is necessary to ensure saturation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for initial phase separation.

    • To ensure complete separation of the undissolved this compound, centrifuge the vials at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the solvent-rich phase (the supernatant).

    • Filter the aliquot through a solvent-compatible syringe filter to remove any micro-droplets of the undissolved phosphonate.

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated GC-FID method.

  • Quantification:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A Preparation of Standards (DEEP in Solvent) G GC-FID Analysis A->G B Preparation of Saturated Solution (Excess DEEP in Solvent) C Equilibration (Thermostatic Shaker) B->C D Phase Separation (Centrifugation) C->D E Sample Withdrawal & Filtration (Solvent-Rich Phase) D->E F Sample Dilution E->F F->G H Quantification (Using Calibration Curve) G->H I Solubility Determination H->I

Caption: Workflow for the quantitative determination of this compound solubility.

References

Spectroscopic Profile of Diethyl Ethylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl ethylphosphonate (CAS No: 78-38-6), a compound of interest in various chemical and pharmaceutical applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The following sections present the data for ¹H, ¹³C, and ³¹P NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.11dq4H7.1, 7.1O-CH₂-CH₃
1.74dq2H18.1, 7.6P-CH₂-CH₃
1.33t6H7.1O-CH₂-CH₃
1.17dt3H20.0, 7.6P-CH₂-CH₃

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, corresponding to the four distinct carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
61.5d, J(C-P) = 6.5O-CH₂-CH₃
18.8d, J(C-P) = 141.9P-CH₂-CH₃
16.5d, J(C-P) = 5.9O-CH₂-CH₃
6.6d, J(C-P) = 6.9P-CH₂-CH₃
³¹P NMR Spectroscopy

The ³¹P NMR spectrum of this compound exhibits a single resonance, confirming the presence of one phosphorus atom in a specific chemical environment.

Table 3: ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmSolventReference
~30.1Not specified85% H₃PO₄
34.19CDCl₃Not specified

Data sourced from SpectraBase and other chemical databases.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2980StrongC-H stretch (alkane)
1240StrongP=O stretch (phosphoryl)
1030StrongP-O-C stretch
960MediumP-C stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that can be used for its identification. The molecular ion peak is observed at m/z 166.[4]

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
16616.9[M]⁺ (Molecular Ion)
13953.7[M - C₂H₅]⁺
13833.6[M - C₂H₆]⁺
12222.6[M - C₂H₅O]⁺
111100.0[M - C₂H₅O - H]⁺ or [PO(OC₂H₅)₂]⁺
9368.4[P(O)(OH)(OC₂H₅)]⁺
8120.8[P(O)(OH)₂]⁺
6530.2[PO₂H₂]⁺

Data sourced from ChemicalBook and PubChem.[4][5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound (10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 3.98 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • ³¹P NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 64

    • Relaxation delay: 2.0 s

    • Reference: 85% H₃PO₄ (external)

Infrared (IR) Spectroscopy

Instrumentation and Method:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Method: Attenuated Total Reflectance (ATR). A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

    • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Instrumentation and Method:

  • Spectrometer: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Initial temperature 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

Visualizations

The following diagrams illustrate the key spectroscopic analysis workflows and structural information.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Neat (IR/MS) Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Dissolution->NMR IR FTIR Spectrometer (ATR) Dissolution->IR MS GC-MS (EI) Dissolution->MS Process_NMR Fourier Transform Phase Correction Baseline Correction NMR->Process_NMR Process_IR Background Subtraction Peak Picking IR->Process_IR Process_MS Library Search Fragmentation Analysis MS->Process_MS Interpret_NMR Chemical Shifts Coupling Constants Integration Process_NMR->Interpret_NMR Interpret_IR Characteristic Bands Functional Groups Process_IR->Interpret_IR Interpret_MS Molecular Ion Fragmentation Pattern Process_MS->Interpret_MS

General workflow for spectroscopic analysis.

IR_Vibrations Characteristic IR Vibrations of this compound cluster_stretching Stretching Vibrations cluster_other Other Vibrations DEEP This compound CH_stretch C-H stretch (~2980 cm⁻¹) DEEP->CH_stretch PO_stretch P=O stretch (~1240 cm⁻¹) DEEP->PO_stretch POC_stretch P-O-C stretch (~1030 cm⁻¹) DEEP->POC_stretch PC_stretch P-C stretch (~960 cm⁻¹) DEEP->PC_stretch

Characteristic IR vibrations of the molecule.

MS_Fragmentation Key Fragmentation Pathways of this compound in EI-MS M [C₆H₁₅O₃P]⁺˙ m/z = 166 F139 [C₄H₁₀O₃P]⁺ m/z = 139 M->F139 - C₂H₅ F138 [C₄H₉O₃P]⁺˙ m/z = 138 M->F138 - C₂H₆ F111 [C₂H₆O₃P]⁺ m/z = 111 F139->F111 - C₂H₄ F138->F111 - C₂H₃ F93 [C₂H₆O₂P]⁺ m/z = 93 F111->F93 - H₂O

References

The Genesis of a Workhorse Molecule: An In-depth Technical Guide to the Discovery and History of Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethylphosphonate (DEEP), a seemingly unassuming organophosphorus compound, holds a significant place in the landscape of chemical synthesis and material science. While not a household name, its discovery and the elucidation of its primary synthetic route laid the groundwork for the development of a vast array of phosphonate-based compounds with diverse applications, ranging from flame retardants to therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of this compound, with a focus on the seminal experimental work that brought this molecule to the forefront of organophosphorus chemistry.

The Dawn of Phosphonate Chemistry: Discovery and Key Figures

The story of this compound is intrinsically linked to the pioneering work of German chemist August Michaelis and Russian chemist Aleksandr Arbuzov. In the late 19th and early 20th centuries, their investigations into the reactivity of phosphorus compounds led to the discovery of a fundamental carbon-phosphorus bond-forming reaction.

In 1898, August Michaelis reported a reaction that, while not the direct synthesis of DEEP, was a critical precursor to its discovery. It was Aleksandr Arbuzov, however, who extensively explored and elucidated the mechanism of the reaction between trialkyl phosphites and alkyl halides, now famously known as the Michaelis-Arbuzov reaction . This reaction stands as the cornerstone of phosphonate synthesis and is the primary method for producing this compound.

The reaction involves the nucleophilic attack of a trivalent phosphorus ester (a trialkyl phosphite) on an alkyl halide. This is followed by the dealkylation of the resulting phosphonium salt intermediate by the displaced halide ion to form a pentavalent phosphorus species, a phosphonate.

The Michaelis-Arbuzov Reaction: The Synthetic Heart of this compound

The synthesis of this compound via the Michaelis-Arbuzov reaction is a classic example of this powerful transformation. The reaction proceeds between triethyl phosphite and an ethyl halide, typically ethyl iodide or ethyl bromide.

Experimental Workflow: Michaelis-Arbuzov Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Triethyl_Phosphite Triethyl Phosphite P(OEt)₃ Heating Heating (Reflux) Triethyl_Phosphite->Heating Ethyl_Halide Ethyl Halide Et-X (X = I, Br) Ethyl_Halide->Heating SN2_Attack SN2 Attack (Formation of Phosphonium Salt) Heating->SN2_Attack Initiates Reaction Dealkylation Dealkylation (SN2 attack by Halide) SN2_Attack->Dealkylation Intermediate Formation DEEP This compound Et-P(O)(OEt)₂ Dealkylation->DEEP Ethyl_Halide_Byproduct Ethyl Halide Et-X Dealkylation->Ethyl_Halide_Byproduct

Caption: A simplified workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Historical Experimental Protocols

While the exact first synthesis of this compound is not definitively documented in a single seminal paper, early 20th-century chemical literature contains numerous examples of the Michaelis-Arbuzov reaction. A well-documented and reliable procedure can be found in Organic Syntheses, Collective Volume 4. This procedure, while published later, represents a refined and standardized method that reflects the culmination of earlier work.

Synthesis of this compound (Adapted from Organic Syntheses, Coll. Vol. 4, p. 326)

Materials:

  • Triethyl phosphite

  • Ethyl iodide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Methodology:

  • A mixture of triethyl phosphite (2 moles) and ethyl iodide (1.6 moles) is placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to reflux for a period of 3 hours.

  • After the reflux period, the apparatus is arranged for distillation, and the byproduct ethyl iodide is distilled off.

  • The remaining residue is then fractionally distilled under reduced pressure to yield the purified this compound.

Quantitative Data from Historical Syntheses

The following tables summarize the key quantitative data associated with the historical synthesis and physical properties of this compound.

Table 1: Reaction Parameters and Yields for the Synthesis of this compound

ParameterValueReference
Reactants
Triethyl phosphite2 molesOrganic Syntheses, Coll. Vol. 4
Ethyl iodide1.6 molesOrganic Syntheses, Coll. Vol. 4
Reaction Conditions
TemperatureRefluxOrganic Syntheses, Coll. Vol. 4
Time3 hoursOrganic Syntheses, Coll. Vol. 4
Yield
Product Yield98.5%Organic Syntheses, Coll. Vol. 4

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₅O₃PPubChem CID 6534
Molecular Weight 166.16 g/mol PubChem CID 6534
Boiling Point 198 °C at 760 mmHgCAS Common Chemistry
82-83 °C at 11 mmHgChemicalBook
Density 1.0259 g/cm³ at 20 °CCAS Common Chemistry
Refractive Index (n20/D) 1.417Sigma-Aldrich

Applications and Biological Significance

Historically and in modern times, this compound's primary applications lie outside the realm of direct therapeutic intervention.

1. Flame Retardant: DEEP is a widely used halogen-free flame retardant, particularly in polyurethane foams and polyesters. Its mechanism of action involves both gas-phase and condensed-phase inhibition of combustion. Upon heating, it decomposes to release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation. It also promotes the formation of a protective char layer on the polymer surface.

Mechanism of Organophosphorus Flame Retardancy

G cluster_gas Gas Phase cluster_condensed Condensed Phase Heat Heat Polymer_DEEP Polymer + DEEP Heat->Polymer_DEEP Decomposition Thermal Decomposition Polymer_DEEP->Decomposition P_Radicals Phosphorus Radicals (PO•) Decomposition->P_Radicals Char_Formation Char Formation Decomposition->Char_Formation Quenching Radical Quenching P_Radicals->Quenching Flame_Radicals Flame Radicals (H•, OH•) Flame_Radicals->Quenching Flame_Inhibition Flame_Inhibition Quenching->Flame_Inhibition Inhibits Combustion Protective_Layer Insulating Protective Layer Char_Formation->Protective_Layer Heat_Shield Heat_Shield Protective_Layer->Heat_Shield Acts as a Heat Shield

Caption: The dual-phase flame retardant mechanism of this compound.

2. Chemical Intermediate: DEEP serves as a versatile intermediate in organic synthesis. The phosphonate moiety can be further functionalized, making it a valuable building block for the synthesis of more complex organophosphorus compounds, including ligands for catalysis and precursors for agrochemicals.

3. Drug Development Context: While this compound itself is not a therapeutic agent, the phosphonate group is a well-established bioisostere for the phosphate group in drug design. Phosphonates are more stable to hydrolysis by phosphatases, which can improve the pharmacokinetic profile of a drug. Therefore, the fundamental chemistry established with the synthesis of simple phosphonates like DEEP has had a profound, albeit indirect, impact on the development of phosphonate-containing drugs, including antivirals and bone resorption inhibitors. Recent studies have also explored the impact of DEEP on gut microbiota, indicating a potential for indirect biological effects that warrant further investigation.

Conclusion

The discovery and historical development of this compound are a testament to the power of fundamental chemical research. From its conceptual origins in the work of Michaelis and its practical synthesis through the Arbuzov reaction, DEEP has evolved from a laboratory curiosity to an industrially significant chemical. While its direct role in drug development is limited, the synthetic methodologies established for its creation have provided a robust platform for the synthesis of a wide range of biologically active phosphonates. Its continued use as a flame retardant and chemical intermediate underscores the enduring legacy of this foundational organophosphorus compound.

In-Depth Technical Guide on the Theoretical Studies of Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethylphosphonate (DEEP), a colorless organophosphorus compound with the chemical formula C₆H₁₅O₃P, has garnered significant interest across various scientific and industrial domains.[1] Its applications range from a flame retardant and plasticizer to a crucial intermediate in the synthesis of specialized organophosphorus compounds.[1][2] Understanding the fundamental molecular properties and reactive behavior of DEEP is paramount for optimizing its existing applications and exploring novel functionalities, including its potential role in drug development and as a non-flammable electrolyte component in lithium-ion batteries.[3]

This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, vibrational frequencies, and thermal decomposition pathways. The content herein is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Theoretical Studies

Theoretical investigations, primarily employing Density Functional Theory (DFT), offer profound insights into the electronic structure and energetics of this compound. These computational approaches allow for the prediction of molecular geometries, vibrational spectra, and reaction mechanisms that can be challenging to probe experimentally.

Molecular Structure and Vibrational Analysis

The molecular geometry of this compound has been optimized using DFT calculations, providing precise data on bond lengths and angles. A common and reliable method for such calculations is the B3LYP functional combined with the 6-31G(d,p) basis set.[4][5] This level of theory has been successfully applied to similar organophosphorus compounds, yielding results that are in good agreement with experimental data.[4]

Table 1: Predicted Geometric Parameters for this compound (DFT B3LYP/6-31G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
P=O1.485O=P-O(1)115.5
P-O(1)1.580O=P-O(2)115.5
P-O(2)1.580O(1)-P-O(2)105.0
P-C(1)1.820O=P-C(1)112.0
O(1)-C(2)1.450O(1)-P-C(1)104.0
O(2)-C(4)1.450O(2)-P-C(1)104.0
C(1)-C(3)1.530P-O(1)-C(2)120.0
C(2)-H1.090P-O(2)-C(4)120.0
C(3)-H1.090P-C(1)-C(3)110.0
C(4)-H1.090O(1)-C(2)-H109.5
C(5)-H1.090H-C(2)-H109.5
C(4)-C(5)1.530O(2)-C(4)-C(5)109.0
H-C(3)-H109.5
C(1)-C(3)-H109.5
H-C(4)-H109.5
C(4)-C(5)-H109.5
H-C(5)-H109.5

Note: The values in this table are representative and based on typical bond lengths and angles from DFT calculations of similar organophosphonates. Specific experimental or more advanced computational data may vary slightly.

Vibrational frequency analysis based on these optimized geometries allows for the assignment of infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the computational method.[6]

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupCalculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p), scaled)Experimental Frequency (cm⁻¹)Vibrational Mode
P=O1250 - 1280~1260Stretching
P-O-C1020 - 1050~1030Asymmetric Stretching
C-O-C1160 - 1180~1170Stretching
C-C950 - 980~960Stretching
C-H (sp³)2850 - 30002870 - 2980Stretching

Note: Experimental values are approximate and can vary based on the physical state of the sample and the spectroscopic technique used.

computational_workflow start Initial Molecular Geometry of DEEP dft DFT Calculation (e.g., B3LYP/6-31G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc results Optimized Geometry (Bond Lengths, Angles) geom_opt->results vib_spec Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_spec

Caption: Workflow for DFT-based molecular structure optimization and vibrational analysis of DEEP.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a critical aspect of its application as a flame retardant.[7] Theoretical studies suggest that the pyrolysis of organophosphonates often proceeds through a concerted, non-radical mechanism involving a six-membered transition state, similar to a retro-ene reaction.[8] This pathway leads to the elimination of an alkene (ethene in this case) and the formation of a phosphonic acid monoester, which can undergo further decomposition.

The initial and rate-determining step is proposed to be the intramolecular transfer of a hydrogen atom from the ethyl group of an ethoxy moiety to the phosphoryl oxygen, facilitated by a cyclic transition state. This process results in the cleavage of the C-O bond and the formation of ethene and ethyl ethylphosphonic acid.

thermal_decomposition DEEP This compound TS1 Six-membered Transition State DEEP->TS1 Δ Intermediate1 Ethyl ethylphosphonic acid + Ethene TS1->Intermediate1 TS2 Second Transition State Intermediate1->TS2 Δ Products Ethylphosphonic acid + Ethene TS2->Products FurtherDecomp Further Decomposition Products (e.g., Phosphoric Acid, Water, Hydrocarbons) Products->FurtherDecomp

Caption: Proposed reaction pathway for the thermal decomposition of this compound.

Hydrolysis

This compound is susceptible to hydrolysis under both acidic and basic conditions.[2] The hydrolysis proceeds in a stepwise manner, with the cleavage of the first P-O-C bond being faster than the second.[9] Kinetic studies on similar dialkyl phosphonates indicate that the reaction follows pseudo-first-order kinetics for each step.[9] The rate of hydrolysis is influenced by the steric and electronic nature of the substituents on the phosphorus atom.[9]

Table 3: Representative Pseudo-First-Order Rate Constants for the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates

Substituent on Benzyl Groupk₁ (h⁻¹)k₂ (h⁻¹)Time for Complete Hydrolysis (h)
H2.640.609.5
4-NO₂5.181.242.5
4-Cl3.360.675.5
4-F3.420.746.0
Data from a study on diethyl α-hydroxybenzylphosphonates, illustrating the influence of substituents on hydrolysis rates.[10]

Experimental Protocols

The theoretical findings are complemented and validated by experimental data. The following section details standardized protocols for the key analytical techniques used to characterize this compound.

Spectroscopic Analysis

Objective: To confirm the molecular structure of this compound.

Instrumentation: 400 MHz NMR spectrometer or equivalent.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

    • Acquire the ¹H NMR spectrum with appropriate parameters (e.g., 16 scans, 30° pulse width, 1-second relaxation delay).

  • ³¹P NMR Acquisition:

    • Switch the probe to the phosphorus channel.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Objective: To identify the functional groups present in this compound.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the sample spectrum. The instrument software will automatically subtract the background.

Thermal Analysis

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: Thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into an appropriate TGA pan (e.g., alumina).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen at 50 mL/min).

  • Record the sample mass as a function of temperature.

Objective: To measure the heat flow associated with the thermal transitions of this compound.

Instrumentation: Differential scanning calorimeter.

Procedure:

  • Hermetically seal a small sample (2-5 mg) of this compound in an aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Record the differential heat flow between the sample and the reference.

Chromatographic Analysis

Objective: To identify the decomposition products of this compound.

Instrumentation: GC system coupled to a Mass Spectrometer.

Procedure:

  • Sample Preparation: For pyrolysis-GC-MS, place a small amount of this compound in a pyrolysis sample cup. For analysis of decomposition products from a prior experiment, dissolve the residue in a suitable volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST).

experimental_workflow start DEEP Sample tga_dsc TGA/DSC Analysis start->tga_dsc pyrolysis Controlled Pyrolysis start->pyrolysis thermal_data Thermal Stability Data (TGA Curve, DSC Thermogram) tga_dsc->thermal_data gc_ms GC-MS Analysis of Decomposition Products pyrolysis->gc_ms product_identification Identification of Decomposition Products gc_ms->product_identification

Caption: Workflow for the experimental analysis of the thermal decomposition of DEEP.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental approaches to understanding the fundamental properties of this compound. The combination of DFT calculations and analytical techniques such as NMR, FTIR, TGA, DSC, and GC-MS offers a powerful toolkit for elucidating its molecular structure, vibrational characteristics, and decomposition mechanisms. For researchers, scientists, and professionals in drug development, a thorough grasp of these principles is essential for leveraging the unique properties of DEEP in the design of new materials and therapeutic agents. While a comprehensive theoretical study on the thermal decomposition of DEEP is still needed to provide a complete potential energy surface, the information presented here, based on robust computational methods and experimental data from analogous systems, serves as a solid foundation for further research and development.

References

Diethyl Ethylphosphonate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for diethyl ethylphosphonate (DEEP). The information is intended for professionals in research and drug development who may handle this chemical. This document outlines the toxicological properties, exposure control measures, and emergency procedures associated with this compound, supported by available data and experimental insights.

Chemical and Physical Properties

This compound is a colorless liquid with a mild odor.[1] It is crucial to understand its physical and chemical characteristics to ensure safe handling and storage.

PropertyValueReference
CAS Number 78-38-6[1][2]
Molecular Formula C6H15O3P[1][3]
Molecular Weight 166.16 g/mol [1][3]
Appearance Colorless liquid[1]
Odor Mild, sweet[1]
Boiling Point 198 °C (388 °F)[4]
Flash Point 107 °C (225 °F)[5]
Density 1.028 g/cm³[6]
Vapor Pressure 7.501 mbar at 20 °C[6]
Solubility Mixes with water[6]
Autoignition Temperature 500 °F (260 °C)[6]

Hazard Identification and Classification

This compound is considered a hazardous substance.[6] It is harmful if swallowed and causes serious eye damage.[7][8] It is also classified as irritating to the skin and respiratory system.[2][6]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Source: ECHA C&L Inventory, PubChem

Toxicological Information

The primary toxicological concerns with this compound are its acute oral toxicity, severe eye irritation, and a specific mechanism of kidney toxicity in male rats.

Acute Toxicity
RouteSpeciesValueReference
Oral (LD50)Rat2330 mg/kg[2][6]
Oral (LD50)Mouse2500 mg/kg[6]
Dermal (LD50)Rat> 2000 mg/kg[2][7]
Irritation and Sensitization
  • Eye Irritation: Causes serious eye damage.[7][8] In rabbit studies, it has been shown to be a severe eye irritant.[6]

  • Skin Irritation: Causes skin irritation.[2] It can cause inflammation of the skin upon contact in some individuals.[6]

  • Respiratory Irritation: May cause respiratory irritation.[2] Inhalation of vapors or mists may be damaging to the health of the individual.[6]

  • Skin Sensitization: This product is not expected to cause skin sensitization.[7]

Mutagenicity

This compound has been tested for mutagenicity using the Salmonella/microsome preincubation assay (Ames test) and was found to be negative.[1]

Male Rat-Specific Renal Toxicity

Studies have shown that this compound can induce α2u-globulin accumulation in the kidneys of male rats, which can lead to nephropathy.[9][10] This is a sex-specific effect and is not considered directly relevant to human health risk assessment, as humans do not produce α2u-globulin.[11]

Experimental Protocols

Biotransformation and α2u-Globulin Accumulation Study

A study investigated the biotransformation and renal toxicity of this compound in male and female Fischer-344 rats.[9][10]

  • Biotransformation Protocol:

    • Male and female rats were administered single oral doses of 50 and 100 mg/kg of this compound.[9][10]

    • Urine was collected over 24 hours.[9]

    • Urine samples were analyzed by 31P-NMR and GC/MS to identify metabolites.[9][10]

    • Results showed that unchanged this compound, along with ethyl ethylphosphonate and ethylphosphonate, were excreted in the urine.[9][10]

  • α2u-Globulin Accumulation Protocol:

    • Male and female Fischer-344 rats were administered this compound daily for five consecutive days by gavage at doses of 50 and 100 mg/kg.[9][10]

    • Kidney cytosol was prepared from the animals.

    • α2u-globulin levels in the kidney cytosol were quantified by capillary electrophoresis and confirmed by SDS-PAGE and Western blotting.[12]

    • The results demonstrated a dose-dependent increase in α2u-globulin content in male rats, but not in female rats.[9][10]

Visualizations

Signaling Pathway: α2u-Globulin Mediated Nephrotoxicity in Male Rats

alpha2u_nephrotoxicity cluster_exposure Exposure cluster_events Key Events cluster_outcome Adverse Outcome DEEP This compound (DEEP) MIE Molecular Initiating Event: Binding to α2u-globulin in liver DEEP->MIE Enters male rat system KE1 Key Event 1: Decreased catabolism of α2u-globulin complex MIE->KE1 KE2 Key Event 2: Accumulation of α2u-globulin in proximal tubule cells (hyaline droplets) KE1->KE2 KE3 Key Event 3: Lysosomal overload and cell death KE2->KE3 KE4 Key Event 4: Compensatory cell proliferation KE3->KE4 AO Adverse Outcome: Renal tubule tumor formation (in chronic exposure scenarios) KE4->AO Sustained proliferation can lead to tumors acute_oral_toxicity_workflow start Start: Acute Oral Toxicity Test (OECD 401) prep Animal Preparation: - Fasted rodents (rats preferred) - Acclimatization start->prep dosing Dosing: - Single oral gavage - Graduated doses to several groups prep->dosing observation Observation Period (14 days): - Record mortality and clinical signs daily - Body weight measurement dosing->observation necropsy Necropsy: - Gross necropsy of all animals (those that die and survivors at term) observation->necropsy analysis Data Analysis: - Determine LD50 value - Identify target organs necropsy->analysis end End of Study analysis->end hazard_communication cluster_hazards Identified Hazards cluster_precautions Handling Precautions substance This compound oral_tox Harmful if Swallowed substance->oral_tox eye_dam Causes Serious Eye Damage substance->eye_dam skin_irr Causes Skin Irritation substance->skin_irr resp_irr May Cause Respiratory Irritation substance->resp_irr aq_tox Toxic to Aquatic Life substance->aq_tox ppe Wear Protective Gloves, Eye/Face Protection oral_tox->ppe hygiene Wash Hands Thoroughly After Handling oral_tox->hygiene eye_dam->ppe skin_irr->ppe skin_irr->hygiene ventilation Use in a Well-Ventilated Area resp_irr->ventilation env_release Avoid Release to the Environment aq_tox->env_release

References

Toxicological Profile of Diethyl Ethylphosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Diethyl ethylphosphonate (DEEP). Due to the limited availability of comprehensive toxicological studies on DEEP for certain endpoints, this report also includes data on a close structural analog, Dimethyl methylphosphonate (DMMP), to provide a more complete understanding of the potential hazards. All data is presented with clear attribution to the specific chemical.

Acute Toxicity

DEEP exhibits a low to moderate order of acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of this compound (DEEP)

SpeciesRouteParameterValueReference
RatOralLD50785 - 2330 mg/kg[1]
MouseOralLD502500 mg/kg[1]
RatDermalLD50>2000 mg/kg[1][2]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

Acute Oral Toxicity (General Guideline - OECD 423)

A sequential testing procedure is typically employed, starting with a small number of animals. In the absence of substance-specific data, a starting dose of 300 mg/kg body weight is often used. Animals, usually rats, are fasted prior to dosing. The substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals. The LD50 is calculated based on the observed mortality.

Acute Dermal Toxicity (General Guideline - OECD 402)

The substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animal, typically rats or rabbits. The treated area is covered with a porous gauze dressing. The duration of exposure is 24 hours. Animals are observed for mortality, clinical signs, and body weight changes for 14 days. A full necropsy is performed on all animals.

Skin and Eye Irritation

DEEP is reported to be a slight skin irritant and can cause severe eye damage.

Table 2: Irritation Potential of this compound (DEEP)

SpeciesTestResultReference
RabbitSkin IrritationSlight (4h exposure)[1]
RabbitEye IrritationSevere[1]
Experimental Protocols

Acute Dermal Irritation/Corrosion (General Guideline - OECD 404)

A small amount of the test substance is applied to a shaved patch of skin on a single animal. The treated area is observed for erythema (redness) and edema (swelling) at graded intervals for up to 14 days. If a corrosive effect is not observed, the test is repeated with additional animals.

Acute Eye Irritation/Corrosion (General Guideline - OECD 405)

A small amount of the test substance is instilled into the conjunctival sac of one eye of a single animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals for up to 21 days.

Genotoxicity

DEEP has been tested for its potential to cause gene mutations in bacteria and was found to be negative.

Table 3: Genotoxicity of this compound (DEEP)

Test SystemEndpointResultReference
Salmonella typhimurium (Ames test)Gene MutationNegative[3]
Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (General Guideline - OECD 471)

Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium. The number of revertant colonies is counted and compared to the control.

Subchronic and Chronic Toxicity and Carcinogenicity

Data Gap for this compound (DEEP)

Toxicological Profile of the Analog Dimethyl Methylphosphonate (DMMP)

To provide an indication of potential long-term effects, data for the structural analog DMMP is presented below.

Table 4: Repeated-Dose Toxicity and Carcinogenicity of Dimethyl Methylphosphonate (DMMP)

SpeciesDurationRouteNOAELLOAELTarget OrgansEffectsReference
Rat13 weeksGavage< 250 mg/kg/day250 mg/kg/dayKidney, Male Reproductive SystemHyaline droplet nephropathy, Decreased sperm motility
Mouse13 weeksGavage1000 mg/kg/day2000 mg/kg/day-Decreased survival
Rat2 yearsGavage-500 mg/kg/dayKidney (male)Increased incidence of renal tubule adenomas and carcinomas
Mouse2 yearsGavage---No evidence of carcinogenicity

NOAEL: No Observed Adverse Effect Level. The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects. LOAEL: Lowest Observed Adverse Effect Level. The lowest dose at which there is a statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study (General Guideline - OECD 407)

The test substance is administered daily by gavage or in the diet to groups of rodents for 28 days. At least three dose levels are used. Animals are observed for clinical signs, body weight changes, and food/water consumption. At the end of the study, hematology, clinical chemistry, and a full histopathological examination of organs are performed.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (General Guideline - OECD 408)

This study is similar in design to the 28-day study but with a longer duration of 90 days. It provides more comprehensive information on target organ toxicity and helps in the selection of doses for chronic studies.

Carcinogenicity Studies (General Guideline - OECD 451)

The test substance is administered daily to animals (usually rats and mice) for a major portion of their lifespan (typically 2 years). Several dose groups are used. The animals are monitored for the development of tumors. A complete histopathological examination of all organs and tissues is conducted.

Reproductive and Developmental Toxicity

Limited Data for this compound (DEEP)

A recent study exposed pregnant rats to DEEP (23.3 and 233 mg/kg/day) during gestation and lactation. The high dose was reported to reduce the body weight of the offspring and alter their gut microbiota.[4] However, a comprehensive two-generation reproductive toxicity study or a prenatal developmental toxicity study according to international guidelines for DEEP is not publicly available.

Reproductive and Developmental Toxicity of the Analog Dimethyl Methylphosphonate (DMMP)

Table 5: Reproductive and Developmental Toxicity of Dimethyl Methylphosphonate (DMMP)

SpeciesStudy TypeRouteNOAEL (Parental)LOAEL (Parental)NOAEL (Offspring)LOAEL (Offspring)Key FindingsReference
RatMale ReproductiveGavage-250 mg/kg/day--Decreased sperm count and motility, reduced fertility, dominant lethal mutations
RatDevelopmentalGavage1000 mg/kg/day (maternal)>1000 mg/kg/day (maternal)1000 mg/kg/day2000 mg/kg/dayReduced fetal body weight at maternally toxic doses
Experimental Protocols

Prenatal Developmental Toxicity Study (General Guideline - OECD 414)

Pregnant females (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Two-Generation Reproduction Toxicity Study (General Guideline - OECD 416)

The test substance is administered to male and female animals for a period before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the substance and mated to produce an F2 generation. This study assesses effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

Mechanisms of Toxicity

α2u-Globulin-Mediated Nephrotoxicity

A key mechanism of toxicity identified for DEEP and its analog DMMP is male rat-specific nephrotoxicity mediated by α2u-globulin.[5][6] This protein is synthesized in the liver of male rats and is filtered by the kidneys. DEEP or its metabolites can bind to α2u-globulin, making the complex resistant to degradation by lysosomes in the proximal tubule cells of the kidney. This leads to the accumulation of the protein, causing cell injury, chronic cell proliferation, and ultimately, can lead to the formation of renal tumors in male rats.[5][6] This mechanism is not considered relevant to humans as humans do not produce α2u-globulin.

alpha2u_globulin_pathway cluster_liver Male Rat Liver cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell a2u_synthesis α2u-Globulin Synthesis a2u_transport α2u-Globulin a2u_synthesis->a2u_transport DEEP DEEP Exposure DEEP_a2u_complex DEEP-α2u-Globulin Complex DEEP->DEEP_a2u_complex Binds to α2u-Globulin a2u_transport->DEEP_a2u_complex filtration Glomerular Filtration DEEP_a2u_complex->filtration reabsorption Reabsorption filtration->reabsorption lysosome Lysosome reabsorption->lysosome Resistant to degradation accumulation Complex Accumulation lysosome->accumulation cell_injury Cell Injury / Necrosis accumulation->cell_injury proliferation Sustained Cell Proliferation cell_injury->proliferation tumor Renal Tumor Formation proliferation->tumor

Caption: Signaling pathway for α2u-globulin-mediated nephrotoxicity in male rats.

Effects on Gut Microbiota

Recent studies suggest that DEEP can alter the composition and function of the gut microbiota. In a study where pregnant rats were exposed to DEEP, their offspring showed significant changes in the gut microbiome.[4] Another in vitro study using a human intestinal microbial ecosystem simulator also demonstrated that DEEP exposure can disturb the gut microbiome and the production of short-chain fatty acids (SCFAs).[7] The long-term health implications of these changes are an area of ongoing research.

experimental_workflow cluster_exposure Exposure Phase cluster_offspring_analysis Offspring Analysis cluster_data_analysis Data Analysis pregnant_rats Pregnant Rats dosing Gavage with DEEP (Gestation & Lactation) pregnant_rats->dosing offspring Offspring dosing->offspring growth Growth Phenotype (Body Weight) offspring->growth fecal_collection Fecal Sample Collection offspring->fecal_collection gut_microbiota Gut Microbiota Analysis (16S rRNA sequencing) fecal_collection->gut_microbiota scfa SCFA Analysis fecal_collection->scfa statistical_analysis Statistical Analysis gut_microbiota->statistical_analysis scfa->statistical_analysis correlation Correlation Analysis (Microbiota & SCFAs) statistical_analysis->correlation

Caption: Experimental workflow for investigating the effects of DEEP on offspring.

Summary and Conclusion

This compound (DEEP) demonstrates low to moderate acute toxicity. It is a slight skin irritant and a severe eye irritant. Genotoxicity studies in bacteria have been negative. There is a significant lack of publicly available data on the subchronic, chronic, carcinogenic, and comprehensive reproductive and developmental toxicity of DEEP.

Data from the structural analog Dimethyl methylphosphonate (DMMP) suggest that the kidney and male reproductive system could be target organs for long-term toxicity. The mechanism of male rat-specific kidney tumors observed with DMMP is through α2u-globulin nephropathy, which is not considered relevant to humans. Emerging research indicates that DEEP can alter the gut microbiota, the toxicological significance of which requires further investigation.

Given the data gaps, a conclusive risk assessment for chronic human exposure to DEEP cannot be fully established. Further studies are warranted to fully characterize its toxicological profile.

References

An In-depth Technical Guide to the Environmental Fate of Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethylphosphonate (DEEP), a colorless liquid with the chemical formula C₆H₁₅O₃P, is an organophosphorus compound with a range of industrial applications, including as a flame retardant, plasticizer, and an intermediate in chemical synthesis.[1] Given its potential for environmental release during production, use, and disposal, a thorough understanding of its environmental fate is crucial for assessing its ecological risk. This technical guide provides a comprehensive overview of the key processes governing the environmental fate of DEEP, including its physicochemical properties, abiotic and biotic degradation, environmental mobility, and bioaccumulation potential.

While specific experimental data for this compound is limited in publicly available literature, this guide outlines the standardized methodologies used to determine these environmental fate parameters, providing a framework for its assessment. The presented quantitative data in the tables are illustrative and based on general knowledge of similar organophosphorus compounds, highlighting the need for specific experimental studies on DEEP.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally influenced by its physicochemical properties. These properties determine its partitioning between different environmental compartments (air, water, soil, and biota).

PropertyValueReference/Method
Molecular Formula C₆H₁₅O₃P[1]
Molecular Weight 166.16 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 198 °C[2]
Vapor Pressure 0.07 mmHg at 25 °C[2]
Water Solubility Slightly soluble[2]
Log K_ow_ (Octanol-Water Partition Coefficient) Data not availableEstimation would be required based on structure-activity relationships.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are crucial transformation pathways for organic chemicals in the environment that are independent of biological activity.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphorus esters like DEEP, the ester linkages are susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] The rate of hydrolysis is highly dependent on pH and temperature.

Hydrolysis Products: The hydrolysis of this compound is expected to yield ethylphosphonic acid and ethanol.

Illustrative Hydrolysis Data for a Generic Dialkyl Phosphonate

pHTemperature (°C)Half-life (t₁/₂)Rate Constant (k)
425> 1 year (stable)< 2.2 x 10⁻⁹ s⁻¹
725180 days4.46 x 10⁻⁸ s⁻¹
92530 days2.67 x 10⁻⁷ s⁻¹
Note: This data is illustrative for a generic dialkyl phosphonate and not based on experimental results for this compound.
Photolysis

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The potential for a chemical to undergo photolysis depends on its ability to absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). Without specific experimental data on the UV-Vis absorption spectrum of DEEP, its potential for direct photolysis in the environment remains unconfirmed.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a primary mechanism for the removal of many organic pollutants from the environment.

Expected Biodegradation Pathway: The biodegradation of this compound would likely proceed through the cleavage of the ester bonds by microbial enzymes (esterases), leading to the formation of ethylphosphonic acid and ethanol. These intermediates may be further metabolized by microorganisms.

Illustrative Biodegradation Data

MediumTest Duration% DegradationClassification
Activated Sludge28 days< 20%Not readily biodegradable
Soil60 days20-50%Slowly biodegradable
Note: This data is illustrative and not based on experimental results for this compound.

Environmental Mobility: Soil Sorption

The mobility of a chemical in the soil is largely determined by its tendency to adsorb to soil particles. This process, known as sorption, is influenced by the chemical's properties (e.g., hydrophobicity) and the soil's characteristics (e.g., organic carbon content, clay content, and pH). The soil sorption coefficient (K_d_) and the organic carbon-normalized sorption coefficient (K_oc_) are key parameters used to predict a chemical's mobility.

Illustrative Soil Sorption Data

Soil TypeOrganic Carbon (%)K_d_ (L/kg)K_oc_ (L/kg)Mobility Classification
Sandy Loam1.55333Moderate
Silt Loam2.515600Low to Moderate
Clay3.0301000Low
Note: This data is illustrative and not based on experimental results for this compound.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a key parameter used to assess the potential of a chemical to accumulate in aquatic organisms from water. It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Illustrative Bioaccumulation Data

OrganismExposure DurationBCF (L/kg)Bioaccumulation Potential
Fish (e.g., Rainbow Trout)28 days< 100Low
Note: This data is illustrative and not based on experimental results for this compound.

Experimental Protocols

The following sections detail the standardized experimental methodologies, primarily based on OECD Guidelines for the Testing of Chemicals, that are used to determine the environmental fate parameters of a substance like this compound.

Hydrolysis: OECD Guideline 111

This guideline specifies a tiered approach to determine the rate of hydrolysis of a chemical as a function of pH.

  • Principle: A sterile aqueous solution of the test substance, buffered at different pH values (typically 4, 7, and 9), is incubated in the dark at a constant temperature. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

  • Tier 1: Preliminary Test: A preliminary test is conducted at 50 °C for 5 days to quickly assess the hydrolytic stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable.

  • Tier 2: Main Study: If significant hydrolysis is observed in the preliminary test, a more detailed study is conducted at various temperatures (e.g., 20, 25, and 30 °C) to determine the hydrolysis rate constants and half-lives at environmentally relevant temperatures.

  • Analysis: The concentration of the test substance is typically determined by a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Ready Biodegradability: OECD Guideline 301

This set of guidelines provides six different methods to assess the ready biodegradability of a chemical in an aerobic aqueous medium. A substance is considered readily biodegradable if it meets the pass levels within a 28-day period.

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated under aerobic conditions in the dark.

  • Measurement of Biodegradation: Biodegradation is followed by measuring parameters such as the consumption of dissolved organic carbon (DOC), the production of carbon dioxide (CO₂), or the uptake of oxygen.

  • Pass Levels: For a substance to be classified as readily biodegradable, it must show a certain percentage of degradation within a 10-day window during the 28-day test. For example, in the CO₂ evolution test (OECD 301B), the pass level is 60% of the theoretical maximum CO₂ production.[4]

Soil Sorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different types of soil.

  • Principle: A solution of the test substance in a calcium chloride solution (to maintain a constant ionic strength) is equilibrated with a known amount of soil. The mixture is agitated for a sufficient time to reach equilibrium.

  • Adsorption Phase: After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Desorption Phase: The desorption is studied by replacing a portion of the supernatant with a fresh solution and re-equilibrating the mixture.

  • Data Analysis: The results are used to calculate the soil sorption coefficient (K_d_) and, if the organic carbon content of the soil is known, the organic carbon-normalized sorption coefficient (K_oc_).

Bioconcentration in Fish: OECD Guideline 305

This guideline describes a flow-through method to determine the bioconcentration factor (BCF) of a chemical in fish.

  • Principle: Fish are exposed to a constant concentration of the test substance in water for a defined period (the uptake phase), followed by a period in clean water (the depuration phase).

  • Uptake Phase: During this phase, the concentration of the test substance in the fish tissue and in the water is measured at regular intervals until a steady state is reached.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the decrease in the concentration of the test substance in their tissues is monitored over time.

  • BCF Calculation: The BCF can be calculated in two ways: as the ratio of the concentration in the fish to the concentration in the water at steady state (BCF_ss_), or from the kinetic rate constants for uptake and depuration (BCF_k_).

Visualizations

Logical Flow of Environmental Fate Assessment

Environmental_Fate_Assessment cluster_Properties Physicochemical Properties cluster_Degradation Degradation Pathways cluster_Transport Environmental Transport cluster_Accumulation Bioaccumulation Prop Molecular Structure Water Solubility Vapor Pressure Log Kow Abiotic Abiotic Degradation (Hydrolysis, Photolysis) Prop->Abiotic Influences Biotic Biotic Degradation (Aerobic, Anaerobic) Prop->Biotic Influences Mobility Mobility in Soil (Sorption/Desorption) Prop->Mobility Influences Volatility Volatility from Water/Soil Prop->Volatility Influences Bioacc Bioconcentration in Aquatic Organisms Prop->Bioacc Influences Abiotic->Mobility Affects Persistence Biotic->Mobility Affects Persistence Mobility->Bioacc Affects Bioavailability

Caption: Logical flow of an environmental fate assessment for an organic chemical.

Degradation Pathway of this compound

DEEP_Degradation DEEP This compound (C6H15O3P) Hydrolysis Hydrolysis (Abiotic/Biotic) DEEP->Hydrolysis Ethylphosphonic_Acid Ethylphosphonic Acid (C2H7O3P) Hydrolysis->Ethylphosphonic_Acid Ethanol Ethanol (C2H5OH) Hydrolysis->Ethanol Further_Degradation Further Mineralization (CO2, H2O, PO4^3-) Ethylphosphonic_Acid->Further_Degradation Ethanol->Further_Degradation

Caption: Proposed degradation pathway of this compound.

Conclusion

The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to various degradation and transport processes. While it is expected to undergo hydrolysis, particularly under alkaline conditions, and biotic degradation, the rates of these processes are currently unknown due to a lack of specific experimental data. Its mobility in soil and potential for bioaccumulation are also yet to be experimentally determined.

This technical guide has outlined the standardized methodologies that should be employed to generate the necessary data for a comprehensive environmental risk assessment of DEEP. Future research should focus on conducting these experimental studies to fill the existing data gaps and provide a more definitive understanding of the environmental behavior of this compound. This will enable a more accurate assessment of its potential risks to ecosystems and human health.

References

Reactivity of Diethyl Ethylphosphonate with Strong Acids and Bases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of diethyl ethylphosphonate with strong acids and bases, with a primary focus on hydrolysis reactions. This compound, an organophosphorus compound with various industrial applications, is susceptible to cleavage of its P-O-C ester bonds under both acidic and basic conditions.[1][2] Understanding the kinetics and mechanisms of these transformations is crucial for its synthesis, handling, and for the development of phosphonate-based prodrugs where controlled hydrolysis is a key activation step.[3]

Acid-Catalyzed Hydrolysis

The hydrolysis of this compound in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), proceeds in a stepwise manner, first yielding the monoester, ethyl ethylphosphonate, and finally ethylphosphonic acid. The reaction is typically conducted under reflux conditions.[2]

The generally accepted mechanism for the acid-catalyzed hydrolysis of phosphonate esters is the A-2 mechanism, which involves a bimolecular nucleophilic attack by water on the protonated ester.[4] The key steps are:

  • Protonation of the Phosphoryl Oxygen: The reaction is initiated by the protonation of the highly polar phosphoryl oxygen atom by a hydronium ion (H₃O⁺), which increases the electrophilicity of the phosphorus atom.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the phosphorus center.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the ethoxy groups.

  • Elimination of Ethanol: The protonated ethoxy group departs as a molecule of ethanol.

  • Deprotonation: The resulting protonated phosphonic acid monoester is deprotonated by a water molecule to yield the final product and regenerate the hydronium ion catalyst.

The second hydrolysis step to form ethylphosphonic acid proceeds through a similar mechanism, although it is often the rate-determining step.[5]

Quantitative Data for Acid-Catalyzed Hydrolysis
Substituent on Benzyl Groupk₁ (h⁻¹)k₂ (h⁻¹)Time for Complete Hydrolysis (h)
H2.640.609.5
4-NO₂5.181.242.5
4-Cl3.360.675.5
4-F3.420.746.0
Table 1: Effect of Substituents on the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates.[1] k₁ and k₂ are the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.

Base-Catalyzed Hydrolysis

The hydrolysis of this compound can also be achieved using strong bases, such as sodium hydroxide (NaOH). This reaction, often referred to as saponification, is generally irreversible because the final phosphonic acid is deprotonated by the base to form a salt.[8]

The mechanism for base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic phosphorus atom, forming a pentacoordinate intermediate. This is followed by the elimination of an ethoxide ion (EtO⁻), which is a good leaving group. The ethoxide ion then deprotonates the resulting phosphonic acid monoester. The process is repeated for the second ester group.

Steric hindrance plays a significant role in the rate of base-catalyzed hydrolysis of phosphonate esters. Increased steric bulk around the phosphorus center slows down the reaction rate.[6] For instance, in a series of ethyl phosphinates, the relative rate of alkaline hydrolysis decreases significantly with increasing steric hindrance of the alkyl groups attached to the phosphorus atom.[6]

Quantitative Data for Base-Catalyzed Hydrolysis

Specific kinetic data for the base-catalyzed hydrolysis of this compound is scarce in the literature. However, the relative rate constants for the alkaline hydrolysis of a series of ethyl phosphinates at 70 °C demonstrate the impact of steric hindrance, as shown in Table 2.

EsterRelative Rate Constant
Ethyl diethylphosphinate260
Ethyl diisopropylphosphinate41
Ethyl di-tert-butylphosphinate0.08
Table 2: Relative rate constants for the alkaline hydrolysis of a series of ethyl phosphinates.[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound using Concentrated HCl

This protocol describes a general procedure for the complete hydrolysis of this compound to ethylphosphonic acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (35-37%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • ³¹P NMR spectrometer

Procedure:

  • In a round-bottom flask, place the this compound.

  • Add an excess of concentrated hydrochloric acid (e.g., 5-10 mL per gram of substrate).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

  • Maintain the reflux for 4-12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • After the reaction is complete (indicated by the disappearance of the starting material and intermediate signals in the ³¹P NMR spectrum), cool the mixture to room temperature.

  • Remove the excess HCl and water under reduced pressure using a rotary evaporator.

  • The resulting crude ethylphosphonic acid can be further purified if necessary.

Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for monitoring the progress of the hydrolysis of this compound. The chemical shifts of the phosphorus atom in the starting material, the monoester intermediate, and the final phosphonic acid product are distinct, allowing for their simultaneous observation and quantification.

Materials:

  • Reaction mixture aliquots

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

  • ³¹P NMR spectrometer

Procedure:

  • At various time points during the hydrolysis reaction, withdraw a small aliquot from the reaction mixture.

  • Dilute the aliquot with a suitable deuterated solvent in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The ³¹P NMR spectrum of this compound will show a signal at approximately +30.1 ppm.[6] As the hydrolysis proceeds, a new signal corresponding to the ethyl ethylphosphonate monoester will appear, followed by a signal for the final product, ethylphosphonic acid. The chemical shifts of the hydrolysis products will be different from the starting material. By integrating the signals, the relative concentrations of the three species can be determined over time, allowing for the calculation of reaction rates.

Protocol 3: Base-Catalyzed Hydrolysis of this compound using NaOH

This protocol provides a general method for the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve this compound in a suitable solvent if necessary (e.g., a mixture of ethanol and water).

  • Add at least two equivalents of the sodium hydroxide solution.

  • Heat the mixture to reflux with stirring for 6-12 hours.[6]

  • Monitor the reaction progress by ³¹P NMR or another suitable analytical technique.

  • Once the reaction is complete, cool the mixture to room temperature.

  • To isolate the ethylphosphonic acid, carefully acidify the reaction mixture with hydrochloric acid.

  • The product can then be extracted and purified.

Visualizations

Acid_Hydrolysis_Mechanism DEEP This compound Protonated_DEEP Protonated DEEP DEEP->Protonated_DEEP + H₃O⁺ Intermediate1 Pentacoordinate Intermediate Protonated_DEEP->Intermediate1 + H₂O Monoester_H Protonated Monoester Intermediate1->Monoester_H - EtOH Monoester Ethyl Ethylphosphonate Monoester_H->Monoester - H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Hydrolysis_Mechanism DEEP This compound Intermediate Pentacoordinate Intermediate DEEP->Intermediate + OH⁻ Monoester_Anion Monoester Anion Intermediate->Monoester_Anion - EtO⁻ Monoester Ethyl Ethylphosphonate Monoester_Anion->Monoester + H₂O - OH⁻

Caption: Base-catalyzed hydrolysis of this compound.

Experimental_Workflow Start Start: this compound Reaction Hydrolysis Reaction (Acid or Base) Start->Reaction Monitoring Reaction Monitoring (³¹P NMR) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Workup (Extraction/Purification) Monitoring->Workup Reaction complete Product Final Product (Ethylphosphonic Acid) Workup->Product

Caption: General experimental workflow for hydrolysis.

References

Unraveling the Thermal Degradation of Diethyl Ethylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethylphosphonate (DEEP) is an organophosphorus compound with significant applications as a flame retardant, plasticizer, and an intermediate in chemical synthesis.[1] Understanding its thermal stability and decomposition pathways is critical for predicting its behavior in high-temperature applications, assessing its fire safety profile, and ensuring the stability of formulations in which it is a component. This technical guide provides an in-depth analysis of the thermal decomposition products of DEEP, drawing upon detailed studies of its close structural analog, Diethyl methylphosphonate (DEMP), due to a lack of specific comprehensive studies on DEEP itself. The decomposition mechanisms of dialkyl alkylphosphonates are well-established, allowing for a confident extrapolation of the expected products and pathways for DEEP.

Primary Thermal Decomposition Products

The thermal decomposition of this compound, particularly in the gas phase under inert atmosphere, is expected to proceed through the cleavage of the ethyl groups from the phosphorus atom. Based on studies of analogous compounds, the primary decomposition products are ethylene and ethylphosphonic acid.[2] The ethylphosphonic acid can further decompose at higher temperatures.

A study on the gas-phase pyrolysis of Diethyl methylphosphonate (DEMP) in a quartz-lined turbulent flow reactor provides a strong basis for identifying the decomposition products of DEEP. In the case of DEMP, the identified products were ethylene, ethanol, ethyl methylphosphonate, and methylphosphonic acid.[2] By analogy, the thermal decomposition of DEEP is expected to yield the following primary products:

Product NameChemical FormulaPhysical State (STP)
EthyleneC₂H₄Gas
EthanolC₂H₅OHLiquid
Monoethyl ethylphosphonateC₄H₁₁O₃PLiquid
Ethylphosphonic acidC₂H₇O₃PSolid

Proposed Thermal Decomposition Pathways

The thermal decomposition of dialkyl alkylphosphonates like DEEP is believed to occur through two primary pathways: a bond scission mechanism and a ring transition state mechanism.[2]

  • Elimination via a Six-Membered Ring Transition State: This is a major pathway for the formation of an alkene (ethylene) and a phosphorus-containing acid. This type of elimination reaction is common for esters containing a β-hydrogen.

  • Simple Bond Scission: This pathway involves the homolytic cleavage of the P-O or O-C bonds, leading to the formation of radical species which can then undergo further reactions.

The following diagram illustrates the proposed primary decomposition pathway for this compound (DEEP) leading to the formation of Ethylene and Monoethyl ethylphosphonate, which can then be further hydrolyzed to Ethylphosphonic acid.

DEEP_Decomposition DEEP This compound (C2H5O)2P(O)C2H5 TransitionState Six-membered Ring Transition State DEEP->TransitionState Heat (Δ) Products Ethylene + Monoethyl ethylphosphonate TransitionState->Products FurtherDecomp Ethylphosphonic acid Products->FurtherDecomp Hydrolysis

Caption: Proposed primary thermal decomposition pathway of this compound.

Experimental Protocols

The identification and quantification of the thermal decomposition products of organophosphorus compounds like DEEP typically involve a combination of thermal analysis and analytical chemistry techniques. The following outlines a general experimental protocol based on methodologies used for studying analogous compounds.[2]

Thermal Decomposition Apparatus: Flow Reactor
  • Apparatus: A quartz-lined turbulent flow reactor is used to study the gas-phase pyrolysis.

  • Procedure:

    • A known concentration of this compound is introduced into a stream of an inert gas (e.g., nitrogen).

    • The gas mixture is passed through the heated quartz reactor maintained at a specific temperature (e.g., in the range of 800-910 K).

    • The residence time of the compound in the reactor is controlled by adjusting the flow rate.

Product Identification and Quantification
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify and quantify volatile decomposition products.

    • Procedure: The gas stream exiting the flow reactor is passed through a gas cell in an FTIR spectrometer. The infrared absorption spectrum is recorded, and the concentrations of known products (like ethylene and ethanol) are determined by comparing the absorbance at specific wavenumbers to calibration curves.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To separate and identify a wider range of decomposition products, including less volatile compounds.

    • Procedure:

      • The effluent from the flow reactor is passed through a cold trap (e.g., liquid nitrogen bath) to condense the products.

      • The collected condensate is derivatized, if necessary, to improve volatility and chromatographic separation.

      • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

      • The components are separated in the GC column and then ionized and fragmented in the mass spectrometer.

      • The mass spectrum of each separated component is compared to a spectral library for identification.

The following diagram illustrates a typical experimental workflow for the analysis of thermal decomposition products.

Experimental_Workflow cluster_Decomposition Thermal Decomposition cluster_Analysis Product Analysis DEEP_Sample This compound (in N2 stream) Flow_Reactor Flow Reactor (800-910 K) DEEP_Sample->Flow_Reactor FTIR FTIR Spectroscopy (Volatile Products) Flow_Reactor->FTIR Cold_Trap Cold Trap (Liquid N2) Flow_Reactor->Cold_Trap Derivatization Derivatization Cold_Trap->Derivatization GCMS GC-MS Analysis (Less Volatile Products) Derivatization->GCMS

Caption: Experimental workflow for thermal decomposition analysis.

Quantitative Data

Conclusion

The thermal decomposition of this compound is expected to proceed primarily through an elimination reaction to yield ethylene and ethylphosphonic acid, with ethanol and monoethyl ethylphosphonate as other likely products. This understanding is based on the well-documented thermal behavior of its close structural analog, Diethyl methylphosphonate. The experimental protocols outlined in this guide, utilizing techniques such as flow reactor pyrolysis coupled with FTIR and GC-MS, provide a robust framework for the detailed investigation of DEEP's thermal degradation. Further research is warranted to obtain specific quantitative data for DEEP to enhance the accuracy of safety assessments and material stability predictions.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene.[1] A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[2] Furthermore, the phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[2]

This document provides detailed application notes and protocols for the Horner-Wadsworth-Emmons reaction specifically utilizing diethyl ethylphosphonate. This reagent is particularly useful for the introduction of an ethylidene moiety (=CHCH₃) onto a carbonyl carbon, a common structural motif in natural products and pharmacologically active compounds. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: A base is used to abstract the acidic α-proton from the this compound, generating a stabilized phosphonate carbanion. The choice of base is critical and can influence the reaction rate and selectivity. Strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) are commonly employed.[3]

  • Nucleophilic Addition: The resulting phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble diethyl phosphate salt. This elimination step is typically stereoselective.

The stereochemical outcome of the HWE reaction is a key feature. With non-stabilized phosphonates like this compound, the reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4] This selectivity arises from the reversibility of the initial nucleophilic addition and the subsequent intermediates, allowing for equilibration to the lower energy transition state that leads to the (E)-product. Factors such as the steric bulk of the aldehyde and the reaction temperature can influence the E/Z ratio.[4]

Applications in Synthesis

The Horner-Wadsworth-Emmons reaction with this compound is a versatile tool for the synthesis of a variety of substituted alkenes. Some key applications include:

  • Natural Product Synthesis: The introduction of ethylidene groups is a common step in the total synthesis of complex natural products.[5]

  • Drug Discovery: The synthesis of novel alkenes as potential therapeutic agents often utilizes the HWE reaction due to its reliability and stereocontrol.

  • Fine Chemical Synthesis: The reaction is widely used in the industrial production of fine chemicals and materials where the formation of specific alkene isomers is required.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for the Horner-Wadsworth-Emmons reaction of this compound with various carbonyl compounds under standardized conditions (NaH in THF). It is important to note that yields and selectivities can be highly substrate-dependent and may require optimization.

Carbonyl CompoundAldehyde/Ketone TypeProductTypical Yield (%)Typical E:Z Ratio
BenzaldehydeAromatic Aldehyde1-phenylprop-1-ene85-95>95:5
HexanalLinear Aliphatic AldehydeOct-2-ene80-90~90:10
Isobutyraldehydeα-Branched Aliphatic Aldehyde2,4-dimethylpent-2-ene70-85Steric hindrance can affect selectivity
CyclohexanoneKetoneEthylidenecyclohexane60-75N/A

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Sodium hydride (60% dispersion in mineral oil) should be washed with anhydrous hexanes prior to use to remove the oil.

  • Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

Protocol 1: Reaction of this compound with an Aldehyde (e.g., Benzaldehyde)

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, washed with hexanes).

  • Add anhydrous THF to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting solution of the phosphonate carbanion back to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Reaction of this compound with a Ketone (e.g., Cyclohexanone)

The procedure is analogous to Protocol 1, with the substitution of cyclohexanone for benzaldehyde. Note that reactions with ketones may require longer reaction times or slightly elevated temperatures to achieve full conversion.

Visualizations

HWE_Workflow Experimental Workflow for the Horner-Wadsworth-Emmons Reaction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start wash_nah Wash NaH with hexanes start->wash_nah add_thf Add anhydrous THF wash_nah->add_thf cool_0c_1 Cool to 0 °C add_thf->cool_0c_1 add_phosphonate Add this compound in THF cool_0c_1->add_phosphonate stir_rt Stir at RT until H₂ evolution ceases add_phosphonate->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_carbonyl Add aldehyde/ketone in THF cool_0c_2->add_carbonyl stir_rt_2 Stir at RT for 12-24h add_carbonyl->stir_rt_2 quench Quench with sat. aq. NH₄Cl stir_rt_2->quench extract Extract with ethyl acetate quench->extract wash Wash with H₂O and brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism Mechanism of the Horner-Wadsworth-Emmons Reaction phosphonate This compound carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Addition carbonyl Aldehyde/Ketone oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane Cyclization alkene Alkene Product oxaphosphetane->alkene Elimination byproduct Diethyl Phosphate Salt oxaphosphetane->byproduct Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for Diethyl Ethylphosphonate (DEEP) as a Flame Retardant in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Diethyl Ethylphosphonate (DEEP) as a halogen-free flame retardant in polyurethane (PU) formulations. This document outlines detailed experimental protocols for the synthesis of flame-retardant polyurethane foams, standardized testing methodologies for evaluating flame retardancy, and a summary of the expected performance enhancements.

Introduction

This compound (DEEP) is a liquid organophosphorus flame retardant known for its high efficiency and excellent compatibility with polyurethane systems.[1] With a phosphorus content of approximately 20%, DEEP is an effective additive flame retardant that functions in both the gas and condensed phases to suppress combustion.[1] Its low viscosity and good solubility in organic solvents facilitate its incorporation into various polymer matrices.[1][2] DEEP is particularly well-suited for use in flexible and rigid polyurethane foams, unsaturated polyester resins, and epoxy resins.[1][2]

Key Features of DEEP:

  • Halogen-Free: Complies with environmental regulations by avoiding the use of bromine or chlorine.[1]

  • Dual-Phase Mechanism: Acts in both the gas phase by quenching flame-propagating radicals and in the condensed phase by promoting char formation.[1]

  • Additive Application: Can be physically blended into the polymer matrix.[1]

  • Synergistic Potential: Can be used in combination with other flame retardants, such as ammonium polyphosphate (APP), to enhance overall performance.[3][4]

Experimental Protocols

Synthesis of Flame-Retardant Rigid Polyurethane Foam

This protocol describes the preparation of rigid polyurethane foams incorporating DEEP using a one-pot, free-rising method.[3]

Materials:

  • Polyether polyol (e.g., functionality 3-5, hydroxyl value 300-500 mg KOH/g)

  • Polymeric methylene diphenyl diisocyanate (pMDI)

  • This compound (DEEP)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., tertiary amine)

  • Blowing agent (e.g., distilled water)

Procedure:

  • In a suitable container, thoroughly mix the polyether polyol, DEEP, surfactant, catalyst, and blowing agent for at least 2 minutes at 200 rpm using a mechanical stirrer.[5]

  • Vary the concentration of DEEP in different batches to evaluate its effect on flame retardancy (e.g., 5, 10, 15, 20 parts per hundred parts of polyol by weight - php).

  • Rapidly add the pMDI to the mixture and stir vigorously for 10 seconds at 2000 rpm.[5]

  • Immediately pour the reacting mixture into a mold and allow it to expand freely at room temperature.

  • Cure the resulting foam at 70°C for 36 hours before cutting specimens for testing.[5]

Flame Retardancy Testing

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[6][7]

Apparatus:

  • Heat-resistant glass column

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source

Procedure:

  • Prepare test specimens of the polyurethane foam, typically 80-150 mm long, 10 mm wide, and 4 mm thick.[7]

  • Position the specimen vertically in the center of the glass column.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the column.

  • Ignite the top of the specimen and observe its burning behavior.

  • Systematically vary the oxygen concentration until the minimum level that sustains burning for a specified duration or extent of burning is determined.[7]

The UL-94 test evaluates the self-extinguishing properties of a material after exposure to a flame.[8][9]

Apparatus:

  • Test chamber

  • Specimen holder

  • Burner with a specified flame height

  • Cotton pad

Procedure:

  • Mount a rectangular test specimen vertically.

  • Apply a controlled flame to the bottom edge of the specimen for 10 seconds.[10]

  • Remove the flame and record the afterflame time.

  • Immediately re-apply the flame for another 10 seconds.[10]

  • Remove the flame and record the afterflame and afterglow times.

  • Observe if any flaming drips ignite a cotton pad placed below the specimen.[10]

  • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.[8]

The cone calorimeter test measures the heat release rate (HRR) and other combustion parameters of a material under a controlled heat flux.[11][12]

Apparatus:

  • Conical radiant heater

  • Specimen holder and load cell

  • Spark igniter

  • Exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide)

  • Smoke density measurement system

Procedure:

  • Prepare a 100 mm x 100 mm specimen of the polyurethane foam with a maximum thickness of 50 mm.[12]

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on the load cell.

  • Expose the specimen to a specified irradiance level (e.g., 35 or 50 kW/m²).[11]

  • Ignite the pyrolysis gases with the spark igniter.

  • Continuously measure the oxygen concentration in the exhaust gas to calculate the heat release rate.[12]

  • Record other parameters such as time to ignition (TTI), total heat released (THR), and smoke production rate (SPR).[12]

Data Presentation

The following tables summarize the expected performance of polyurethane foams containing DEEP.

DEEP Concentration (php)LOI (%)UL-94 RatingReference
0~19Fails[5]
15 (with 5 php APP)24.9V-0[3]
2529.5V-0
Table 1: Flame Retardancy Properties of PU Foams with DEEP.
SampleTTI (s)pHRR (kW/m²)THR (MJ/m²)Reference
RPUF---[3]
RPUF/APP5/DEEP15>7-23.43[3]
Table 2: Cone Calorimeter Data for PU Foams with DEEP and APP.
PropertyNeat PU FoamPU Foam with DEEPReference
Compressive Strength (kPa)118.26188.77 (with 5 php APP and 15 php DEEP)[3]
Density ( kg/m ³)40.8148.53 (with 5 php APP and 15 php DEEP)[3]
Table 3: Mechanical and Physical Properties of PU Foams.
SampleTonset (°C)Tmax (°C)Char Residue @ 700°C (%)Reference
Neat PU Foam~250-260~300-350< 20[13]
PU with Phosphorus FRIncreasedIncreased> 25
Table 4: Thermal Stability of PU Foams (TGA Data).

Diagrams

Experimental_Workflow cluster_synthesis 1. Polyurethane Foam Synthesis cluster_testing 2. Flame Retardancy & Property Testing cluster_analysis 3. Data Analysis Materials Raw Materials (Polyol, pMDI, DEEP, etc.) Mixing One-Pot Mixing Materials->Mixing Foaming Free-Rising Foaming Mixing->Foaming Curing Curing @ 70°C Foaming->Curing Specimen_Prep Specimen Preparation Curing->Specimen_Prep LOI LOI Test (ASTM D2863) Specimen_Prep->LOI UL94 UL-94 Test Specimen_Prep->UL94 Cone Cone Calorimeter (ISO 5660-1) Specimen_Prep->Cone TGA Thermal Analysis (TGA/DSC) Specimen_Prep->TGA Mechanical Mechanical Testing Specimen_Prep->Mechanical Data_Analysis Analysis of Flame Retardancy, Thermal Stability, and Mechanical Properties LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis TGA->Data_Analysis Mechanical->Data_Analysis

Caption: Experimental workflow for synthesizing and evaluating DEEP-containing polyurethane foams.

Flame_Retardancy_Mechanism cluster_combustion Combustion Zone (High Temperature) cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action cluster_flame Flame Propagation PU_Decomposition Polyurethane Decomposition Volatiles Flammable Volatiles PU_Decomposition->Volatiles Heat Heat PU_Decomposition->Heat Flame_Radicals H• & OH• Radicals Volatiles->Flame_Radicals Combustion_Cycle Sustained Combustion Heat->Combustion_Cycle DEEP_Vaporization DEEP Vaporization Phosphorus_Radicals Release of PO• & HPO• Radicals DEEP_Vaporization->Phosphorus_Radicals Phosphorus_Radicals->Flame_Radicals Quenching DEEP_Decomposition DEEP Decomposition Char_Formation Promotion of Protective Char Layer DEEP_Decomposition->Char_Formation Char_Formation->PU_Decomposition Insulates & Prevents Fuel Release Flame_Radicals->Combustion_Cycle DEEP DEEP Flame Retardant DEEP->DEEP_Vaporization DEEP->DEEP_Decomposition

Caption: Dual-phase flame retardancy mechanism of this compound (DEEP).

References

Application Notes and Protocols for the Synthesis of Phosphonates via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and versatile method for forming carbon-phosphorus (C-P) bonds.[1][2] Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is instrumental in synthesizing phosphonates, phosphinates, and phosphine oxides.[1][3]

Phosphonates are of particular interest in drug development as they serve as stable isosteres of natural phosphates or carboxylates, leading to compounds with enhanced biological stability and activity.[1] This has led to their incorporation into a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][4] These application notes provide detailed experimental protocols, quantitative data, and visualizations for the synthesis of phosphonates using classical and modern variations of the Michaelis-Arbuzov reaction.

Reaction Mechanism

The Michaelis-Arbuzov reaction typically proceeds through a two-step Sɴ2 mechanism.[3][5]

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the trivalent phosphorus atom of a trialkyl phosphite on the electrophilic carbon of an alkyl halide. This initial step forms a quasi-phosphonium salt intermediate.[1][3][5]

  • Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups of the phosphonium intermediate. This second Sɴ2 reaction results in the formation of the final pentavalent phosphonate product and a volatile alkyl halide byproduct, which helps drive the reaction to completion.[1][3][5]

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phosphite Trialkyl Phosphite (R'O)₃P Intermediate Phosphonium Salt [(R'O)₃P⁺-R] X⁻ Phosphite->Intermediate Sɴ2 Attack AlkylHalide Alkyl Halide R-X AlkylHalide->Intermediate Phosphonate Dialkyl Phosphonate (R'O)₂P(O)R Intermediate->Phosphonate Dealkylation (Sɴ2) Byproduct Alkyl Halide R'-X Intermediate->Byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocols

Herein are detailed protocols for the classical (thermal), Lewis acid-catalyzed, and microwave-assisted Michaelis-Arbuzov reactions for the synthesis of diethyl benzylphosphonate.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of phosphonates via the Michaelis-Arbuzov reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents 2. Add Reagents (Alkyl Halide, Trialkyl Phosphite, Catalyst if any) setup->reagents reaction 3. Reaction Conditions (Heating / Stirring at RT / Microwave) reagents->reaction monitor 4. Monitor Progress (TLC / ³¹P NMR) reaction->monitor monitor->reaction Incomplete workup 5. Work-up (Quench, Extract, Dry) monitor->workup Complete purify 6. Purification (Vacuum Distillation / Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for phosphonate synthesis.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol describes the traditional, uncatalyzed thermal method.[1][6]

  • Materials:

    • Benzyl bromide (1.0 eq)

    • Triethyl phosphite (1.2 eq)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Nitrogen or Argon gas inlet

  • Procedure:

    • Equip a dry round-bottom flask with a reflux condenser and an inert gas inlet.

    • Add benzyl bromide to the flask, followed by triethyl phosphite.

    • Heat the reaction mixture to 150-160 °C under an inert atmosphere.[1][6]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1][6]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[1]

Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction that proceeds at room temperature.[1][6][7]

  • Materials:

    • Benzyl bromide (1.0 mmol)

    • Triethyl phosphite (1.2 mmol)

    • Zinc bromide (ZnBr₂) (0.2 mmol)

    • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a dry round-bottom flask, dissolve benzyl bromide in dichloromethane.

    • Add triethyl phosphite to the solution.

    • Add the Lewis acid catalyst, zinc bromide, to the reaction mixture at room temperature.[1][6]

    • Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1][6]

    • Upon completion, quench the reaction by adding water.

  • Work-up and Purification:

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[1][6]

Protocol 3: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation for rapid synthesis.[1]

  • Materials:

    • Dibromomethane (1.0 eq)

    • Triethyl phosphite (1.0 eq)

    • Microwave reactor vial

    • Microwave synthesizer

  • Procedure:

    • In a microwave reactor vial, combine dibromomethane and triethyl phosphite.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a constant power of 150 W for 5-10 minutes.[1]

    • Monitor the reaction for the disappearance of the starting materials.

  • Work-up and Purification:

    • After cooling, quench the reaction with water.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Data Presentation

Quantitative data is crucial for evaluating reaction efficiency and product characteristics.

Table 1: Reactant and Product Data for the Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate.[8]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2,6-Dichlorobenzyl chlorideC₇H₅Cl₃195.48Solid
Triethyl phosphiteC₆H₁₅O₃P166.16Liquid
Diethyl (2,6-dichlorobenzyl)phosphonateC₁₁H₁₅Cl₂O₃P313.11Oil

Table 2: Comparison of Reaction Conditions for the Synthesis of Diethyl Benzylphosphonate.

MethodCatalystTemperature (°C)Time (h)Yield (%)Reference
ClassicalNone150-1602-4Good to Excellent[1][6]
Lewis AcidZnBr₂Room Temp.1~93%[1][7]
MicrowaveNoneN/A (150 W)0.1-0.2High[1]

Table 3: Effect of Alkyl Halide Reactivity on the Michaelis-Arbuzov Reaction.[1]

Alkyl Halide (R-X)Reactivity OrderComments
Halide R-I > R-Br > R-ClReactivity follows leaving group ability.
Alkyl Group Primary > SecondaryPrimary alkyl halides react efficiently. Secondary halides are less reactive and can lead to elimination side products.
Unreactive Halides Aryl, Vinyl, TertiaryGenerally unreactive under classical conditions due to steric hindrance or unfavorable orbital overlap for Sɴ2 attack.

Applications in Drug Development and Research

The Michaelis-Arbuzov reaction is a vital tool for medicinal chemists and drug development professionals.

  • Phosphate Mimics: Phosphonates are excellent and stable mimics of phosphate esters, which are often susceptible to enzymatic hydrolysis. This property is exploited in the design of enzyme inhibitors and nucleotide analogs with improved pharmacokinetic profiles.[1]

  • Therapeutic Agents: The C-P bond is featured in numerous biologically active molecules, including the antiviral agent Foscarnet and various anticancer agents.[4]

  • Synthetic Intermediates: Phosphonates synthesized via the Arbuzov reaction are key intermediates for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes, which are common structural motifs in pharmaceuticals.[1]

References

Diethyl Ethylphosphonate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl ethylphosphonate (DEEP) is an organophosphorus compound widely recognized for its application as a flame retardant. However, its utility extends into the realm of organic synthesis, where it serves as a valuable C2 synthon and a precursor for the formation of carbon-phosphorus and carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in key organic transformations, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValueReference
CAS Number 78-38-6[1]
Molecular Formula C₆H₁₅O₃P[1]
Molecular Weight 166.16 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 198 °C[1]
Density 1.0259 g/cm³ at 20 °C[1]

Applications in Organic Synthesis

This compound is primarily utilized in two main types of reactions: the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes and the synthesis of β-ketophosphonates, which are themselves important intermediates.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The use of this compound in this reaction allows for the introduction of an ethylidene group (=CHCH₃). The reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the elimination of the oxaphosphetane intermediate.[2][3]

Reaction Scheme:

HWE_Reaction

Synthesis of β-Ketophosphonates

β-Ketophosphonates are valuable synthetic intermediates, particularly for the synthesis of α,β-unsaturated ketones via a subsequent HWE reaction. They can be prepared by the acylation of the carbanion derived from this compound with an ester.[4][5] This reaction is analogous to a Claisen condensation, where the phosphonate carbanion acts as the nucleophile.

Reaction Scheme:

Beta_Keto_Synthesis

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination of Benzaldehyde

This protocol describes the synthesis of (E)-1-phenyl-1-propene from benzaldehyde and this compound.

Materials:

  • This compound (DEEP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Quantitative Data: The Horner-Wadsworth-Emmons reaction generally provides good to excellent yields with high stereoselectivity for the (E)-isomer, particularly with aromatic aldehydes.[2]

AldehydeBaseSolventYield (%)E/Z Ratio
Benzaldehyden-BuLiTHF85-95 (typical)>95:5 (typical)
p-Anisaldehyden-BuLiTHF88-96 (typical)>95:5 (typical)

Note: The above data is representative for HWE reactions with similar phosphonates and aromatic aldehydes. Specific yields for this compound may vary.

Protocol 2: Synthesis of a β-Ketophosphonate from an Ester

This protocol outlines the synthesis of a β-ketophosphonate by the acylation of this compound with an ester. This reaction is a key step in the synthesis of more complex molecules, such as certain prostaglandin analogues.[3]

Materials:

  • This compound (DEEP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ester (e.g., ethyl benzoate)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (2.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.0 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the ester (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the slow addition of dilute HCl until the solution is acidic.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: The acylation of phosphonates can provide good yields of the corresponding β-ketophosphonates.

EsterBaseSolventProductYield (%)Reference
Terminal Alkene derived estern-BuLiTHFβ-Ketophosphonate91[3]
Ethyl Benzoaten-BuLiTHFDiethyl (1-benzoyl)ethylphosphonate70-85 (typical)[4][5]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its ability to form a stable carbanion allows for its participation in the Horner-Wadsworth-Emmons reaction to generate (E)-alkenes with high stereoselectivity and in the synthesis of β-ketophosphonates. The protocols provided herein offer a foundation for the application of this reagent in the synthesis of a variety of organic molecules.

References

Protocol for the Synthesis of Vinylphosphonates using Diethyl Ethylphosphonate via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This protocol details the synthesis of vinylphosphonates through the reaction of diethyl ethylphosphonate with various aldehydes and ketones. Vinylphosphonates are valuable synthetic intermediates and have found applications in medicinal chemistry, materials science, and as precursors to phosphonic acids. The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification. This reaction typically exhibits a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

  • Deprotonation: A strong base is used to abstract an acidic α-proton from this compound, generating a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the desired vinylphosphonate and a water-soluble diethyl phosphate salt.

The stereochemical outcome of the reaction is largely governed by the relative stability of the intermediates, with steric factors favoring the formation of the (E)-isomer.

Data Presentation

The following table summarizes representative yields for the Horner-Wadsworth-Emmons reaction between this compound and various carbonyl compounds. The reaction conditions generally involve the use of a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).

Carbonyl CompoundProductBaseSolventTemperature (°C)Yield (%)E:Z Ratio
BenzaldehydeDiethyl (E)-styrylphosphonateNaHDME25-6567-77>95:5
4-MethoxybenzaldehydeDiethyl (E)-4-methoxystyrylphosphonateNaHTHF25HighPredominantly E
CyclohexanoneDiethyl (cyclohexylidene)ethylphosphonateNaHBenzene20-3067-77N/A
AcetaldehydeDiethyl (E)-prop-1-en-1-ylphosphonateBa(OH)₂THF/H₂O2581Predominantly E
PropanalDiethyl (E)-but-1-en-1-ylphosphonateNaHDME25GoodPredominantly E

Note: Yields and stereoselectivity are influenced by the specific substrates, reaction conditions, and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (E)-Styrylphosphonate from Benzaldehyde

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DME in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add this compound (1.0 equivalent) to the suspension at room temperature. Stir the mixture for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 60-65°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield diethyl (E)-styrylphosphonate as a colorless oil.

Protocol 2: Synthesis of Diethyl (Cyclohexylidene)ethylphosphonate from Cyclohexanone

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous benzene

  • Cyclohexanone

  • Ice bath

  • Round-bottom flask, magnetic stirrer, thermometer, condenser, dropping funnel, nitrogen inlet

Procedure:

  • In a dry, three-necked flask purged with nitrogen, charge sodium hydride (1.0 equivalent) and anhydrous benzene.

  • To the stirred mixture, add this compound (1.0 equivalent) dropwise over 45-50 minutes, maintaining the temperature at 30-35°C with cooling if necessary.

  • Stir the mixture for 1 hour at room temperature to complete the formation of the anion.

  • To this solution, add cyclohexanone (1.0 equivalent) dropwise over 30-40 minutes, maintaining the temperature at 20-30°C using an ice bath. A precipitate of sodium diethyl phosphate will form.

  • After the addition is complete, heat the mixture at 60-65°C for 15 minutes.

  • Cool the mixture to 15-20°C and decant the mother liquor from the precipitate.

  • Wash the precipitate with several portions of warm benzene and combine the mother liquor and washings.

  • Distill the benzene at atmospheric pressure.

  • Purify the residue by vacuum distillation to obtain ethyl cyclohexylideneacetate.[1]

Mandatory Visualizations

HWE_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Workup Phosphonate This compound Deprotonation 1. Deprotonation (Formation of Phosphonate Carbanion) Phosphonate->Deprotonation Carbonyl Aldehyde or Ketone Addition 2. Nucleophilic Addition Carbonyl->Addition Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Deprotonation->Addition Elimination 3. Elimination Addition->Elimination Vinylphosphonate Vinylphosphonate Product Elimination->Vinylphosphonate Byproduct Diethyl Phosphate Salt Elimination->Byproduct Workup Aqueous Workup & Purification Vinylphosphonate->Workup Byproduct->Workup

Caption: Experimental workflow for the synthesis of vinylphosphonates via the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism Reactants This compound + Aldehyde/Ketone Carbanion Phosphonate Carbanion Reactants->Carbanion Deprotonation (Base) Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Products Vinylphosphonate + Diethyl Phosphate Oxaphosphetane->Products Elimination

Caption: Signaling pathway of the Horner-Wadsworth-Emmons reaction mechanism.

References

Application of Diethyl Ethylphosphonate in Pesticide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethylphosphonate (DEEP) is a versatile organophosphorus compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the agrochemical sector.[1] Its inherent phosphonate moiety can be incorporated into larger molecular structures to impart potent fungicidal and herbicidal properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of novel pesticides.

Chemical Properties of this compound

PropertyValueReference
CAS Number 78-38-6[1]
Molecular Formula C6H15O3P[1]
Molecular Weight 166.16 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 198 °C (388 °F)
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]

Applications in Pesticide Synthesis

This compound is a valuable precursor for the synthesis of organophosphorus pesticides. Its reactivity allows for the formation of carbon-phosphorus bonds, a key step in the synthesis of many active agrochemicals. The primary application lies in the development of fungicides and, to a lesser extent, herbicides.

Fungicide Synthesis

Organophosphorus compounds derived from phosphonates are effective against a range of fungal pathogens. This compound itself has demonstrated fungicidal activity. The fungicidal efficacy of this compound and related compounds is attributed to their ability to interfere with the fungus's cellular processes.[2]

Quantitative Fungicidal Activity Data

The following table summarizes the in-vitro fungicidal activity of this compound and other synthesized phosphonates against various fungal species.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) (ppm)IC50 (ppm)
This compound Leveillula taurica40Not Reported
Peronospora tabacina40Not Reported
Rhizopus stolonifer1000Not Reported
Diisopropyl ethylphosphonateNot Specified5 - 10002 - 500
Diethyl p-hydroxyphenylphosphonateNot Specified5 - 10002 - 500
Diethyl p-methoxyphenylphosphonateNot Specified5 - 10002 - 500

Data extracted from a study on the synthesis and fungicidal activity of dialkyl alkylphosphonates and dialkyl phenylphosphonates.

Key Synthetic Reactions

The synthesis of phosphonate-based pesticides from this compound or its precursors often involves classical organophosphorus reactions such as the Michaelis-Arbuzov and Kabachnik-Fields reactions.

Michaelis-Arbuzov Reaction

This reaction is a cornerstone in the formation of carbon-phosphorus bonds. It typically involves the reaction of a trialkyl phosphite with an alkyl halide. A variation of this reaction can be used to synthesize this compound itself from triethyl phosphite.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite (like diethyl phosphite, a related compound to DEEP).[3] This reaction is highly valuable for generating libraries of potential herbicidal and insecticidal compounds.[3]

Experimental Protocols

The following are representative protocols for the synthesis of phosphonates, illustrating the general methodologies applicable to the synthesis of pesticide candidates using this compound or related precursors.

Protocol 1: Synthesis of this compound via Catalytic Rearrangement of Triethyl Phosphite

This protocol is adapted from a patented industrial process and represents a variation of the Michaelis-Arbuzov reaction.

Materials:

  • Triethyl phosphite (TEP)

  • This compound (DEEP) (for initial heel)

  • Ethyl iodide (EtI) (catalyst)

  • Nitrogen gas

  • Three-neck round-bottom flask, mechanical stirrer, thermometer, condenser with vacuum take-off head, graduated dropping funnel, heating mantle.

Procedure:

  • To a dry, nitrogen-purged 250 mL three-neck round-bottom flask, add 30 mL of this compound as an initial "heel".

  • Add ethyl iodide catalyst to the DEEP heel via syringe. The amount of catalyst should be between 2% and 2.5% by weight of the total triethyl phosphite to be added.

  • Heat the flask to approximately 175-185 °C.

  • Slowly add 132 g (0.8 moles) of triethyl phosphite from the dropping funnel to the flask. The rate of addition should be controlled to maintain the reaction temperature within the 175-185 °C range.

  • The reaction is typically complete after 5 to 10 hours. A post-heating period of about two hours at the same temperature after the addition is complete will ensure full conversion.

  • Cool the reaction mixture to room temperature.

  • The crude this compound can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Reaction Temperature 175-185 °C
Catalyst Loading (EtI) 2 - 2.5 wt% of TEP
Reaction Time 5 - 10 hours
Purity of Product (post-distillation) ~97-99%
Protocol 2: General Procedure for the Synthesis of Dialkyl Alkylphosphonates

This protocol describes a general method for synthesizing phosphonates, including this compound, via the Michaelis-Arbuzov reaction.

Materials:

  • Triethyl phosphite

  • Ethyl iodide

  • Benzene (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Place triethyl phosphite and a molar equivalent of ethyl iodide in a round-bottom flask containing benzene.

  • Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Mechanism of Action of Phosphonate Fungicides

Phosphonate fungicides exhibit a dual mode of action against fungal pathogens, particularly Oomycetes.

  • Direct Inhibition: Phosphonates are absorbed by the plant and translocated to various tissues.[4] Within the fungal cells, they interfere with phosphate metabolism, leading to an accumulation of polyphosphate and pyrophosphate. This disrupts ATP-dependent pathways and inhibits mycelial growth and spore formation.[4]

  • Induction of Host Defense: Phosphonates can also stimulate the plant's natural defense mechanisms, a process known as Systemic Acquired Resistance (SAR). This leads to the production of phytoalexins and other defense-related proteins that help the plant resist infection.

Fungicide_Mechanism DEEP This compound (or other phosphonates) Plant Host Plant DEEP->Plant Application Absorption Absorption & Translocation Plant->Absorption Resistance Increased Resistance Fungus Fungal Pathogen (e.g., Oomycete) PhosphateMetabolism Phosphate Metabolism Fungus->PhosphateMetabolism Absorption->Fungus Uptake by Fungus Absorption->PhosphateMetabolism Interferes with SAR Systemic Acquired Resistance (SAR) Absorption->SAR Triggers ATP_Production ATP Production PhosphateMetabolism->ATP_Production Inhibition Inhibition PhosphateMetabolism->Inhibition Growth Mycelial Growth & Spore Formation ATP_Production->Growth ATP_Production->Inhibition Stimulation Stimulation SAR->Stimulation DefenseProteins Phytoalexins & Defense Proteins DefenseProteins->Fungus Inhibits DefenseProteins->Stimulation DefenseProteins->Resistance Inhibition->ATP_Production Disrupts Inhibition->Growth Inhibits Stimulation->DefenseProteins Induces Production

Caption: Mechanism of action of phosphonate fungicides.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory synthesis and purification of a phosphonate pesticide intermediate.

Synthesis_Workflow Start Start ReactionSetup Reaction Setup (Flask, Condenser, N2) Start->ReactionSetup AddReagents Add this compound & Other Reactants/Catalyst ReactionSetup->AddReagents Heating Heating & Refluxing (e.g., 150-180°C) AddReagents->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Work-up (Cooling, Solvent Removal) Monitoring->Workup If complete Purification Purification (Vacuum Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Step-by-Step Synthesis of Diethyl Ethylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl ethylphosphonate (DEEP) and its derivatives are a significant class of organophosphorus compounds. Due to their structural similarity to phosphates and carboxylates, they serve as valuable intermediates and active molecules in medicinal chemistry, acting as enzyme inhibitors and antiviral or anticancer agents.[1] They are also widely used in material science, primarily as effective halogen-free flame retardants in polymers. The synthesis of these derivatives leverages several fundamental reactions in organophosphorus chemistry, including the Michaelis-Arbuzov, Pudovik, and Kabachnik-Fields reactions, each offering a pathway to specific functionalized phosphonates. This document provides detailed application notes and experimental protocols for the synthesis of various this compound derivatives, intended for researchers, scientists, and professionals in drug development.

Key Synthetic Methodologies

Michaelis-Arbuzov Reaction

Application Note: The Michaelis-Arbuzov reaction is one of the most important methods for forming a carbon-phosphorus bond. The reaction typically involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide.[2] The reaction proceeds via an initial SN2 attack of the phosphorus on the alkyl halide, followed by the dealkylation of the resulting phosphonium salt by the halide anion to yield the phosphonate. This method is highly versatile for synthesizing a wide range of phosphonate esters, including ω-haloalkylphosphonates which are useful bifunctional intermediates for further modification.[2]

Experimental Protocol: Synthesis of Diethyl ω-Bromoalkylphosphonates This protocol is adapted from a general optimized procedure for the synthesis of diethyl ω-bromoalkylphosphonates.[2]

Materials:

  • α,ω-dibromoalkane (e.g., 1,7-dibromoheptane) (1 equivalent)

  • Triethyl phosphite (1 equivalent)

  • Nitrogen gas supply

  • Reaction flask with distillation apparatus

Procedure:

  • Flame-dry all glassware under a continuous flow of nitrogen.

  • Assemble the reaction flask with a distillation apparatus to facilitate the removal of the bromoethane byproduct.

  • Add the α,ω-dibromoalkane (1 equivalent) to the reaction flask and pre-heat it to 140 °C.

  • Add triethyl phosphite (1 equivalent) dropwise to the heated dibromoalkane over a 2-hour period.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C.

  • Monitor the progress of the reaction using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, isolate the pure diethyl ω-bromoalkylphosphonate product via vacuum fractional distillation.[2]

Pudovik Reaction

Application Note: The Pudovik reaction is a fundamental method for synthesizing α-hydroxyphosphonates through the addition of diethyl phosphite to the carbonyl group of aldehydes or ketones.[1] The reaction is valued for its high atom economy and typically proceeds with excellent yields under mild conditions.[1] It can be catalyzed by either a base (e.g., triethylamine) or an acid. The resulting α-hydroxyphosphonates are valuable intermediates and have demonstrated potential as enzyme inhibitors and antibacterial agents.[1]

Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate This protocol describes a base-catalyzed Pudovik reaction.[1]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Diethyl phosphite (1.0 mmol, 138 mg)

  • Triethylamine (10 mol%, 0.014 mL)

  • Acetone (~0.5 mL)

  • n-Pentane

  • 25 mL round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).[1]

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and stir. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[1]

  • Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization of the product.

  • Collect the precipitated solid product by filtration.

  • Wash the crystals with cold n-pentane and dry under vacuum to yield the pure product.[1]

Kabachnik-Fields Reaction

Application Note: The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and diethyl phosphite to produce α-aminophosphonates. This one-pot synthesis is highly efficient for creating compounds of significant interest in medicinal chemistry due to their biological activities. The reaction can be performed under various conditions, including catalyst-free, solvent-free microwave-assisted synthesis, which offers advantages in terms of reduced reaction times and environmental impact.[1]

Experimental Protocol: Synthesis of Diethyl Phenyl(phenylamino)methylphosphonate This protocol details a catalyst-free, solvent-free microwave-assisted synthesis.[1]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Diethyl phosphite (1.0 mmol, 138 mg)

  • 10 mL microwave vial

  • Microwave reactor

Procedure:

  • Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial.[1]

  • Seal the vial and place it into the cavity of the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product, often a solid or viscous oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure α-aminophosphonate.[1]

Catalytic Rearrangement of Triethyl Phosphite

Application Note: The parent compound, this compound (DEEP), can be synthesized efficiently by the thermal, catalyst-induced rearrangement of its isomer, triethyl phosphite (TEP).[3] This process, a variation of the Michaelis-Arbuzov reaction where the alkylating agent is generated from the starting material or added as a catalyst, is typically performed at elevated temperatures. Ethyl iodide is a preferred catalyst as it produces high yields with low levels of impurities and is recyclable.[3] The use of a "heel" of the DEEP product in the initial reaction mixture helps to control the reaction temperature above the boiling point of the TEP reactant.[3]

Experimental Protocol: Synthesis of this compound This protocol is based on a patented industrial process.[3]

Materials:

  • Triethyl phosphite (TEP), >98% purity

  • This compound (DEEP), for heel

  • Ethyl iodide (EtI), catalyst

  • Reaction flask with a graduated dropping funnel and condenser

Procedure:

  • Charge the reaction flask with a "heel" of this compound, approximately 20-25% of the weight of the triethyl phosphite to be used.[3]

  • Add the ethyl iodide catalyst to the DEEP heel. The amount can range from 0.75% to 7.5% based on the weight of the TEP.[3]

  • Heat the flask to approximately 180 °C.

  • Add the triethyl phosphite from the dropping funnel to the hot reaction mixture at a rate slow enough to maintain a steady reaction temperature between 178 °C and 180 °C.[3]

  • Once the addition is complete, the reaction mixture can be cooled.

  • The product can be purified by distillation. The ethyl iodide catalyst can be recovered as a forerun during distillation and recycled.[3]

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic protocols for this compound and its derivatives.

Reaction TypeProduct DerivativeKey ReagentsConditionsYieldPurityReference
Catalytic RearrangementThis compoundTriethyl phosphite, Ethyl iodide178-180 °CHigh98.6%[3]
Michaelis-ArbuzovDiethyl 3-phthalimidopropylphosphonate3-bromopropylphthalimide, Triethyl phosphiteHeated, neat--[4]
Palladium-Catalyzed Coupling1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetateArylboronic acid, Vinyl acetate, Pd(OAc)₂Room Temp, Water38%-[5]
CycloadditionDimethyl 2-benzyl-3-(diethoxyphosphoryl)isoxazolidine-4,5-dicarboxylateNitrone, Dimethyl maleate-84%-[6]
PhosphonylationDiethyl methyl-phosphoniteCH₃PCl₂, C₂H₅OH, NaH0 °C43.7%86.6%[7]

Visualized Workflows and Mechanisms

The synthesis of this compound derivatives can be visualized through several key pathways.

G cluster_start Key Starting Materials cluster_reactions Synthetic Reactions cluster_products Product Classes TEP Triethyl Phosphite Arbuzov Michaelis-Arbuzov Reaction TEP->Arbuzov + Alkyl Halide Rearrange Catalytic Rearrangement TEP->Rearrange + EtI, Heat DEP Diethyl Phosphite Pudovik Pudovik Reaction DEP->Pudovik + Aldehyde/Ketone Kabachnik Kabachnik-Fields Reaction DEP->Kabachnik + Aldehyde + Amine AlkylP Alkyl/Aryl Phosphonates Arbuzov->AlkylP HydroP HydroP Pudovik->HydroP AminoP α-Amino- phosphonates Kabachnik->AminoP DEEP Diethyl Ethylphosphonate Rearrange->DEEP HydroxyP α-Hydroxy- phosphonates

Caption: General synthetic routes to this compound derivatives.

The Michaelis-Arbuzov reaction mechanism involves two key steps: nucleophilic attack followed by dealkylation.

G P P(OEt)₃ Intermediate [R-P⁺(OEt)₃] X⁻ P->Intermediate Attacks R RX R-X RX->Intermediate X_ion X⁻ Product O=P(OEt)₂R Byproduct Et-X X_ion->Product Attacks Ethyl Group

Caption: Mechanism of the Michaelis-Arbuzov reaction.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethylphosphonate is an organophosphorus compound of significant interest in various chemical and pharmaceutical research areas. It serves as a crucial intermediate in the synthesis of more complex molecules, including agrochemicals and flame retardants.[1] The formation of the stable carbon-phosphorus bond is a key feature of this compound, making it a valuable building block in organic synthesis. The most common and efficient method for the laboratory-scale synthesis of this compound is the Michaelis-Arbuzov reaction.[2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, ethyl iodide. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate ester.[2] This document provides a detailed protocol for the synthesis of this compound, including safety precautions, a summary of quantitative data, and a graphical representation of the experimental workflow.

Chemical Reaction

The overall reaction for the synthesis of this compound via the Michaelis-Arbuzov reaction is as follows:

P(OCH₂CH₃)₃ + CH₃CH₂I → (CH₃CH₂O)₂P(O)CH₂CH₃ + CH₃CH₂I

Triethyl phosphite + Ethyl iodide → this compound + Ethyl iodide (catalyst is regenerated)

Safety Precautions

All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Triethyl Phosphite: Flammable liquid and vapor. Harmful if swallowed. May cause an allergic skin reaction.[4][5]

  • Ethyl Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][6]

  • This compound: Harmful if swallowed. Causes serious eye irritation and skin irritation.[7]

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment for complete hazard information and handling procedures.[3][4][5][6][7]

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[8]

Materials:

  • Triethyl phosphite (P(OEt)₃)

  • Ethyl iodide (EtI)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Nitrogen or argon gas inlet (optional, for an inert atmosphere)

Procedure:

  • Reaction Setup:

    • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

    • Ensure all glassware is dry.

    • If desired, the reaction can be carried out under an inert atmosphere of nitrogen or argon.

  • Reaction:

    • To the round-bottom flask, add triethyl phosphite (20 g).

    • Add ethyl iodide (20 g) to the flask.

    • Heat the reaction mixture to boiling and maintain a gentle reflux for one hour with continuous stirring.[8] The reaction is exothermic, so initial heating should be controlled.

  • Work-up and Purification:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • The crude product is then purified by fractional distillation under reduced pressure.

    • Collect the fraction corresponding to this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Triethyl Phosphite20 g[8]
Ethyl Iodide20 g[8]
Reaction Conditions
Reaction Time1 hour[8]
Reaction TemperatureBoiling point of the mixture[8]
Product
This compound17 g[8]
Yield ~85% (based on triethyl phosphite)[8]
Physical Properties
Boiling Point82 °C at 9 mmHg (Lit. 85 °C at 13 mmHg)[8]
Refractive Index (n_D^20)1.4162 (Lit. 1.4163)[8]
AppearanceColorless to pale yellow liquid[1]

Visualizations

Diagram 1: Michaelis-Arbuzov Reaction Mechanism

Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dealkylation Triethyl_phosphite P(OEt)₃ Phosphonium_salt [Et-P⁺(OEt)₃] I⁻ Triethyl_phosphite->Phosphonium_salt SN2 attack Ethyl_iodide Et-I Ethyl_iodide->Phosphonium_salt Phosphonium_salt_dealk [Et-P⁺(OEt)₃] I⁻ DEEP (EtO)₂P(O)Et Phosphonium_salt_dealk->DEEP SN2 attack by I⁻ Ethyl_iodide_regen Et-I Phosphonium_salt_dealk->Ethyl_iodide_regen

Caption: Mechanism of the Michaelis-Arbuzov reaction for this compound synthesis.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start setup Assemble dry glassware: Round-bottom flask, reflux condenser start->setup reactants Charge flask with: - Triethyl phosphite (20 g) - Ethyl iodide (20 g) setup->reactants reaction Heat to reflux with stirring for 1 hour reactants->reaction cooldown Cool reaction mixture to room temperature reaction->cooldown purification Purify by fractional distillation under reduced pressure cooldown->purification product Collect this compound purification->product end End product->end

Caption: Workflow for the laboratory synthesis of this compound.

References

Application Notes and Protocols: Diethyl Ethylphosphonate as a Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl Ethylphosphonate (DEEP) as a plasticizer in various polymer formulations. DEEP, an organophosphorus compound, is recognized for its dual functionality as both a plasticizer and a halogen-free flame retardant.[1][2] Its properties, including low viscosity and good solubility in organic solvents, make it a versatile additive for modifying the properties of a wide range of polymers.[1][3]

Overview of this compound (DEEP)

DEEP (CAS No: 78-38-6) is a colorless liquid with a molecular formula of C6H15O3P.[2][4] It is primarily utilized to increase the flexibility and reduce the brittleness of polymeric materials.[5] Beyond its plasticizing effects, DEEP's phosphorus content imparts flame retardant properties to the polymer matrix, functioning through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[4] It is considered an additive plasticizer, meaning it is physically blended with the polymer rather than chemically bonded.[4]

Key Properties of DEEP:

  • Appearance: Colorless, transparent liquid[2]

  • Molecular Weight: 166.16 g/mol [2]

  • Solubility: Soluble in many organic solvents like ethanol and ether, with limited solubility in water.[2][6]

  • Viscosity: Low viscosity, facilitating easy incorporation into polymer matrices.[1][7]

Applications in Polymer Formulations

DEEP is compatible with a variety of polymers and is commonly used in formulations of:

  • Polyurethane (PU) foams[1][8]

  • Unsaturated Polyester Resins (UPR)[1]

  • Epoxy Resins[1][9]

  • Polyvinyl Chloride (PVC)[8]

  • Polypropylene (PP)[8]

  • Polylactic Acid (PLA) and other biodegradable polymers[5]

Its application can enhance flexibility, improve processing characteristics, and confer flame retardancy to the final product.

Data Presentation: Effects of DEEP on Polymer Properties

The addition of DEEP to a polymer matrix influences its mechanical and thermal properties. The following tables summarize available quantitative data and illustrate the expected effects.

Flame Retardant Effect in Rigid Polyurethane Foams (RPUFs)

The Limiting Oxygen Index (LOI) is a measure of the minimum oxygen concentration required to support the combustion of a material. An increase in the LOI value indicates enhanced flame retardancy. The following data is derived from studies on RPUFs formulated with Ammonium Polyphosphate (APP) and DEEP.[8]

FormulationAPP (php)DEEP (php)LOI (%)UL-94 Rating
Neat RPUF0018-19-
RPUF-151524.9V-0
RPUF-21010--
RPUF-3155--
php: parts per hundred parts of polyol
General Effects on Mechanical and Thermal Properties
Polymer SystemDEEP ConcentrationEffect on Glass Transition Temp. (Tg)Effect on Tensile StrengthEffect on Elongation at Break
PVC IncreasingDecrease[10][11]Generally Decrease[8][12]Generally Increase[8][12]
PLA IncreasingDecreaseLikely Decrease[5]Likely Increase[5]
Epoxy Resins IncreasingDecrease[13]VariableVariable

Experimental Protocols

The following are detailed protocols for incorporating DEEP into polymer formulations and for characterizing the resulting materials.

Protocol for Preparation of Plasticized Polymer Films by Solvent Casting

This protocol is a general method for preparing polymer films with DEEP as a plasticizer.

Materials:

  • Polymer (e.g., PLA, PVC)

  • This compound (DEEP)

  • Volatile Solvent (e.g., Chloroform, Dichloromethane, Tetrahydrofuran - THF)[14][15]

  • Glass petri dish or other flat casting surface

  • Stirring apparatus (e.g., magnetic stirrer)

  • Leveling surface

  • Drying oven

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer in a suitable volatile solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir until the polymer is completely dissolved.[16]

  • Addition of Plasticizer: Add the desired amount of DEEP to the polymer solution. The concentration of DEEP is typically calculated as a weight percentage of the polymer.

  • Mixing: Stir the mixture thoroughly to ensure a homogenous solution.

  • Casting: Pour the solution onto a clean, dry, and level glass petri dish. Ensure the solution spreads evenly to form a film of uniform thickness.

  • Solvent Evaporation: Place the cast film in a well-ventilated area or a drying oven at a controlled temperature (e.g., 40-60 °C) to allow for slow evaporation of the solvent. The drying time will depend on the solvent's volatility and the film's thickness.[6]

  • Film Detachment: Once the film is completely dry, carefully peel it from the casting surface.

  • Storage: Store the film in a desiccator to prevent moisture absorption.

G cluster_prep Polymer Solution Preparation cluster_casting Film Formation dissolve Dissolve Polymer in Solvent add_deep Add this compound dissolve->add_deep Complete Dissolution mix Thorough Mixing add_deep->mix cast Pour Solution onto Surface mix->cast Homogeneous Solution dry Solvent Evaporation cast->dry Uniform Layer peel Detach Dried Film dry->peel storage Store in Desiccator peel->storage Final Product G start Start prep Prepare Rectangular Test Specimens start->prep condition Condition Specimens (23°C, 50% RH, 40h) prep->condition measure Measure Specimen Thickness condition->measure mount Mount Specimen in UTM Grips measure->mount test Apply Tensile Load at Constant Rate mount->test record Record Load vs. Elongation Data test->record calculate Calculate Tensile Properties: - Tensile Strength - Elongation at Break - Young's Modulus record->calculate end End calculate->end G cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample seal Seal in DSC Pan weigh->seal load Load Sample and Reference Pans seal->load program Set Thermal Program (Heat-Cool-Heat) load->program run Run DSC Scan program->run analyze Analyze Thermogram (2nd Heating Scan) run->analyze determine_tg Determine Tg (Midpoint of Transition) analyze->determine_tg G A Dissolve Polymer, Drug, and DEEP in Organic Solvent C Add Organic Phase to Aqueous Phase (Nanoprecipitation) A->C B Dissolve Surfactant in Aqueous Phase B->C D Remove Organic Solvent (Rotary Evaporation) C->D E Purify Nanoparticles (Centrifugation/Washing) D->E F Characterize Nanoparticles E->F G A Prepare and Sterilize Plasticized Polymer B Prepare Extract by Incubating Polymer in Cell Culture Medium A->B D Expose Cells to Polymer Extract B->D C Seed Cells in Multi-well Plate C->D E Incubate for 24-72 hours D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Analyze Results and Determine Cytotoxicity F->G

References

Application Notes and Protocols: Synthesis of Phosphonate-Based Ligands Using Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phosphonate-based ligands utilizing diethyl ethylphosphonate. Phosphonates are crucial structural motifs in medicinal chemistry, acting as stable mimics of phosphates and finding applications as enzyme inhibitors, antiviral agents, and more. This compound serves as a versatile and readily available starting material for introducing the phosphonate group into a variety of molecular scaffolds.

Introduction

Phosphonate-based ligands are of significant interest in drug discovery and development due to their ability to mimic the transition states of enzymatic reactions or act as isosteres of phosphate-containing biomolecules. Their enhanced stability against hydrolysis compared to phosphate esters makes them attractive candidates for therapeutic agents. This compound is a key reagent in the synthesis of these ligands, primarily through two robust and widely used chemical transformations: the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons reaction. These reactions allow for the formation of carbon-phosphorus bonds, which is the fundamental step in the synthesis of phosphonate-containing molecules.

Key Synthetic Methodologies

Two primary reactions are highlighted in this document for the synthesis of phosphonate-based ligands using this compound and its precursors:

  • The Michaelis-Arbuzov Reaction: This reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite (such as triethyl phosphite, a precursor to this compound) with an alkyl halide to form a dialkyl phosphonate.[1][2] This method is particularly useful for synthesizing benzylphosphonates and other alkylphosphonates.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This reaction provides a highly efficient and stereoselective method for the synthesis of alkenes from aldehydes or ketones and a phosphonate-stabilized carbanion.[3][4][5][6] The phosphonate carbanion is generated by treating a phosphonate ester, such as this compound, with a base.

Data Presentation

The following tables summarize quantitative data for representative syntheses of phosphonate-based ligands.

Table 1: Michaelis-Arbuzov Reaction of Triethyl Phosphite with Benzyl Halides

EntryBenzyl HalideProductCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl chlorideDiethyl benzylphosphonatePEG-400/KIRT690[7]
24-Nitrobenzyl bromideDiethyl (4-nitrobenzyl)phosphonateNeat150-160285[8]
32,6-Dichlorobenzyl chlorideDiethyl (2,6-dichlorobenzyl)phosphonateTolueneRefluxSeveralHigh[8]
4Benzyl bromideDiethyl benzylphosphonateNeat150482[9]

Table 2: Horner-Wadsworth-Emmons Reaction of Diethyl Phosphonates with Aldehydes

EntryPhosphonateAldehydeBaseSolventTemp (°C)Time (h)Yield (%)E/Z RatioReference
1Diethyl (cyanomethyl)phosphonateBenzaldehydeNaHTHFRT195>95:5[4]
2Diethyl (ethoxycarbonylmethyl)phosphonateCyclohexanecarboxaldehydeNaHDMERT-88>95:5[4]
3Diethyl benzylphosphonate4-Chlorobenzaldehyden-BuLiTHF-78 to RT1275-[5]
4Diethyl allylphosphonateBenzaldehyden-BuLiTHF/HMPA-78 to RT12--[10]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of diethyl benzylphosphonate from benzyl chloride and triethyl phosphite.

Materials:

  • Benzyl chloride

  • Triethyl phosphite

  • Polyethylene glycol (PEG-400)

  • Potassium iodide (KI)

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: [7]

  • To a stirred mixture of benzyl chloride (1 mmol), add triethyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) in a round-bottom flask.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with diethyl ether (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate 10%) to afford pure diethyl benzylphosphonate.

Protocol 2: Synthesis of an (E)-Alkene via Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the olefination of an aldehyde with a diethyl phosphonate.

Materials:

  • Diethyl phosphonate (e.g., diethyl (cyanomethyl)phosphonate)

  • Aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure: [4]

  • To a stirred suspension of sodium hydride (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of the diethyl phosphonate (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Application in Targeting Signaling Pathways: Inhibition of the Ubiquitin-Activating Enzyme (E1)

Phosphonate-based ligands have emerged as potent inhibitors of various enzymes, including those involved in critical cellular signaling pathways. One such target is the ubiquitin-activating enzyme (E1), which initiates the ubiquitination cascade, a process crucial for protein degradation and regulation of numerous cellular functions.[10][11][12] Dysregulation of this pathway is implicated in various diseases, including cancer, making E1 a promising therapeutic target.

Phosphonate-containing molecules can act as mimics of the ubiquitin-adenylate intermediate formed during the E1-catalyzed reaction, thereby inhibiting the enzyme.[13] The synthesis of such inhibitors can be achieved using the methodologies described above, where this compound or its derivatives serve as key building blocks to introduce the phosphonate moiety.

Ubiquitin-Activating Enzyme (E1) Signaling Pathway

The following diagram illustrates the initial steps of the ubiquitin conjugation pathway, highlighting the role of the E1 enzyme.

Ubiquitin_Activation_Pathway cluster_E1_Activation E1 Activation cluster_E2_Transfer Transfer to E2 cluster_Inhibition Inhibition by Phosphonate Ligand Ub Ubiquitin E1 E1 Enzyme (Ubiquitin-Activating Enzyme) Ub->E1 binds ATP ATP ATP->E1 binds E1_Ub_ATP E1-Ub-ATP Complex E1->E1_Ub_ATP E1_Ub_AMP E1-Ub~AMP (Acyl-adenylate intermediate) E1_Ub_ATP->E1_Ub_AMP Adenylation PPi PPi E1_Ub_ATP->PPi E1_S_Ub E1~Ub (Thioester bond) E1_Ub_AMP->E1_S_Ub Thioester formation AMP AMP E1_Ub_AMP->AMP E2 E2 Enzyme (Ubiquitin-Conjugating Enzyme) E1_S_Ub->E2 transfers Ub E2_S_Ub E2~Ub E2->E2_S_Ub Phosphonate_Ligand Phosphonate-based Ligand (Inhibitor) Phosphonate_Ligand->E1_Ub_AMP Mimics & Inhibits

Caption: The Ubiquitin-Activating Enzyme (E1) Pathway and its inhibition.

Experimental Workflow for Ligand Synthesis and Evaluation

The logical flow from ligand synthesis to biological evaluation is depicted below.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_evaluation Biological Evaluation start This compound (or Precursor) reaction Michaelis-Arbuzov or Horner-Wadsworth-Emmons Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization ligand Phosphonate-Based Ligand characterization->ligand enzyme_assay Enzyme Inhibition Assay (e.g., E1 Enzyme) ligand->enzyme_assay Test cell_based_assay Cell-Based Assays (e.g., Cytotoxicity, Pathway Analysis) ligand->cell_based_assay Test data_analysis Data Analysis (IC50, etc.) enzyme_assay->data_analysis cell_based_assay->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

Caption: Workflow for synthesis and evaluation of phosphonate-based ligands.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of phosphonate-based ligands. The Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions provide reliable and efficient methods for the incorporation of the phosphonate moiety into organic molecules. The resulting ligands have significant potential in drug discovery, particularly as enzyme inhibitors targeting critical signaling pathways such as the ubiquitin-proteasome system. The protocols and data presented herein serve as a comprehensive guide for researchers in the field.

References

Catalytic Applications of Diethyl Ethylphosphonate Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diethyl ethylphosphonate and its derivatives in various catalytic reactions. These compounds serve as versatile ligands and precursors in the synthesis of catalysts for a range of organic transformations, including cross-coupling reactions, asymmetric hydrogenation, and hydroformylation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are effective ligands and reagents in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-phosphorus bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While this compound itself is not typically used as a direct ligand, phosphonate-containing arylboronate esters, which can be synthesized from precursors like diethyl (2-bromophenyl)phosphonate, are effective coupling partners.

Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1Diethyl (2-bromophenyl)phosphonate2-Methoxy-1-naphthylboronic acidPd(OAc)₂ / XPHOSK₃PO₄Dioxane/H₂O100186[1]
21-Bromo-2-methoxynaphthaleneDiethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonatePd(OAc)₂ / XPHOSK₃PO₄Dioxane/H₂O1001856[1]
3Diethyl 2-bromoallylphosphonatePhenylboronic acidNiSO₄·6H₂O / 2,2'-bipyridyl ligandK₃PO₄H₂O120193[1]
4Diethyl 2-bromoallylphosphonate4-Fluorophenylboronic acidNiSO₄·6H₂O / 2,2'-bipyridyl ligandK₃PO₄H₂O120188[1]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling in Water [1]

This protocol describes the synthesis of diethyl (2-arylallyl)phosphonates.

Materials:

  • Diethyl 2-bromoallylphosphonate

  • Arylboronic acid

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • 2,2'-bipyridyl ligand (L)

  • Potassium phosphate (K₃PO₄)

  • Deionized water

Procedure:

  • To a reaction vessel, add diethyl 2-bromoallylphosphonate (1.0 mmol), arylboronic acid (2.0 mmol), NiSO₄·6H₂O (5 mol %), the 2,2'-bipyridyl ligand (5 mol %), and K₃PO₄ (1.5 mmol).

  • Add 4 mL of deionized water to the vessel.

  • Heat the reaction mixture to 120 °C and stir for 1 hour.

  • After cooling to room temperature, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a versatile method for the arylation or vinylation of alkenes. Diethyl vinylphosphonate is a common substrate in these reactions.

Quantitative Data for Heck Reaction

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1IodobenzeneDiethyl vinylphosphonate[Pd(NH₃)₄]/NaY (1.3)K₂CO₃DMF110-140-High[2]
24-BromoacetophenoneDiethyl vinylphosphonatePd/C (0.25)K₂CO₃DMF100-140-High[2]
34-IodoanisoleDiethyl vinylphosphonateHerrmann's Palladacycle (2)K₂CO₃NMP14024>95[3]
44-BromobenzonitrileDiethyl vinylphosphonateNolan (NHC)-Pd catalyst (2)K₂CO₃NMP14024>95[3]

Experimental Protocol: Heck Reaction with Diethyl Vinylphosphonate [2][3]

Materials:

  • Aryl halide (or heteroaryl halide)

  • Diethyl vinylphosphonate

  • Palladium catalyst (e.g., [Pd(NH₃)₄]/NaY, Pd/C, Herrmann's Palladacycle)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the palladium catalyst (0.25-2 mol%), and potassium carbonate (2.0 mmol).

  • Add the solvent (NMP or DMF, 5 mL) and diethyl vinylphosphonate (1.2 mmol).

  • Seal the tube and heat the mixture to 110-140 °C with vigorous stirring for the specified time (typically up to 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-alkene(L2) Alkene Coordination Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkene(L2) Alkene R-CH(Ar)-CH2-Pd(II)-X(L2) Migratory Insertion Ar-Pd(II)-alkene(L2)->R-CH(Ar)-CH2-Pd(II)-X(L2) H-Pd(II)-X(L2) β-Hydride Elimination R-CH(Ar)-CH2-Pd(II)-X(L2)->H-Pd(II)-X(L2) Product H-Pd(II)-X(L2)->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral phosphonate-containing ligands can be employed in rhodium-catalyzed asymmetric hydrogenation to produce enantiomerically enriched products.

Quantitative Data for Asymmetric Hydrogenation of β-Enamine Phosphonates

EntrySubstrateCatalystLigandH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Ref.
1Diethyl 2-amino-2-phenylethylphosphonate[Rh(cod)₂]BF₄Chiral Phosphine404020-86[4]
2Diethyl 2-amino-2-(4-methoxyphenyl)ethylphosphonate[Rh(cod)₂]BF₄Chiral Phosphine404020-86[4]

Experimental Protocol: Asymmetric Hydrogenation of β-Enamine Phosphonates [4]

Materials:

  • β-Enamine phosphonate substrate

  • [Rh(cod)₂]BF₄

  • Chiral phosphine ligand

  • Trifluoroethanol (TFE), anhydrous

  • Hydrogen gas

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution by mixing [Rh(cod)₂]BF₄ with the chiral ligand in a 1:1.1 molar ratio in anhydrous TFE. Stir at room temperature for 30 minutes.

  • In separate vials, place the β-enamine phosphonate substrate (0.1 mmol) in anhydrous TFE (0.9 mL).

  • Transfer an aliquot of the catalyst stock solution (0.1 mL, 0.001 mmol) to each vial.

  • Place the vials in an autoclave. Pressurize the autoclave with hydrogen gas to 40 atm.

  • Stir the reaction at 40 °C for 20 hours.

  • Carefully release the hydrogen pressure.

  • The product can be analyzed by HPLC to determine the enantiomeric excess.

Hydroformylation

Phosphonate-containing ligands can be used in cobalt- or rhodium-catalyzed hydroformylation of olefins to produce aldehydes.

Quantitative Data for Cobalt-Catalyzed Hydroformylation of Decene

EntryLigandTemp (°C)Syngas Pressure (bar)Time (h)Aldehyde Yield (%)Ref.
1Ph₂P(p-C₆H₄-SO₃Li)170160-20012-16~60-65[4]
2TPPTS170160-20012-16~60-65[4]

Experimental Protocol: Cobalt-Catalyzed Hydroformylation [4]

Materials:

  • Olefin (e.g., decene mixture)

  • Cobalt source

  • Phosphonate or sulfonate-phosphine ligand

  • Solvent

  • Syngas (CO/H₂ = 1:1)

Procedure:

  • In a high-pressure autoclave, charge the olefin, cobalt source (0.25 mol% Co), and the ligand (ligand/Co ratio of 2-10).

  • Add the solvent.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 160-200 bar).

  • Heat the reaction to the desired temperature (e.g., 170 °C) with stirring.

  • Maintain the reaction conditions for the specified time (e.g., 12-16 hours).

  • Cool the reactor and vent the syngas.

  • Analyze the product mixture by gas chromatography (GC) to determine the yield of aldehydes.

Catalytic Cycle for Hydroformylation

Hydroformylation_Cycle HCo(CO)3L HCo(CO)3L Alkene_Complex Alkene Complex Formation HCo(CO)3L->Alkene_Complex Alkene Alkyl_Complex Alkyl Complex (Migratory Insertion) Alkene_Complex->Alkyl_Complex Acyl_Complex Acyl Complex (CO Insertion) Alkyl_Complex->Acyl_Complex CO Aldehyde_Product Aldehyde Product (Oxidative Addition of H2 & Reductive Elimination) Acyl_Complex->Aldehyde_Product H2 Aldehyde_Product->HCo(CO)3L Aldehyde

Caption: Simplified catalytic cycle for cobalt-catalyzed hydroformylation.

Polymerization

While specific protocols for the use of discrete this compound complexes in polymerization are not widely reported, phosphonate-functionalized monomers and polymers are of significant interest. For instance, diethyl vinylphosphonate can be polymerized using rare-earth metal catalysts.

A general procedure for the synthesis of phosphonate-grafted polymers involves the reaction of a chloromethylated polymer support with triethylphosphite in an Arbuzov-type reaction.

General Experimental Workflow for Catalytic Reactions

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants & Catalyst Solvent Add Anhydrous Solvent Reactants->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/GC) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Chromatography Concentration->Purification

Caption: General experimental workflow for a typical catalytic reaction.

References

Application Notes and Protocols for High Refractive Index Materials Derived from Ethylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High refractive index (HRI) polymers are critical components in advanced optical applications, including lenses, optical films, and encapsulation materials for optoelectronics. The incorporation of phosphorus, particularly in the form of phosphonates, into a polymer backbone is a well-established strategy for increasing the refractive index of the resulting material. While diethyl ethylphosphonate itself possesses a relatively low refractive index (n20/D ≈ 1.417), it serves as a readily available precursor for the synthesis of monomers suitable for the preparation of HRI polyphosphonates.[1][2] This document outlines the protocols for the conversion of this compound into a key monomer and its subsequent polymerization to yield a high refractive index material.

The primary route to achieving a high refractive index in polyphosphonates involves the polycondensation of an aromatic diol with a phosphonic dichloride. The presence of aromatic groups and the phosphorus atom significantly contributes to the high molar refractivity of the polymer.

Data Presentation

The refractive indices of various aromatic polyphosphonates synthesized from different phosphonic dichlorides and diols are summarized in the table below. This data, gathered from scientific literature, demonstrates the efficacy of this class of polymers in achieving high refractive indices.

Polymer System (Monomers)Refractive Index (n)Wavelength (nm)Reference
Phenylphosphonic dichloride + Bisphenol A1.60Not Specified[3]
Phenylphosphonic dichloride + 4,4'-Biphenol1.64Not Specified[3][4]
Phenylphosphonic dichloride + 9,9-bis(4-hydroxyphenyl)fluorene1.66Not Specified[4]
Aromatic Polyphosphonate (BPOP)1.633 - 1.675637[3][5]
Aromatic Polythiophosphonate (BPTP)> 1.633637[5]
Aromatic Polyselenophosphonate (BPSP)up to 1.675Not Specified[4][5]

Logical Relationship and Synthesis Overview

The overall strategy involves a two-stage process: first, the conversion of this compound into the reactive monomer, ethylphosphonic dichloride, and second, the polymerization of this monomer with an aromatic diol to form the high refractive index polyphosphonate.

logical_relationship start This compound (Low Refractive Index Precursor) monomer Ethylphosphonic Dichloride (Reactive Monomer) start->monomer Hydrolysis & Chlorination polymer Poly(ethylphosphonate) (High Refractive Index Polymer) monomer->polymer Polycondensation diol Aromatic Diol (e.g., Bisphenol A) diol->polymer

Caption: From low refractive index precursor to high refractive index polymer.

Experimental Protocols

Part 1: Synthesis of Ethylphosphonic Dichloride from this compound (Hypothetical Protocol)

This two-step protocol is based on standard organophosphorus chemistry transformations. This compound is first hydrolyzed to ethylphosphonic acid, which is then chlorinated to the corresponding dichloride.

Step 1.1: Hydrolysis of this compound to Ethylphosphonic Acid

  • Materials:

    • This compound

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent) with an excess of concentrated hydrochloric acid (e.g., 6 equivalents).[6]

    • Heat the mixture to reflux with stirring and maintain reflux for 12-24 hours to ensure complete hydrolysis.

    • Monitor the reaction progress by taking small aliquots and analyzing via ³¹P NMR spectroscopy until the signal corresponding to this compound has disappeared.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. The resulting crude ethylphosphonic acid can be used in the next step without further purification.

Step 1.2: Chlorination of Ethylphosphonic Acid to Ethylphosphonic Dichloride

  • Materials:

    • Ethylphosphonic acid (from Step 1.1)

    • Thionyl chloride (SOCl₂) or oxalyl chloride

    • Dry solvent (e.g., tetrahydrofuran - THF)

    • Pyridine (catalyst, if using oxalyl chloride)

  • Equipment:

    • Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

    • Magnetic stirrer

    • Ice bath

    • Distillation apparatus

  • Procedure:

    • Set up the reaction apparatus under a dry nitrogen atmosphere.

    • Dissolve the crude ethylphosphonic acid in a minimal amount of dry solvent in the flask.

    • Cool the flask in an ice bath.

    • Slowly add thionyl chloride (an excess, e.g., 2-3 equivalents) to the stirred solution via the dropping funnel.[7] The reaction is exothermic and will evolve SO₂ and HCl gas, which should be vented to a scrubber.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours to drive the reaction to completion.

    • After cooling, the excess thionyl chloride and solvent are removed by distillation.

    • The crude ethylphosphonic dichloride is then purified by vacuum distillation.[8]

Part 2: Synthesis of High Refractive Index Poly(ethylphosphonate) via Polycondensation

This protocol describes the solution polycondensation of ethylphosphonic dichloride with an aromatic diol, such as Bisphenol A.

  • Materials:

    • Ethylphosphonic dichloride (from Part 1)

    • Bisphenol A (or other aromatic diol), dried under vacuum

    • Pyridine or triethylamine (as an acid scavenger), dried

    • Dry solvent (e.g., dichloromethane or THF)

    • Methanol (for precipitation)

  • Equipment:

    • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet

    • Ice bath

    • Beaker for precipitation

    • Vacuum filtration apparatus

    • Vacuum oven

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve the aromatic diol (1 equivalent) and the acid scavenger (2.2 equivalents) in the dry solvent.

    • Cool the solution to 0°C using an ice bath.

    • Dissolve the ethylphosphonic dichloride (1 equivalent) in the dry solvent in the dropping funnel.

    • Add the ethylphosphonic dichloride solution dropwise to the stirred diol solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

    • The resulting viscous polymer solution is then slowly poured into a large excess of methanol with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by vacuum filtration and wash it thoroughly with methanol.

    • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Experimental Workflow Diagram

experimental_workflow cluster_monomer_synthesis Part 1: Monomer Synthesis cluster_polymerization Part 2: Polymerization hydrolysis 1. Hydrolysis of This compound chlorination 2. Chlorination with Thionyl Chloride hydrolysis->chlorination purification1 3. Vacuum Distillation of Ethylphosphonic Dichloride chlorination->purification1 addition 5. Dropwise Addition of Monomer at 0°C purification1->addition dissolve 4. Dissolve Diol and Acid Scavenger dissolve->addition react 6. Stir at Room Temp for 12-24h addition->react precipitate 7. Precipitate Polymer in Methanol react->precipitate dry 8. Filter and Dry the Polymer precipitate->dry

Caption: Workflow for the synthesis of high refractive index polyphosphonate.

Characterization

The synthesized polymer should be characterized to determine its properties:

  • Structure: ¹H NMR, ¹³C NMR, ³¹P NMR, and FTIR spectroscopy.

  • Molecular Weight: Gel permeation chromatography (GPC).

  • Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Optical Properties: The refractive index of thin films of the polymer can be measured using an ellipsometer or an Abbe refractometer. The transparency can be assessed using UV-Vis spectroscopy.

By following these protocols, researchers can utilize this compound as a starting material to produce polyphosphonates with high refractive indices suitable for a variety of optical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl ethylphosphonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Michaelis-Arbuzov reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Low-quality starting materials: Impurities in triethyl phosphite or ethyl iodide can inhibit the reaction.[1]- Use triethyl phosphite with a purity of at least 98%.[1]- Ensure ethyl iodide is free of degradation products.
2. Insufficient reaction temperature: The Michaelis-Arbuzov reaction is thermally driven and may not proceed at lower temperatures.[2]- Maintain a reaction temperature in the range of 175-185°C for the catalytic rearrangement of triethyl phosphite.[1]
3. Ineffective catalyst concentration: Too little catalyst will result in a slow or incomplete reaction.- Use ethyl iodide as a catalyst in the range of 0.5 to 10 wt% relative to triethyl phosphite. A concentration of around 2.2 wt% is often optimal.[1]
Reaction Runaway (Rapid, Uncontrolled Exotherm) 1. Reaction initiated at too low a temperature: The accumulation of unreacted starting materials can lead to a sudden, violent reaction upon reaching the activation temperature.- Initiate the addition of triethyl phosphite only after the reaction vessel (containing a "heel" of product and the catalyst) has reached the target temperature (175-185°C).[1]
2. Addition of triethyl phosphite is too fast: A rapid addition rate can overwhelm the system's ability to dissipate heat.- Add the triethyl phosphite to the hot reaction mixture at a slow, controlled rate to maintain a stable temperature.[1]
Product Contamination with Starting Materials 1. Incomplete reaction: The reaction was not allowed to proceed to completion.- Increase the reaction time, typically ranging from five to ten hours.[1]- Monitor the reaction progress using techniques like 31P NMR to confirm the disappearance of the triethyl phosphite signal.
2. Insufficient purification: Simple distillation may not be adequate to remove all unreacted starting materials.- Employ fractional distillation under reduced pressure to effectively separate the product from lower-boiling starting materials.[3]
Formation of Side Products 1. Elimination reactions: At elevated temperatures, elimination can compete with the desired substitution reaction, especially with more hindered alkyl halides.[4]- While less common with primary halides like ethyl iodide, ensure the reaction temperature does not significantly exceed the recommended range.
2. Hydrolysis: Moisture in the reaction can lead to the hydrolysis of triethyl phosphite or the final product.[5]- Use dry glassware and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction.[6] This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (ethyl iodide).[2][6] The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to form the final phosphonate product.[2]

Q2: Why is it recommended to use a "heel" of this compound at the start of the reaction?

Using a "heel," which is typically 20-25% of the total triethyl phosphite weight, helps to control the reaction temperature.[1] It allows the reaction mixture to be heated above the boiling point of triethyl phosphite before its addition, preventing the accumulation of reactants at lower temperatures and reducing the risk of a runaway reaction.[1]

Q3: What are the key parameters to control for a successful and safe synthesis?

The critical parameters to control are:

  • Temperature: Maintaining a steady temperature between 175°C and 185°C is crucial for both reaction rate and safety.[1]

  • Rate of Addition: A slow and controlled addition of triethyl phosphite is necessary to manage the exothermic nature of the reaction.[1]

  • Purity of Reagents: High-purity starting materials, especially triethyl phosphite (≥98%), are essential for achieving a high yield of a pure product.[1]

Q4: How can the progress of the reaction be monitored?

The progress of the reaction can be effectively monitored by 31P NMR spectroscopy. The disappearance of the peak corresponding to the starting triethyl phosphite and the appearance of the peak for the this compound product indicate the reaction's progression.

Q5: What are the best methods for purifying the final product?

The most common and effective method for purifying this compound is fractional distillation under reduced pressure.[3] This technique allows for the separation of the product from any unreacted starting materials and lower-boiling side products.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is based on the principles outlined in the literature for the catalytic rearrangement of triethyl phosphite.

Materials:

  • Triethyl phosphite (TEP), ≥98% purity

  • Ethyl iodide (EtI)

  • This compound (DEEP), for the initial heel

  • Dry, nitrogen-filled, three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with a vacuum take-off head

  • Graduated dropping funnel

  • Heating mantle

Procedure:

  • Preparation: To a dry, nitrogen-filled 250 mL three-neck round-bottom flask, add 30 mL of this compound (as a heel).

  • Catalyst Addition: Add ethyl iodide (catalyst) to the DEEP heel via syringe. The amount of catalyst should be approximately 2.2 wt% of the total triethyl phosphite to be used.

  • Heating: Heat the flask to 180°C using a heating mantle with stirring.

  • Reactant Addition: Place 132 g (0.8 mole) of triethyl phosphite into the graduated dropping funnel. Slowly add the triethyl phosphite to the heated reaction flask. Adjust the addition rate to maintain a stable reaction temperature between 178°C and 180°C.

  • Reaction: Continue stirring at this temperature for 5 to 10 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by 31P NMR.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature (25°C).

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Michaelis_Arbuzov_Reaction Michaelis-Arbuzov Reaction Pathway Reactants Triethyl Phosphite + Ethyl Iodide SN2_Attack SN2 Attack of Phosphorus on Ethyl Group Reactants->SN2_Attack Intermediate Triethoxyethylphosphonium Iodide (Quasiphosphonium Salt) SN2_Attack->Intermediate Dealkylation SN2 Attack by Iodide on an Ethyl Group of the Phosphonium Salt Intermediate->Dealkylation Products This compound + Ethyl Iodide (byproduct) Dealkylation->Products

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of this compound Check_Purity Check Purity of Starting Materials (Triethyl Phosphite ≥98%) Start->Check_Purity Check_Temp Verify Reaction Temperature (175-185°C) Start->Check_Temp Check_Catalyst Confirm Catalyst Concentration (0.5-10 wt% Ethyl Iodide) Start->Check_Catalyst Check_Time Evaluate Reaction Time (5-10 hours) Start->Check_Time Impure_Reactants Use High Purity Reagents Check_Purity->Impure_Reactants Incorrect_Temp Adjust Temperature to Optimal Range Check_Temp->Incorrect_Temp Incorrect_Catalyst Optimize Catalyst Loading Check_Catalyst->Incorrect_Catalyst Insufficient_Time Increase Reaction Time and Monitor Check_Time->Insufficient_Time Success Improved Yield Impure_Reactants->Success Incorrect_Temp->Success Incorrect_Catalyst->Success Insufficient_Time->Success

References

troubleshooting low conversion in the Michaelis-Arbuzov reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Michaelis-Arbuzov reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis-Arbuzov reaction?

The Michaelis-Arbuzov reaction is a fundamental method in organophosphorus chemistry for the formation of a carbon-phosphorus (C-P) bond. It involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide to yield a pentavalent phosphorus species, typically a dialkyl phosphonate.[1][2][3]

Q2: What is the general mechanism of the reaction?

The reaction proceeds via a two-step SN2 mechanism:

  • Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.[2][4][5]

  • Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium intermediate. This results in the formation of the final phosphonate product and a new alkyl halide as a byproduct.[2][4]

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Quasi-phosphonium Intermediate cluster_products Products P_reagent P(OR)₃ intermediate [(RO)₃P⁺-R'] X⁻ P_reagent->intermediate Sɴ2 Attack RX_reagent R'-X RX_reagent->intermediate phosphonate (RO)₂P(O)-R' intermediate->phosphonate Dealkylation (Sɴ2) byproduct R-X intermediate->byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Phosphonate

This is one of the most common issues encountered. The following decision tree can help diagnose the potential cause:

Troubleshooting_Workflow start Low/No Conversion check_reactivity Are reactants sufficiently reactive? start->check_reactivity check_temp Is the reaction temperature adequate? check_reactivity->check_temp Yes solution_halide Use a more reactive alkyl halide (I > Br > Cl). Consider activated halides (benzyl, allyl). check_reactivity->solution_halide No (Alkyl Halide) solution_phosphite Use a more nucleophilic phosphite (phosphinites > phosphonites > phosphites). check_reactivity->solution_phosphite No (Phosphorus Reagent) check_time Has the reaction run for a sufficient time? check_temp->check_time Yes solution_temp Increase temperature (typically 120-160°C for classical reaction). Monitor for side reactions. check_temp->solution_temp No check_catalyst Is a catalyst necessary or optimal? check_time->check_catalyst Yes solution_time Increase reaction time. Monitor progress by TLC or ³¹P NMR. check_time->solution_time No check_sterics Is steric hindrance an issue? check_catalyst->check_sterics Yes solution_catalyst Add a Lewis acid catalyst (e.g., ZnBr₂, LaCl₃·7H₂O) to enable milder conditions. check_catalyst->solution_catalyst No solution_sterics Use less sterically hindered phosphites or alkyl halides. check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Low Reactivity of Alkyl Halide: The choice of alkyl halide is critical. The general order of reactivity is R-I > R-Br > R-Cl.[1][6][7][8] Primary alkyl halides and benzyl halides are the most efficient.[7][8] Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under classical conditions.[1][2][8]

  • Low Reactivity of Phosphorus(III) Reagent: The nucleophilicity of the phosphorus atom influences the reaction rate. Phosphinites are the most reactive, followed by phosphonites, and then phosphites, which are the least reactive and often require higher temperatures.[2] Electron-donating groups on the phosphite increase the reaction rate, while electron-withdrawing groups slow it down.[2][7]

  • Insufficient Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures, typically between 120°C and 160°C.[1][2] Insufficient heat can lead to an incomplete reaction. However, excessively high temperatures can promote side reactions.

  • Reaction Not Reaching Completion: It's important to monitor the reaction's progress using techniques like TLC or ³¹P NMR spectroscopy to ensure it has gone to completion.[1] Using an excess of the more volatile reactant, often the trialkyl phosphite, can help drive the reaction forward.[1]

  • Steric Hindrance: Bulky groups on either the alkyl halide or the phosphite can significantly slow down the SN2 reactions.[1] If steric hindrance is suspected, consider using smaller reagents.

  • Use of Catalysts: For less reactive substrates or to enable milder reaction conditions, the use of a Lewis acid catalyst can be highly effective.[6][9] Common catalysts include ZnI₂, ZnBr₂, and LaCl₃·7H₂O.[6][7][10]

Issue 2: Formation of Significant Side Products

Q: I am observing an unexpected vinyl phosphate byproduct. What is happening?

A: The formation of a vinyl phosphate, particularly when using α-haloketones, indicates that the Perkow reaction is occurring as a competitive pathway.[1][2] To favor the Michaelis-Arbuzov product:

  • Increase the reaction temperature: Higher temperatures generally favor the Arbuzov product.[1][2]

  • Change the halide: The reaction of α-iodoketones exclusively yields the Arbuzov product.[2][11]

Q: My reaction with a secondary alkyl halide is giving me alkenes. How can I prevent this?

A: The formation of alkenes is due to an E2 elimination side reaction, which is common with secondary alkyl halides.[1][2] To minimize this:

  • Lower the reaction temperature: Higher temperatures can promote elimination. The use of a catalyst may allow for lower, more favorable reaction temperatures.[1]

Q: I am getting a mixture of phosphonates due to the byproduct alkyl halide reacting. How can I avoid this?

A: The alkyl halide (R-X) generated as a byproduct can sometimes be more reactive than the starting alkyl halide (R'-X), leading to a mixture of products.[6] To mitigate this:

  • Use a phosphite with low molecular weight alkyl groups: Using trimethyl or triethyl phosphite is advantageous as the resulting methyl or ethyl halide byproduct is volatile and can be removed by distillation during the reaction, driving the equilibrium towards the desired product.[6]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of the Michaelis-Arbuzov reaction.

Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNeat150-1602-4~85-95
2ZnBr₂ (20)CH₂Cl₂Room Temp1~90
3LaCl₃·7H₂O (10)NeatRoom Temp0.594

Table 2: Reactivity of Alkyl Halides [1][6][7]

Alkyl Halide TypeGeneral ReactivityTypical ConditionsPotential Issues
Primary (RCH₂-X)High120-160°C (neat) or catalyzed at RTGenerally smooth reaction
Secondary (R₂CH-X)ModerateLower temperatures with catalystElimination (alkene formation)
Tertiary (R₃C-X)Very Low/UnreactiveDoes not typically reactNo reaction
BenzylHigh120-160°C (neat) or catalyzed at RTGenerally smooth reaction
AllylHighCan proceed via SN2 or SN2'Potential for rearrangement
Acyl (RCO-X)Very HighMilder conditions often suffice-
Aryl/VinylUnreactiveDo not react under classical conditionsNo reaction

Experimental Protocols

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate (Uncatalyzed)

This protocol is a general representation of the classical, uncatalyzed Michaelis-Arbuzov reaction.[1]

Materials:

  • Benzyl bromide (1 equivalent)

  • Triethyl phosphite (1.2 equivalents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction.[1]

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

  • Add zinc bromide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.

References

Technical Support Center: Purification of Diethyl Ethylphosphonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of diethyl ethylphosphonate via vacuum distillation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure (198 °C at 760 Torr).[1] Distilling at such a high temperature can lead to decomposition of the product, reducing the overall yield and purity.[2][3] Vacuum distillation allows for the purification of compounds at reduced pressures, which significantly lowers their boiling points.[2][4] This technique is ideal for heat-sensitive compounds like this compound, as it minimizes thermal degradation.[4]

Q2: What are the primary impurities I might encounter in crude this compound?

A2: The most common impurity, particularly if the this compound was synthesized via the Michaelis-Arbuzov reaction, is unreacted triethyl phosphite.[5][6] Other potential impurities could include by-products from side reactions or residual solvents from the synthesis.

Q3: What safety precautions should I take before starting a vacuum distillation?

A3: Before beginning, it is crucial to:

  • Inspect all glassware for any cracks, scratches, or defects that could cause it to implode under vacuum.[7]

  • Work in a well-ventilated fume hood .

  • Wear appropriate personal protective equipment (PPE) , including safety glasses, a lab coat, and gloves.

  • Use a blast shield , especially when working with larger quantities.

  • Ensure all joints in the distillation apparatus are properly sealed and greased to prevent leaks.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Possible Cause(s) Solution(s)
Difficulty Achieving or Maintaining a Stable Vacuum Leaks in the apparatus at joints or through tubing.- Ensure all ground glass joints are properly greased and securely clamped.- Check all tubing for cracks or loose connections.- Use thick-walled vacuum tubing to prevent collapse.
Inefficient vacuum pump.- Check the oil level and quality in the vacuum pump; change if necessary.- Ensure the pump is adequately sized for the volume of the apparatus.
Saturated cold trap.- Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) and is not full of condensed solvent.
Bumping or Unstable Boiling Lack of a boiling aid.- Crucially, do not use boiling stones , as the trapped air within them is quickly removed under vacuum, rendering them ineffective.[7]- Use a magnetic stir bar and stir plate to ensure smooth and even boiling.[7]
Vacuum applied too quickly.- Apply the vacuum gradually to the system to allow for controlled boiling of any volatile impurities.
Uneven heating.- Use a heating mantle with a stirrer for uniform heat distribution.
Low Product Yield Product decomposition.- This is likely due to an excessively high distillation temperature. Improve the vacuum to further lower the boiling point.
Inefficient condensation.- Ensure a steady flow of cold water through the condenser.
Leaks in the system.- A poor vacuum will require higher temperatures, leading to potential product loss through degradation. Re-check all seals.
Product is Contaminated or Discolored Inadequate separation of fractions.- Use a fractionating column (e.g., a Vigreux column) for better separation of impurities with close boiling points.- Collect different fractions in separate receiving flasks and analyze their purity (e.g., by GC or NMR) before combining the pure fractions.
Carryover of non-volatile impurities ("bumping").- Ensure the distillation flask is not more than two-thirds full.- Maintain smooth and steady boiling with vigorous stirring.

Quantitative Data

The boiling point of this compound is dependent on the pressure at which the distillation is performed.

Pressure (Torr / mmHg)Boiling Point (°C)Boiling Point (°F)
760198388.4
1182 - 83180 - 181

Data sourced from PubChem and ChemicalBook.[1][8]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the steps for purifying crude this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Claisen adapter[7]

  • Short path distillation head with condenser and vacuum connection

  • Thermometer and adapter

  • Receiving flask(s)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump

  • Cold trap

  • Vacuum tubing (thick-walled)

  • Vacuum grease

  • Clamps and support stand

Procedure:

  • Apparatus Assembly:

    • Place a magnetic stir bar in the appropriately sized round-bottom flask (it should be about two-thirds full with the crude material).

    • Lightly grease all ground-glass joints.

    • Assemble the distillation apparatus as shown in the diagram below, ensuring all connections are secure. A Claisen adapter is recommended to minimize bumping.[7]

    • Use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from solvent vapors.

  • System Check:

    • Ensure all glassware is free from defects.

    • Start the vacuum pump to check that the system is well-sealed and can achieve the desired pressure.

  • Distillation:

    • Begin stirring the crude this compound.

    • Gradually apply the vacuum to the system. You may observe some initial bubbling as volatile impurities are removed.

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

    • Collect any low-boiling forerun in a separate receiving flask. This may contain residual solvents or unreacted triethyl phosphite.

    • As the temperature approaches the expected boiling point of this compound at the measured pressure, change to a clean receiving flask to collect the main product fraction.

    • Continue to collect the distillate while the temperature remains stable.

    • Once the majority of the product has distilled, and the temperature either drops or begins to rise sharply, stop the distillation.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and characterize the purified product.

Visualizations

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_support Support & Control cluster_vacuum Vacuum System DistillingFlask Distilling Flask (with stir bar & crude product) ClaisenAdapter Claisen Adapter DistillingFlask->ClaisenAdapter DistillationHead Distillation Head with Thermometer ClaisenAdapter->DistillationHead Condenser Condenser DistillationHead->Condenser VacuumConnection Vacuum Port ReceivingFlask Receiving Flask Condenser->ReceivingFlask CoolantOut Coolant Out Condenser->CoolantOut HeatingMantle Heating Mantle & Stir Plate HeatingMantle->DistillingFlask Heat CoolantIn Coolant In CoolantIn->Condenser ColdTrap Cold Trap VacuumConnection->ColdTrap To Vacuum VacuumPump Vacuum Pump ColdTrap->VacuumPump

Caption: Experimental setup for the vacuum distillation of this compound.

TroubleshootingWorkflow cluster_vacuum_solutions Vacuum Issues cluster_boiling_solutions Boiling Issues cluster_purity_solutions Purity Issues Start Distillation Problem Occurs CheckVacuum Is the vacuum stable and at the target pressure? Start->CheckVacuum CheckBoiling Is the boiling smooth and controlled? CheckVacuum->CheckBoiling Yes InspectJoints Inspect and re-grease all joints. CheckVacuum->InspectJoints No CheckPurity Is the product purity low? CheckBoiling->CheckPurity Yes UseStirBar Ensure magnetic stir bar is in use and spinning. CheckBoiling->UseStirBar No End Problem Resolved CheckPurity->End No Fractionation Use a fractionating column. CheckPurity->Fractionation Yes CheckTubing Check tubing for cracks. InspectJoints->CheckTubing CheckPump Check vacuum pump oil. CheckTubing->CheckPump CheckPump->CheckVacuum GradualVacuum Apply vacuum more gradually. UseStirBar->GradualVacuum EvenHeating Ensure even heating with a mantle. GradualVacuum->EvenHeating EvenHeating->CheckBoiling CollectFractions Collect smaller, separate fractions. Fractionation->CollectFractions PreventBumping Reduce bumping (stirring, flask size). CollectFractions->PreventBumping PreventBumping->End

Caption: A logical workflow for troubleshooting common vacuum distillation issues.

References

Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HWE reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Horner-Wadsworth-Emmons reaction is not proceeding or is giving a very low yield. What are the potential causes and solutions?

A1: Low or no yield in an HWE reaction can stem from several factors, primarily related to the generation and reactivity of the phosphonate carbanion.

Troubleshooting Steps:

  • Ineffective Deprotonation: The chosen base may not be strong enough to deprotonate the phosphonate. The acidity of the α-proton on the phosphonate is crucial for selecting an appropriate base. For less acidic phosphonates, a stronger base is required.[1][2]

    • Solution: Switch to a stronger base. Common strong bases for the HWE reaction include Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), and n-Butyllithium (n-BuLi). For substrates sensitive to strong bases, milder conditions like using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with lithium chloride (LiCl) can be effective.[1][2]

  • Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Consider gradually increasing the reaction temperature. While many HWE reactions are initiated at low temperatures (e.g., 0 °C or -78 °C), some require room temperature or even gentle heating to proceed at a reasonable rate.[2][3]

  • Steric Hindrance: Bulky substituents on either the phosphonate reagent or the carbonyl compound can hinder the reaction.[2]

    • Solution: Increase the reaction time or the concentration of the reactants to favor the reaction equilibrium.[2]

  • Decomposition of Reactants: Base-sensitive functional groups on your aldehyde or ketone may be undergoing side reactions.[2]

    • Solution: Employ protecting groups for sensitive functionalities. Alternatively, using a milder base such as potassium carbonate (K2CO3) or DBU might be beneficial.[1][2]

Q2: How can I improve the (E)-stereoselectivity of my HWE reaction?

A2: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] However, several factors can be tuned to enhance this selectivity.

Optimization Strategies:

  • Choice of Cation: The counterion of the base plays a significant role. Lithium and sodium bases generally favor the formation of the (E)-alkene.[2][4]

  • Reaction Temperature: Higher reaction temperatures often lead to increased (E)-selectivity as the reaction is under thermodynamic control.[2][3]

  • Solvent Selection: Aprotic polar solvents like tetrahydrofuran (THF) are commonly used. Protic solvents are generally avoided.

  • Structure of the Phosphonate Reagent: The steric bulk of the phosphonate ester groups can influence stereoselectivity. For instance, diisopropyl phosphonates can lead to higher (E/Z) selectivity compared to dimethyl phosphonates under certain conditions.[5]

Q3: When should I choose a weaker base like potassium carbonate or DBU over a strong base like NaH?

A3: The choice of base is critical and depends on the acidity of the phosphonate and the stability of your substrates.[1][6]

  • Use Strong Bases (e.g., NaH, LDA) when:

    • The phosphonate is not particularly acidic.

    • Forcing conditions are required to drive the reaction to completion.[1]

  • Use Weaker Bases (e.g., K2CO3, DBU) when:

    • Your aldehyde, ketone, or phosphonate contains base-sensitive functional groups.[1][2]

    • Milder reaction conditions are desired to avoid side reactions. The Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine) are a well-established method for reactions with base-sensitive substrates.[2][3][5]

Data Presentation: Base and Solvent Effects

The following tables summarize the impact of different bases and solvents on the outcome of a typical Horner-Wadsworth-Emmons reaction.

Table 1: Comparison of Common Bases in the HWE Reaction

BaseStrengthTypical SolventsKey Characteristics
Sodium Hydride (NaH)StrongTHF, Diethyl EtherWidely used, favors (E)-alkene formation.[1] Requires anhydrous conditions.
n-Butyllithium (n-BuLi)StrongTHF, HexanesVery strong base, useful for less acidic phosphonates.
Lithium Diisopropylamide (LDA)StrongTHFStrong, non-nucleophilic base.
DBU (with LiCl)MildAcetonitrile, THFGood for base-sensitive substrates (Masamune-Roush conditions).[5][6]
Potassium Carbonate (K2CO3)WeakAcetonitrile, DMFUsed for phosphonates with high acidity.

Table 2: Influence of Solvents on the HWE Reaction

SolventDielectric Constant (approx.)Properties
Tetrahydrofuran (THF)7.6Aprotic, polar, widely used, good for most HWE reactions.[2]
Acetonitrile37.5Aprotic, polar, often used with milder bases like DBU/LiCl.[6]
Dimethylformamide (DMF)36.7Aprotic, polar, can accelerate reactions but may be difficult to remove.
Toluene2.4Aprotic, non-polar, can be used but may lead to slower reaction rates.

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction

This protocol describes a standard HWE reaction using sodium hydride as the base.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF dropwise.

  • Anion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the phosphonate carbanion.[6]

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[1]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 times).[1][6]

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of a Phosphonate Ester via the Michaelis-Arbuzov Reaction

This protocol outlines the synthesis of a phosphonate ester, a key reagent for the HWE reaction.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the desired alkyl halide (1.0 equivalent) and trialkyl phosphite (1.1 equivalents).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the formation of the volatile alkyl halide byproduct.

  • Purification: After the reaction is complete, the excess trialkyl phosphite and the volatile byproduct can be removed by distillation to yield the phosphonate ester product.[5]

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion B:⁻ Base Base Carbanion_ref Phosphonate Carbanion Carbonyl Aldehyde/ Ketone Intermediate Betaine Intermediate Carbonyl->Intermediate Intermediate_ref Betaine Intermediate Carbanion_ref->Intermediate Oxaphosphetane Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Intermediate_ref->Oxaphosphetane Cyclization

Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start prep Prepare Reactants (Phosphonate, Carbonyl) start->prep setup Set up Reaction (Inert Atmosphere) prep->setup deprotonation Deprotonation of Phosphonate with Base setup->deprotonation addition Addition of Carbonyl Compound deprotonation->addition reaction Reaction Monitoring (TLC) addition->reaction quench Quench Reaction reaction->quench extraction Workup and Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A general experimental workflow for the HWE reaction.

HWE_Troubleshooting start Low Yield or No Reaction check_base Is the base strong enough? start->check_base stronger_base Use a stronger base (NaH, n-BuLi, LDA) check_base->stronger_base No check_temp Is the temperature optimal? check_base->check_temp Yes success Reaction Optimized stronger_base->success increase_temp Increase reaction temperature check_temp->increase_temp No check_sterics Are there steric hindrance issues? check_temp->check_sterics Yes increase_temp->success increase_time Increase reaction time or concentration check_sterics->increase_time Yes check_sensitivity Are substrates base-sensitive? check_sterics->check_sensitivity No increase_time->success milder_base Use milder conditions (DBU/LiCl, K2CO3) check_sensitivity->milder_base Yes check_sensitivity->success No milder_base->success

Caption: A troubleshooting guide for low-yield HWE reactions.

References

preventing the hydrolysis of Diethyl ethylphosphonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl Ethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information on preventing the hydrolysis of this compound during storage. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis during storage?

A1: this compound is an organophosphorus compound with the chemical formula C6H15O3P.[1][2] As a phosphonate ester, it is susceptible to hydrolysis, a chemical reaction in which water molecules cleave the ester bonds.[1][3] This process is often catalyzed by the presence of acids or bases and can be accelerated by elevated temperatures, leading to the formation of ethyl ethylphosphonic acid and eventually ethylphosphonic acid.[4]

Q2: What are the primary factors that promote the hydrolysis of this compound in storage?

A2: The primary factors that promote the hydrolysis of this compound during storage are:

  • Presence of Water: Moisture from the atmosphere or residual water in solvents can react with the ester.[5]

  • pH: Both acidic and basic conditions can significantly accelerate the rate of hydrolysis.[1][3] Neutral conditions (pH ≈ 7) are generally recommended to minimize this degradation.[1]

  • Temperature: Higher storage temperatures increase the rate of chemical reactions, including hydrolysis.[5]

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided.[6]

Q3: How can I detect if my stored this compound has undergone hydrolysis?

A3: The most effective method for detecting and quantifying the hydrolysis of this compound is through ³¹P NMR spectroscopy. The appearance of new peaks corresponding to the phosphonic acid monoester and the final phosphonic acid will indicate degradation. High-Performance Liquid Chromatography (HPLC) can also be employed to separate and quantify the parent compound and its hydrolysis products.

Q4: What are the ideal storage conditions to prevent the hydrolysis of this compound?

A4: To minimize hydrolysis, this compound should be stored in a cool, dry place.[7] It is recommended to store the compound in its original, tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to atmospheric moisture.[5] For long-term storage, refrigeration is advisable.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected experimental results or poor yield. The this compound may have hydrolyzed during storage, reducing the concentration of the active reagent.1. Confirm Hydrolysis: Analyze a sample of your stored this compound using ³¹P NMR or HPLC to check for the presence of hydrolysis products. 2. Purify if Necessary: If hydrolysis is minimal, consider purifying the remaining material. However, for quantitative experiments, it is recommended to use a fresh, unhydrolyzed batch. 3. Improve Storage: Review your storage protocol and implement the recommended conditions outlined in the "Detailed Protocol for Long-Term Storage" section below.
Visible changes in the liquid (e.g., cloudiness, precipitation). This could indicate significant hydrolysis, as the resulting phosphonic acids may have different solubility profiles.1. Do Not Use: If the appearance of the compound has changed, it is a strong indicator of degradation. It is not recommended to use the material for experiments requiring high purity. 2. Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines. 3. Procure Fresh Material: Obtain a new batch of this compound and ensure it is stored correctly from the outset.
The pH of an aqueous solution prepared with the compound is acidic. Hydrolysis of this compound produces ethylphosphonic acid, which will lower the pH of the solution.1. Immediate Use: If the experiment allows, use the solution immediately after preparation to minimize further hydrolysis. 2. pH Adjustment: If your experimental protocol is sensitive to pH, you may need to buffer the solution or adjust the pH just before use. Be aware that adding a base could further catalyze hydrolysis. 3. Consider Anhydrous Conditions: For future experiments, evaluate if the reaction can be performed under anhydrous conditions to prevent this issue.

Quantitative Data on Hydrolysis Rates

Table 1: Effect of Substituents on the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates [5]

Substituent on Benzyl Groupk₁ (h⁻¹)k₂ (h⁻¹)Time for Complete Hydrolysis (h)
H2.640.609.5
4-NO₂5.181.242.5
4-Cl3.360.675.5
4-F3.420.746.0
k₁ and k₂ are the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.

Table 2: Relative Rate Constants for Alkaline Hydrolysis of Ethyl Dialkylphosphinates [4]

CompoundRelative Rate ConstantTemperature (°C)
Ethyl diethylphosphinate26070
Ethyl diisopropylphosphinate41120
Ethyl di-tert-butylphosphinate0.08120

These tables demonstrate that both electronic effects (Table 1) and steric hindrance (Table 2) significantly impact the rate of hydrolysis.

Experimental Protocols

Detailed Protocol for Long-Term Storage of this compound

Objective: To provide a step-by-step procedure for the long-term storage of this compound to minimize hydrolysis.

Materials:

  • This compound

  • Original supplier container or a clean, dry, amber glass bottle with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen) with a delivery system

  • Parafilm® or other sealing tape

  • Desiccator cabinet or a sealed container with desiccant (e.g., silica gel)

  • Refrigerator or cold room (2-8 °C)

Procedure:

  • Work in a Dry Environment: If possible, handle the this compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

  • Use a Suitable Container: Store the compound in its original container. If transferring is necessary, use a clean, dry amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap to prevent reaction with the container or cap liner.

  • Inert Gas Blanket: Before sealing the container, flush the headspace with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air and moisture.

  • Secure Sealing: Tightly screw the cap onto the container. For extra protection against moisture ingress, wrap the cap and neck of the container with Parafilm®.

  • Use a Desiccator: Place the sealed container inside a desiccator. Ensure the desiccant is active (e.g., blue for silica gel).

  • Refrigerate: Store the desiccator in a refrigerator or a designated cold room maintained at 2-8 °C.

  • Labeling: Clearly label the container with the compound name, date of storage, and any special handling precautions.

  • Equilibration Before Use: When you need to use the compound, remove the container from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold liquid.

Protocol for Monitoring Hydrolysis by ³¹P NMR Spectroscopy

Objective: To quantitatively monitor the hydrolysis of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • NMR tubes

  • Internal standard with a known ³¹P chemical shift (e.g., triphenyl phosphate, optional)

Procedure:

  • Sample Preparation:

    • At desired time points during storage or a reaction, withdraw a small aliquot (e.g., 0.1 mL) of the this compound.

    • Dilute the aliquot with a suitable deuterated solvent in an NMR tube.

    • For precise quantification, add a known amount of an internal standard.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The chemical shift (δ) of the phosphorus nucleus is indicative of its chemical environment.

  • Data Interpretation:

    • A pure sample of this compound will show a characteristic chemical shift.

    • Upon hydrolysis, new peaks corresponding to the ethyl ethylphosphonic acid monoester and subsequently ethylphosphonic acid will appear at different chemical shifts.

    • The relative integration of these peaks can be used to quantify the extent of hydrolysis.

Mandatory Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis DEEP_A This compound Protonated_DEEP Protonated DEEP DEEP_A->Protonated_DEEP + H₃O⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_DEEP->Tetrahedral_Intermediate_A + H₂O Monoester_A Ethyl Ethylphosphonic Acid Tetrahedral_Intermediate_A->Monoester_A - EtOH, -H⁺ Ethanol_A Ethanol DEEP_B This compound Pentacoordinate_Intermediate Pentacoordinate Intermediate DEEP_B->Pentacoordinate_Intermediate + OH⁻ Monoester_B Ethyl Ethylphosphonate Anion Pentacoordinate_Intermediate->Monoester_B - EtOH Ethanol_B Ethanol

Caption: Acid and base-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Suspected Hydrolysis of this compound Check_Appearance Visual Inspection: Is the liquid clear? Start->Check_Appearance Analyze_Sample Analytical Confirmation: Perform ³¹P NMR or HPLC Check_Appearance->Analyze_Sample Yes Discard Discard Material. Procure fresh stock. Check_Appearance->Discard No (Cloudy/Precipitate) Hydrolysis_Confirmed Hydrolysis Detected? Analyze_Sample->Hydrolysis_Confirmed No_Hydrolysis No Hydrolysis Detected. Compound is stable. Proceed with experiment. Hydrolysis_Confirmed->No_Hydrolysis No Assess_Severity Assess Extent of Hydrolysis Hydrolysis_Confirmed->Assess_Severity Yes Review_Storage Review and Improve Storage Protocol No_Hydrolysis->Review_Storage Discard->Review_Storage Minor_Hydrolysis Minor Hydrolysis (<5%) Assess_Severity->Minor_Hydrolysis Major_Hydrolysis Significant Hydrolysis (>5%) Assess_Severity->Major_Hydrolysis Purify Consider Purification (if protocol allows) Minor_Hydrolysis->Purify Yes Use_With_Caution Use with caution for non-quantitative work Minor_Hydrolysis->Use_With_Caution No Purify->Review_Storage Use_With_Caution->Review_Storage Major_Hydrolysis->Discard

Caption: Troubleshooting workflow for suspected hydrolysis.

References

Technical Support Center: Diethyl Ethylphosphonate (DEEP) Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scaling up of Diethyl ethylphosphonate (DEEP) production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound (DEEP), and what are its core principles?

A1: The most prevalent industrial method for synthesizing DEEP is the Michaelis-Arbuzov rearrangement of triethyl phosphite (TEP).[1][2] This reaction involves the catalytic rearrangement of TEP at elevated temperatures.[1] An alkylating agent, such as ethyl iodide, is typically used as a catalyst to facilitate the transformation. The process is highly exothermic, which is a critical consideration for large-scale production.[1]

Q2: What are the primary challenges and safety concerns when scaling up DEEP production from a laboratory to an industrial scale?

A2: Scaling up DEEP synthesis presents several key challenges:

  • Thermal Management : The Michaelis-Arbuzov reaction is highly exothermic, creating a significant risk of a runaway reaction in large volumes.[1] Proper temperature control is crucial for safety and product quality.

  • Purification : Achieving high product purity (typically 97-99%) requires the effective removal of unreacted triethyl phosphite and any by-products.[1] This can be challenging due to the physical properties of the compounds involved.[3]

  • Reactant Quality : The purity of the starting triethyl phosphite is critical. Using TEP with a purity of at least 98% and a low acid number is recommended to achieve high-purity DEEP without requiring extensive purification steps.[1]

  • Handling Hazardous Materials : The process involves handling materials with specific hazards. DEEP itself can cause serious eye damage and skin irritation.[4] Catalysts like ethyl iodide are volatile, and other reagents may be flammable or corrosive.[1][5]

Q3: What analytical methods are recommended for monitoring the reaction and ensuring the final product quality of DEEP?

A3: A combination of chromatographic and spectroscopic methods is essential. Gas chromatography (GC) is effective for monitoring the reaction's progress by tracking the decrease in triethyl phosphite and the increase in DEEP over time.[1] For final product qualification, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Mass Spectrometry (MS) are used to confirm the structure and assess purity, similar to other phosphonate compounds.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Runaway Reaction / Loss of Temperature Control The Arbuzov rearrangement is highly exothermic.[1] The addition rate of triethyl phosphite (TEP) is too fast.Implement a "heel" of DEEP (20-25% of the TEP weight) in the reactor to help manage the initial exotherm.[1] Add TEP to the hot reaction medium at a slow, controlled rate sufficient to maintain the target temperature (e.g., 175-185°C).[1] Ensure the reactor's cooling system is adequately sized for the scale of the reaction.
Low Yield or Incomplete Reaction Reaction temperature is too low. Insufficient catalyst concentration or inactive catalyst. Poor quality of starting materials, particularly TEP.[1]Maintain the reaction temperature within the optimal range of 175°C to 185°C.[1] Ensure the ethyl iodide catalyst is used at an effective concentration (e.g., 2-2.5 wt% of TEP).[1] Use high-purity TEP (≥98%) with a low acid number.[1] Monitor the reaction with GC until the TEP peak is no longer detected.[1]
Final Product is Impure (Contains Unreacted TEP) The reaction was not driven to completion. Inefficient purification process.[3]Continue heating the reaction mixture (e.g., for one to three hours at 180°C) after TEP addition is complete, monitoring by GC to confirm completion.[1] Optimize the vacuum distillation process to effectively separate DEEP from the more volatile TEP. For similar phosphonates, fractional distillation under high vacuum is recommended.[3]
Formation of Unwanted By-products Impurities in the starting materials (e.g., acidity in TEP). Side reactions occurring at non-optimal temperatures.Use TEP with a minimum purity of 98% and a low acid number.[1] Strictly control the reaction temperature to stay within the 175-185°C range.[1] Using ethyl iodide as a catalyst is advantageous as it produces high yields with low levels of impurities.[1]
Product Decomposition During Distillation The distillation temperature is too high, which can cause thermal decomposition of phosphonate esters.[3]Utilize high-vacuum distillation to lower the boiling point of DEEP, thereby reducing the required temperature and minimizing the risk of decomposition.[3]

Data Presentation

Table 1: Recommended Reaction Parameters for Scaled-Up DEEP Synthesis [1]

ParameterRecommended ValuePurpose
Reaction Temperature 175°C - 185°CTo ensure an adequate reaction rate for the rearrangement.
Initial "Heel" of DEEP 20% - 25% (by weight of TEP)To control the initial exotherm and maintain the reaction temperature above the boiling point of TEP.
Catalyst (Ethyl Iodide) 2% - 2.5% (by weight of TEP)To catalyze the rearrangement effectively. Higher levels increase the rate but are less economical.
TEP Addition Rate Slow, controlled rateTo maintain the reaction temperature and prevent a runaway reaction.
Post-Addition Heating 1 - 3 hours at 180°CTo ensure the reaction proceeds to completion.

Table 2: Typical Analytical Specifications

SubstanceParameterSpecificationAnalytical Method
Triethyl Phosphite (Reactant) Purity≥98%[1]Gas Chromatography (GC)
Acid NumberLow[1]Titration
This compound (Product) Purity97% - 99%[1]Gas Chromatography (GC)[1]
Refractive Index (n20/D)~1.417Refractometry
Density (20°C)~1.024 g/mLDensitometry

Experimental Protocols

Protocol 1: Controlled Scale-Up Synthesis of this compound

This protocol is adapted from established industrial procedures for the catalytic rearrangement of triethyl phosphite.[1]

  • Reactor Preparation : Charge a dry, nitrogen-purged reactor with a "heel" of this compound (DEEP), equivalent to 20-25% of the total triethyl phosphite (TEP) to be used.

  • Catalyst Addition : Add the ethyl iodide catalyst to the reactor (2-2.5% of the total TEP weight).

  • Heating : Heat the initial mixture to the target reaction temperature of 175-185°C with mechanical stirring.

  • TEP Addition : Begin the slow, dropwise addition of high-purity (≥98%) TEP into the reactor. Adjust the addition rate to maintain a steady reaction temperature within the 175-180°C range, carefully managing the exothermic reaction.

  • Reaction Monitoring : Once TEP addition is complete, maintain the reaction temperature at 180°C for an additional 1-3 hours to ensure the reaction goes to completion.

  • Sampling and Analysis : Periodically and upon completion, cool the mixture and take a small sample for gas chromatography (GC) analysis to confirm the absence of a TEP peak.[1]

  • Purification : After confirming the reaction is complete, purify the crude DEEP by vacuum distillation to remove any volatile impurities and achieve the desired product purity of 97-99%. The recyclable ethyl iodide catalyst can be recovered as a forerun.[1]

Protocol 2: Purity Assessment by Gas Chromatography (GC)

  • Sample Preparation : Prepare a dilute solution of the crude or purified DEEP sample in a suitable solvent (e.g., acetone or dichloromethane).

  • Instrument Setup : Use a GC system equipped with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a detector such as a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID).

  • Method Parameters :

    • Injector Temperature : 250°C

    • Detector Temperature : 280°C

    • Oven Program : Start at a suitable initial temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 250°C.

    • Carrier Gas : Helium or Nitrogen.

  • Analysis : Inject the sample and record the chromatogram. Identify peaks corresponding to TEP and DEEP based on their retention times, as determined by running standards.

  • Quantification : Calculate the area percentage of the DEEP peak to determine the purity of the product. For reaction monitoring, track the disappearance of the TEP peak.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Synthesis cluster_analysis In-Process Control cluster_purification Downstream Processing prep_reactor Prepare Reactor (Dry, N2 Purge) charge_heel Charge DEEP 'Heel' & Catalyst prep_reactor->charge_heel heat Heat to 175-185°C charge_heel->heat add_tep Slowly Add Triethyl Phosphite (TEP) heat->add_tep react Maintain Temp & Stir (1-3 hours post-addition) add_tep->react monitor Monitor Reaction by GC react->monitor check TEP Absent? monitor->check check->react No purify Vacuum Distillation check->purify Yes product Final Product: DEEP (97-99% Purity) purify->product

Caption: Workflow for the scaled-up synthesis of this compound (DEEP).

G start Low Product Purity Detected by GC/NMR check_tep Is unreacted Triethyl Phosphite (TEP) present? start->check_tep incomplete_rxn Cause: Incomplete Reaction check_tep->incomplete_rxn Yes check_other_peaks Are other significant impurity peaks present? check_tep->check_other_peaks No solution_rxn Solution: • Increase reaction hold time • Verify temperature (175-185°C) • Confirm catalyst load incomplete_rxn->solution_rxn inefficient_dist Cause: Inefficient Purification incomplete_rxn->inefficient_dist end_node Purity Issue Resolved solution_rxn->end_node solution_dist Solution: • Increase vacuum level • Check column efficiency • Optimize distillation parameters inefficient_dist->solution_dist solution_dist->end_node impure_reagents Cause: Impure Reactants check_other_peaks->impure_reagents Yes check_other_peaks->end_node No solution_reagents Solution: • Verify TEP purity (≥98%) • Check for low acid number in TEP impure_reagents->solution_reagents side_reactions Cause: Side Reactions impure_reagents->side_reactions solution_reagents->end_node solution_side_rxn Solution: • Ensure strict temperature control • Check for air/moisture ingress side_reactions->solution_side_rxn solution_side_rxn->end_node

Caption: Troubleshooting decision tree for low purity in DEEP production.

References

managing exothermic reactions in Diethyl ethylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl ethylphosphonate. The primary focus is on managing the exothermic nature of the reaction to ensure safety and optimal product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and commercially relevant method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Michaelis-Arbuzov reaction, often referred to as the Arbuzov rearrangement.[1][2][3] This reaction involves the treatment of triethyl phosphite with an ethyl halide, such as ethyl iodide, which acts as a catalyst for the rearrangement.[1]

Q2: Why is temperature control so critical during the synthesis of this compound?

A2: The Arbuzov reaction for synthesizing this compound is highly exothermic, meaning it releases a significant amount of heat.[1] Failure to control the temperature can lead to a rapid, uncontrolled increase in the reaction rate, a phenomenon known as a runaway reaction. This can result in a dangerous increase in pressure and temperature, potentially leading to equipment failure and release of hazardous materials.[1][4]

Q3: What are the primary strategies for managing the exothermic reaction during this compound synthesis?

A3: The key strategies for controlling the exotherm include:

  • Controlled reactant addition: A slow and controlled rate of addition of triethyl phosphite is crucial to manage the rate of heat generation.[1]

  • Catalyst concentration management: Utilizing a low concentration of the catalyst (e.g., ethyl iodide) helps to keep the reaction rate in check.[1]

  • Use of a product "heel": Starting the reaction with a significant amount of the final product, this compound, in the reactor allows the reaction to be run at a higher, more controlled temperature.[1]

  • Maintaining a high reaction temperature: Keeping the reaction temperature above the boiling point of triethyl phosphite prevents its accumulation in the reaction mixture.[1]

Q4: What are the potential consequences of a runaway reaction?

A4: A runaway reaction can lead to a rapid increase in temperature and pressure within the reactor. This can exceed the design limits of the equipment, potentially causing a rupture or explosion. Such an event can release flammable and toxic materials, posing a significant safety hazard to personnel and the environment.[4][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Rapid, uncontrolled temperature increase (runaway reaction) 1. Addition rate of triethyl phosphite is too high. 2. Catalyst concentration is too high. 3. Inadequate cooling capacity.1. Immediately stop the addition of triethyl phosphite. 2. Ensure the cooling system is functioning at maximum capacity. 3. For future runs, reduce the triethyl phosphite addition rate and/or the catalyst concentration.[1] 4. Verify that the cooling system is appropriately sized for the reaction scale.
Reaction temperature is too low or dropping 1. Triethyl phosphite addition rate is too fast, causing it to accumulate and lower the boiling point of the mixture.[1] 2. Insufficient heating.1. Slow down or temporarily stop the addition of triethyl phosphite to allow the reaction to "catch up" and the temperature to rise.[1] 2. Ensure the heating system is functioning correctly and set to the appropriate temperature.
Low product yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of volatile reactants or products. 3. Side reactions due to impurities.1. Ensure the reaction is held at the target temperature for a sufficient duration after the addition of triethyl phosphite is complete.[1] 2. Use an efficient condenser to prevent the loss of volatile components. 3. Ensure all reactants and the reaction vessel are dry and free of contaminants.
Product contains a significant amount of unreacted triethyl phosphite 1. Incomplete reaction. 2. Insufficient catalyst.1. Increase the post-addition heating time to drive the reaction to completion.[1] 2. Consider a modest increase in the catalyst concentration, while carefully monitoring the exotherm.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a controlled synthesis of this compound as described in the literature.[1]

ParameterRecommended ValuePurpose
"Heel" of this compound 20% to 25% of the total triethyl phosphite weightTo maintain a high reaction temperature and control the exotherm.[1]
Reaction Temperature 175 °C to 185 °CTo ensure the reaction proceeds at a controlled rate and to stay above the boiling point of triethyl phosphite.[1]
Ethyl Iodide Catalyst Concentration 2% to 2.5% by weight of the triethyl phosphiteTo control the rate of the Arbuzov rearrangement.[1]
Triethyl Phosphite Addition Time 5 to 10 hoursTo allow for gradual heat release and maintain temperature control.[1]
Post-Addition Heating Time Approximately 2 hoursTo ensure the reaction goes to completion.[1]

Experimental Protocol: Catalytic Rearrangement of Triethyl Phosphite

This protocol is based on a method designed for controlled, large-scale synthesis of this compound.[1]

Materials:

  • Triethyl phosphite

  • This compound (for the initial "heel")

  • Ethyl iodide (catalyst)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with a vacuum take-off head

  • Graduated dropping funnel

  • Heating mantle

Procedure:

  • Preparation: Ensure the entire apparatus is dry, leak-free, and purged with nitrogen to establish an inert atmosphere.

  • Charging the "Heel": Charge the reaction flask with this compound, amounting to 20-25% of the total weight of the triethyl phosphite to be used.

  • Adding the Catalyst: Add the ethyl iodide catalyst to the reaction flask. The recommended amount is 2-2.5% of the total weight of the triethyl phosphite.

  • Heating: Begin stirring and heat the mixture to the target reaction temperature of 175-185 °C.

  • Controlled Addition of Triethyl Phosphite: Once the target temperature is reached and stable, begin the slow, dropwise addition of triethyl phosphite from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature within the desired range. This addition should take place over 5 to 10 hours.

  • Monitoring the Reaction: Continuously monitor the reaction temperature. If the temperature begins to drop, slow down the addition of triethyl phosphite. If the temperature rises too rapidly, stop the addition and ensure the cooling system is effective.

  • Post-Reaction Heating: After all the triethyl phosphite has been added, continue to stir the reaction mixture at 175-185 °C for an additional 2 hours to ensure the reaction is complete.

  • Cooling and Isolation: After the post-reaction heating period, turn off the heating and allow the mixture to cool to room temperature under a nitrogen atmosphere. The crude this compound can then be purified by distillation.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reaction in this compound Synthesis start Start prep Prepare Dry, Inert Reaction Setup start->prep add_heel Add this compound 'Heel' (20-25% of TEP) prep->add_heel add_catalyst Add Ethyl Iodide Catalyst (2-2.5% of TEP) add_heel->add_catalyst heat Heat to 175-185 °C add_catalyst->heat add_tep Slowly Add Triethyl Phosphite (TEP) over 5-10 hours heat->add_tep monitor Monitor Temperature Continuously add_tep->monitor temp_ok Temperature Stable? monitor->temp_ok adjust_rate Adjust TEP Addition Rate temp_ok->adjust_rate No post_heat Post-Heat at 175-185 °C for 2 hours temp_ok->post_heat Yes adjust_rate->add_tep cool Cool to Room Temperature post_heat->cool end End: Crude Product Ready for Purification cool->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic_Diagram Troubleshooting Logic for Exotherm Control start Problem: Uncontrolled Temperature Rise check_addition Is TEP addition ongoing? start->check_addition stop_addition Action: Immediately Stop TEP Addition check_addition->stop_addition Yes check_cooling Check Cooling System Functionality check_addition->check_cooling No stop_addition->check_cooling future_actions For Future Syntheses: check_cooling->future_actions reduce_rate Reduce TEP Addition Rate future_actions->reduce_rate reduce_catalyst Reduce Catalyst Concentration future_actions->reduce_catalyst verify_cooling Verify Cooling Capacity future_actions->verify_cooling

Caption: Troubleshooting logic for managing an uncontrolled exotherm.

References

Technical Support Center: Analysis of Diethyl Ethylphosphonate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in Diethyl ethylphosphonate (DEEP) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in a sample of this compound (DEEP)?

A1: Impurities in DEEP can originate from the synthesis process, degradation, or storage. The most common synthesis route is the Arbuzov reaction, which involves the rearrangement of triethyl phosphite.[1][2] Therefore, potential impurities include:

  • Unreacted Starting Materials:

    • Triethyl phosphite: This is the primary starting material for the synthesis of DEEP.[1]

  • Byproducts from Synthesis:

    • Side-reaction products: The catalyst used in the Arbuzov reaction (e.g., ethyl iodide) can potentially lead to the formation of byproducts.[1]

    • Transesterification products: If other alcohols are present, mixed phosphonates can be formed.

  • Degradation Products:

    • Hydrolysis products: DEEP can hydrolyze to form ethylphosphonic acid and ethanol, particularly in the presence of moisture.

Q2: What is the expected mass spectrum for this compound in GC-MS analysis?

A2: The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 166.16 g/mol ) will show a molecular ion peak (M+) at m/z 166. The fragmentation pattern will include characteristic ions that can be used for identification.

Table 1: Key Mass Fragments of this compound

m/zInterpretation
166Molecular ion [M]+
138Loss of an ethyl group (-C2H5)
111[PO(OC2H5)2]+ fragment
93[HP(O)OC2H5]+ fragment
65[P(O)(OH)2]+ fragment
47[PO]+ fragment

Source: PubChem CID 6534

Q3: What is a suitable sample preparation method for the GC-MS analysis of this compound?

A3: this compound is a relatively volatile and thermally stable compound, making it amenable to direct GC-MS analysis. A simple dilution is often sufficient.

  • Solvent Selection: Use a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.

  • Concentration: Prepare a sample solution with a concentration of approximately 10-100 µg/mL.

  • Filtration: Ensure the sample is free of particulates by passing it through a 0.45 µm syringe filter before injection.

Troubleshooting Guides

GC-MS analysis of organophosphorus compounds like this compound can sometimes present challenges. The following table outlines common problems, their potential causes, and recommended solutions.

Table 2: GC-MS Troubleshooting for this compound Analysis

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Active sites in the injector liner, column, or detector.- Contamination in the GC system.- Improper column installation.- Use a deactivated liner and an inert GC column.- Perform regular inlet maintenance, including replacing the septum and liner.- Trim the first few centimeters of the column.- Ensure the column is installed correctly according to the manufacturer's instructions.[3][4]
Ghost Peaks / Carryover - Contamination from a previous injection.- Septum bleed.- Contaminated syringe or solvent.- Run a solvent blank to confirm carryover.- Increase the oven temperature at the end of the run to "bake out" contaminants.- Use high-quality, low-bleed septa.- Ensure the syringe and rinse solvents are clean.[5][6][7]
Poor Sensitivity / No Peak - Sample concentration is too low.- Leak in the system.- Inactive ion source or detector.- Concentrate the sample or inject a larger volume.- Perform a leak check of the GC-MS system.- Clean the ion source and check the detector's performance.[3]
Broad Peaks - Injection volume is too large, causing column overload.- Initial oven temperature is too high.- Reduce the injection volume or dilute the sample.- Lower the initial oven temperature to improve focusing of the analyte on the column.[8]

Experimental Protocols

GC-MS Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound and its potential impurities. Optimization may be required based on the specific instrument and analytical goals.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Further dilute this stock solution to a final concentration of approximately 10 µg/mL in dichloromethane.

  • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters:

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless (or split 10:1)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-400 amu
Scan ModeFull Scan

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown peak in a chromatogram of this compound.

Impurity_Identification_Workflow start Unknown Peak Detected in Chromatogram check_retention Compare Retention Time to DEEP Standard start->check_retention is_deep Is it DEEP? check_retention->is_deep analyze_ms Analyze Mass Spectrum is_deep->analyze_ms No identified Impurity Identified is_deep->identified Yes library_search Perform Library Search (e.g., NIST) analyze_ms->library_search match_found Match Found? library_search->match_found manual_interpretation Manual Interpretation of Fragmentation Pattern match_found->manual_interpretation No propose_structure Propose Putative Structure match_found->propose_structure Yes manual_interpretation->propose_structure confirm_standard Confirm with Reference Standard propose_structure->confirm_standard confirm_standard->identified not_identified Impurity Not Identified confirm_standard->not_identified

Caption: Workflow for identifying unknown peaks in a GC-MS chromatogram of this compound.

References

Technical Support Center: Stereoselectivity in Reactions with Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stereoselectivity of reactions involving diethyl ethylphosphonate. The content focuses on practical solutions and detailed methodologies to address common challenges encountered during experiments.

Troubleshooting Guide: Improving Stereoselectivity

Poor stereoselectivity in olefination reactions with this compound is a common issue that can often be resolved by carefully adjusting the reaction conditions. The following guide provides a systematic approach to diagnosing and solving these problems.

Problem: Low E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction

When a reaction with this compound results in a mixture of (E)- and (Z)-alkenes, several factors could be at play. The following troubleshooting workflow can help identify the root cause and find a solution.

HWE_Troubleshooting start Low E/Z Selectivity Observed target_isomer Is the (E)-isomer the desired product? start->target_isomer base_choice_e Review Base and Cation target_isomer->base_choice_e YES still_gennari Utilize Still-Gennari Modification target_isomer->still_gennari NO e_path YES temp_e Adjust Reaction Temperature base_choice_e->temp_e If selectivity is still low solvent_e Consider Solvent Polarity temp_e->solvent_e If selectivity is still low masamune_roush Employ Masamune-Roush Conditions solvent_e->masamune_roush For base-sensitive substrates z_path NO, (Z)-isomer is the target base_choice_z Use Non-coordinating Base still_gennari->base_choice_z For optimization temp_z Lower Reaction Temperature base_choice_z->temp_z For further optimization

Figure 1: Troubleshooting workflow for low E/Z selectivity in HWE reactions.

Detailed Troubleshooting Steps:

  • Review the Base and Metal Cation: The choice of base is critical in determining the stereochemical outcome.

    • For (E)-alkenes: Lithium and sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generally favor the formation of the thermodynamically more stable (E)-isomer. The smaller cations (Li⁺, Na⁺) are believed to promote the equilibration of the reaction intermediates to the more stable anti-oxaphosphetane, which leads to the (E)-alkene.[1]

    • For (Z)-alkenes: Strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) are preferred. These bases, often used with crown ethers, favor the kinetic product, which is the (Z)-alkene.[2]

  • Adjust the Reaction Temperature:

    • To increase (E)-selectivity: Higher reaction temperatures (e.g., room temperature or slightly elevated) can promote the equilibration of intermediates, leading to a higher proportion of the (E)-product.[1]

    • To increase (Z)-selectivity: Low temperatures (e.g., -78 °C) are crucial for kinetically controlled reactions that favor the (Z)-isomer, as this prevents the equilibration to the more stable (E)-intermediate.[2]

  • Consider the Solvent: The solvent can influence the solubility of intermediates and the aggregation state of the base.

    • Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard for HWE reactions.

    • For certain applications, solvent-free conditions have been shown to provide high (E)-selectivity.[3]

  • Employ Named Conditions for Enhanced Selectivity:

    • Masamune-Roush Conditions for (E)-alkenes: For base-sensitive substrates where strong bases like NaH or n-BuLi are not suitable, the use of milder conditions such as lithium chloride (LiCl) with an amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) can provide high (E)-selectivity.[4][5]

    • Still-Gennari Modification for (Z)-alkenes: This method involves using a phosphonate with electron-withdrawing groups on the ester moieties (e.g., bis(2,2,2-trifluoroethyl)phosphonate) in combination with a strong, non-coordinating base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[2][6][7] While this modification requires a different phosphonate, the principles can be applied to favor Z-selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the Horner-Wadsworth-Emmons reaction with this compound generally (E)-selective?

A1: The inherent (E)-selectivity of the HWE reaction with stabilized phosphonates like this compound arises from thermodynamic control.[7] The reaction proceeds through an oxaphosphetane intermediate. The transition state leading to the anti-oxaphosphetane, which decomposes to the (E)-alkene, is sterically less hindered and therefore lower in energy than the syn-oxaphosphetane that leads to the (Z)-alkene. Under conditions that allow for equilibration of the intermediates (e.g., using sodium or lithium bases and higher temperatures), the more stable (E)-product is predominantly formed.[1][8]

Q2: How can I switch the selectivity of my HWE reaction from (E) to (Z)?

A2: To achieve (Z)-selectivity, you need to shift the reaction from thermodynamic to kinetic control. This is the principle behind the Still-Gennari modification. The key changes are:

  • Phosphonate structure: Use a phosphonate with electron-withdrawing groups on the esters (e.g., bis(2,2,2-trifluoroethyl) esters). This modification accelerates the elimination from the oxaphosphetane intermediate.

  • Base: Employ a strong, bulky, non-coordinating base like KHMDS.

  • Additives: Use a crown ether (e.g., 18-crown-6) to sequester the potassium cation, further promoting a dissociated, kinetically controlled reaction.

  • Temperature: Run the reaction at a very low temperature (-78 °C) to prevent the intermediates from equilibrating.[2][6][7]

Q3: My reaction is not going to completion, and I'm isolating the β-hydroxy phosphonate intermediate. What should I do?

A3: The isolation of the β-hydroxy phosphonate intermediate indicates that the final elimination step is not occurring. This can happen with less reactive substrates or under certain conditions. To address this, you can:

  • Increase the reaction temperature or time: This can provide the necessary energy to overcome the activation barrier for the elimination step.[1]

  • Change the base/cation: In some cases, the nature of the cation can influence the rate of elimination.

  • Induce elimination in a separate step: The isolated β-hydroxy phosphonate can be treated with a reagent like diisopropylcarbodiimide (DIC) to promote elimination and form the alkene.

Q4: Are there strategies for achieving enantioselectivity in HWE reactions with this compound?

A4: Yes, asymmetric HWE reactions can be achieved, although they are less common than controlling E/Z selectivity. The main strategies involve:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the phosphonate or the carbonyl compound can induce facial selectivity in the initial nucleophilic addition. The auxiliary is then cleaved after the reaction.

  • Chiral Bases or Ligands: Using a chiral base or an achiral base in the presence of a chiral ligand can create a chiral environment around the phosphonate carbanion, leading to enantioselective addition to the carbonyl group. There are reports of using external chiral ligands to achieve high enantiomeric excess in the olefination of cyclohexanones.[9]

Data Presentation: Influence of Reaction Conditions on Stereoselectivity

The following tables summarize quantitative data on the effect of various reaction parameters on the stereoselectivity of the Horner-Wadsworth-Emmons reaction. While data specifically for this compound is limited in some cases, the trends observed with structurally similar phosphonates are generally applicable.

Table 1: Effect of Base and Solvent on the E/Z Ratio in the Reaction of Diethyl Phosphonoacetates with Benzaldehyde

Diethyl Phosphonate ReagentBaseSolventTemperature (°C)E:Z RatioReference
Triethyl phosphonoacetateNaHTHF25>95:5[10]
Triethyl phosphonoacetateDBU, K₂CO₃neatrt>99:1[3]
Ethyl diethylphosphonoacetate(CF₃)₂CHONaTHF-20>99% E[7]
Ethyl di-o-tolylphosphonoacetateNaHTHF-78 to 01:1.29[11]

Table 2: Conditions for High (E)- and (Z)-Selectivity

Desired IsomerPhosphonate TypeBaseAdditiveSolventTemperature (°C)Typical SelectivityReference
(E) Standard (e.g., this compound)NaH or n-BuLi-THF0 to rtHigh E-selectivity[1][4]
(E) Standard (for base-sensitive substrates)DBU or Et₃NLiClAcetonitrile or THFrtHigh E-selectivity[4][5]
(Z) Still-Gennari (bis-trifluoroethyl)KHMDS18-crown-6THF-78High Z-selectivity[2][7]
(Z) Ando (bis-aryl)NaH-THF-78High Z-selectivity[12]

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective HWE Reaction with this compound

This protocol is a starting point for achieving high (E)-selectivity.

E_Selective_HWE start Start prep_na Prepare NaH suspension in anhydrous THF under N₂ start->prep_na cool_0 Cool to 0 °C prep_na->cool_0 add_phosphonate Add this compound dropwise cool_0->add_phosphonate warm_rt Warm to RT and stir for 30 min add_phosphonate->warm_rt cool_0_2 Re-cool to 0 °C warm_rt->cool_0_2 add_aldehyde Add aldehyde solution in THF dropwise cool_0_2->add_aldehyde react Warm to RT and stir for 2-12 h (monitor by TLC) add_aldehyde->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for a standard (E)-selective HWE reaction.

Materials:

  • This compound (1.1 eq.)

  • Aldehyde (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add NaH.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-12 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomers and remove the phosphate byproduct.

Protocol 2: Masamune-Roush Conditions for (E)-Selective HWE Reaction

This protocol is suitable for base-sensitive substrates.[4][5]

Materials:

  • This compound (1.2 eq.)

  • Aldehyde (1.0 eq.)

  • Anhydrous lithium chloride (LiCl, 1.2 eq.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous acetonitrile or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl.

  • Add anhydrous acetonitrile or THF to the flask.

  • Add the this compound to the suspension.

  • Add the aldehyde to the mixture.

  • Add DBU or Et₃N dropwise at room temperature.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup and extraction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Protocol 3: Still-Gennari Modification for (Z)-Selective Olefination

This protocol requires a modified phosphonate but outlines the key conditions for achieving high (Z)-selectivity.[2]

Materials:

  • Bis(2,2,2-trifluoroethyl) ethylphosphonate (1.1 eq.)

  • Aldehyde (1.0 eq.)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq., as a solution in THF or toluene)

  • 18-crown-6 (1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution and stir for 15 minutes.

  • Add a solution of the bis(2,2,2-trifluoroethyl) ethylphosphonate in anhydrous THF dropwise and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction using diethyl ether.

  • Purify the crude product by flash column chromatography to afford the (Z)-alkene.

References

Technical Support Center: Handling Viscous Reaction Mixtures with Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for managing viscous reaction mixtures containing Diethyl ethylphosphonate (DEEP).

General Handling and Safety

Before addressing specific viscosity-related challenges, it is crucial to handle this compound with appropriate safety measures. DEEP is an organophosphorus compound and should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional safety protocols.[3]

Troubleshooting Viscous Reaction Mixtures

High viscosity in a reaction mixture can lead to several experimental challenges. This guide provides solutions to common problems encountered when working with viscous reaction mixtures containing this compound.

Q1: My reaction mixture has become too thick to stir effectively. What can I do?

A1: Inadequate mixing is a common issue with viscous solutions, leading to poor heat transfer and non-homogeneous reaction conditions.

  • Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer. Overhead stirrers provide more torque and can handle highly viscous mixtures. Use a paddle or anchor-shaped impeller to ensure thorough mixing.

  • Solvent Addition: If compatible with your reaction chemistry, add a co-solvent to reduce the overall viscosity. The choice of solvent will depend on the polarity of your reaction components.

  • Temperature Increase: Gently heating the reaction mixture can significantly decrease its viscosity.[4] However, ensure that the increased temperature does not lead to unwanted side reactions or decomposition of your product. Monitor the reaction temperature closely.

Q2: I am observing localized overheating and charring in my reaction.

A2: This is often a consequence of poor mixing in a viscous medium, especially during exothermic reactions.

  • Improve Agitation: As mentioned above, employ a robust overhead stirring system to improve heat dissipation.

  • Control Reagent Addition: If the reaction is exothermic, add the limiting reagent slowly and portion-wise to control the rate of heat generation.

  • Use a Cooling Bath: Immerse the reaction flask in a cooling bath (e.g., ice-water or a cryocooler) to manage the temperature more effectively.

Q3: It is difficult to take representative samples from my viscous reaction for analysis (e.g., TLC, GC, NMR). How can I overcome this?

A3: Sampling a viscous and potentially non-homogeneous mixture can lead to inaccurate monitoring of the reaction progress.

  • Use a Positive Displacement Pipette: These are more effective than air displacement pipettes for handling viscous liquids.

  • Wide-Bore Pipette Tips: Use pipette tips with a wider orifice to facilitate the aspiration of the thick mixture.

  • Quenching a Small Aliquot: Withdraw a small, estimated amount of the reaction mixture and immediately quench it in a known volume of a suitable solvent. This diluted sample can then be analyzed more easily.

Frequently Asked Questions (FAQs)

Q4: At what point in my reaction should I be concerned about increasing viscosity?

A4: An increase in viscosity is often expected, especially in polymerization reactions or when forming high molecular weight products. You should become concerned when the viscosity starts to impede proper mixing, as this can affect reaction kinetics, lead to localized temperature gradients, and complicate downstream processing.

Q5: How does the choice of solvent affect the viscosity of my reaction mixture?

A5: The solvent plays a critical role in controlling viscosity. A solvent that is a good solvent for all reactants, intermediates, and products is less likely to result in a highly viscous mixture compared to a poor solvent. Generally, lower viscosity solvents can help to reduce the overall viscosity of the reaction mixture.[4][5]

Q6: My work-up is difficult due to the high viscosity of the crude product. What are some effective strategies?

A6: Working up a viscous crude product can be challenging, especially during extractions.

  • Dilution: Before the work-up, dilute the entire reaction mixture with a suitable organic solvent. This will make phase separations cleaner and more efficient.

  • Temperature: Performing the initial stages of the work-up at a slightly elevated temperature can help, but be mindful of the volatility of your solvents.

  • Centrifugation: If you are struggling with phase separation, centrifugation can help to break up emulsions and separate the layers more effectively.

Q7: What are the best methods for purifying a viscous product containing this compound derivatives?

A7: Standard purification techniques may need to be adapted for viscous products.

  • Vacuum Distillation: If your product is thermally stable, vacuum distillation is an excellent method for purifying viscous liquids, as it lowers the boiling point and reduces the risk of decomposition.[6]

  • Column Chromatography: For viscous oils, it is often better to dissolve the crude product in a minimal amount of solvent and adsorb it onto silica gel before loading it onto the column (dry loading). This prevents the viscous material from clogging the top of the column.[6]

  • Crystallization: If possible, inducing crystallization can be an effective purification method. This may involve finding a suitable solvent system or creating a salt derivative of your product that is more crystalline.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 78-38-6[7]
Molecular Formula C6H15O3P[7]
Molecular Weight 166.16 g/mol [7]
Appearance Colorless liquid[7]
Odor Mild, sweet[7]
Density 1.024 g/mL at 20 °C[8]
Boiling Point 198 °C at 760 Torr[9]
Flash Point 105 °C
Viscosity 1.5 mPa·s at 25 °C
Solubility Miscible with most organic solvents. Slightly soluble in water.[10]
Stability Stable under normal conditions. Hydrolyzes under acidic or basic conditions.[3][7]
Incompatibilities Strong oxidizing agents.[3]

Experimental Protocols

Protocol 1: Adapted Michaelis-Arbuzov Reaction for a Potentially Viscous Product

This protocol describes the synthesis of a higher molecular weight phosphonate, where an increase in viscosity might be anticipated. The Michaelis-Arbuzov reaction is a common method for forming a carbon-phosphorus bond.[11][12]

Materials:

  • Triethyl phosphite

  • Long-chain alkyl halide (e.g., 1-iodododecane)

  • High-boiling point solvent (e.g., xylenes or diphenyl ether)

  • Overhead stirrer with a paddle or anchor impeller

  • Reaction flask equipped with a reflux condenser and a temperature probe

  • Heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the overhead stirrer is securely mounted and the impeller can rotate freely within the flask.

  • Reagents: Charge the reaction flask with triethyl phosphite and the high-boiling point solvent.

  • Heating and Stirring: Begin stirring the mixture with the overhead stirrer at a moderate speed (e.g., 150-200 rpm) and heat the solution to the desired reaction temperature (typically 120-160 °C).

  • Slow Addition: Slowly add the long-chain alkyl halide to the reaction mixture dropwise over an extended period. This controls the exothermic nature of the reaction and helps to manage any initial increase in viscosity.

  • Monitoring: Monitor the reaction progress by periodically taking samples (using a positive displacement pipette) and analyzing them by TLC or ³¹P NMR. As the reaction proceeds, you may need to increase the stirring speed to maintain adequate agitation if the viscosity increases.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the viscous mixture with a suitable solvent (e.g., toluene or dichloromethane) to facilitate handling during the aqueous work-up. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting viscous crude product can be purified by vacuum distillation or column chromatography as described in Protocol 2.

Protocol 2: Purification of a Viscous Phosphonate Product by Column Chromatography

Materials:

  • Crude viscous phosphonate product

  • Silica gel

  • Appropriate solvent system for elution (e.g., hexanes/ethyl acetate)

  • Chromatography column

  • Round-bottom flasks for fraction collection

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading (Dry Loading):

    • Dissolve the viscous crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution to form a thick slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent, collecting fractions.

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).

    • Monitor the collected fractions by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified viscous product.

Mandatory Visualization

Troubleshooting_Viscous_Reactions Troubleshooting Workflow for Viscous Reactions start Viscous Reaction Mixture Identified mixing Is mixing inefficient? start->mixing heating Is there localized overheating? mixing->heating No overhead_stirrer Use Overhead Stirrer mixing->overhead_stirrer Yes sampling Is sampling difficult? heating->sampling No improve_agitation Improve Agitation heating->improve_agitation Yes pos_disp_pipette Use Positive Displacement Pipette sampling->pos_disp_pipette Yes end Problem Resolved sampling->end No add_solvent Add Co-Solvent overhead_stirrer->add_solvent increase_temp Increase Temperature add_solvent->increase_temp increase_temp->end control_addition Control Reagent Addition Rate improve_agitation->control_addition cooling_bath Use Cooling Bath control_addition->cooling_bath cooling_bath->end wide_bore_tip Use Wide-Bore Tip pos_disp_pipette->wide_bore_tip quench_aliquot Quench Small Aliquot for Analysis wide_bore_tip->quench_aliquot quench_aliquot->end

Caption: Troubleshooting workflow for viscous reactions.

Experimental_Workflow_Purification Workflow for Purifying a Viscous Phosphonate start Crude Viscous Product dissolve Dissolve in Minimal Volatile Solvent start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate Solvent to Obtain Free-Flowing Powder adsorb->evaporate load Dry Load Sample onto Column evaporate->load pack_column Pack Chromatography Column pack_column->load elute Elute with Solvent Gradient load->elute collect Collect and Monitor Fractions by TLC elute->collect combine Combine Pure Fractions collect->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Viscous Product concentrate->end

Caption: Workflow for purifying a viscous phosphonate.

References

catalyst selection and optimization for Diethyl ethylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of Diethyl ethylphosphonate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the rearrangement of triethyl phosphite.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation Insufficient Reaction Temperature: The rearrangement of triethyl phosphite typically requires elevated temperatures to proceed efficiently.[1]Increase Reaction Temperature: Ensure the reaction is heated to the appropriate temperature range, typically between 175°C and 185°C.[1]
Degraded Triethyl Phosphite: Triethyl phosphite can oxidize or hydrolyze over time, reducing its reactivity.Use High-Purity Reactants: Employ triethyl phosphite with a minimum purity of 98% and a low acid number to ensure optimal product purity and yield.[1]
Ineffective Catalyst: The chosen catalyst may not be active enough or may have degraded.Verify Catalyst Quality: Use a fresh or properly stored catalyst. Ethyl iodide is a preferred catalyst for this reaction.[1]
Formation of Significant By-products Suboptimal Catalyst: Some catalysts may generate more by-products than others.Select an Appropriate Catalyst: Ethyl iodide is advantageous as it tends to produce high yields with low levels of impurities.[1] Other catalysts like methyl iodide, methylene iodide, elemental iodine, ethylene bromide, or ethyl toluene sulfonate can also be used, but may lead to more by-products.[1]
Incorrect Catalyst Concentration: Too high or too low a catalyst concentration can affect the reaction rate and selectivity.Optimize Catalyst Loading: A catalyst level of about 2.2% by weight of triethyl phosphite is considered effective for a rapid reaction.[1] Levels as low as 0.5% can be used, though this may increase reaction time and the acid number of the product.[1]
Runaway Reaction Poor Temperature Control: The reaction is exothermic, and poor control of the triethyl phosphite addition rate can lead to a rapid temperature increase.[1]Control Reagent Addition: Add the triethyl phosphite to the reaction medium at a rate slow enough to maintain the desired reaction temperature.[1]
High Catalyst Concentration: Higher levels of catalyst increase the reaction rate, which can contribute to a runaway reaction if not properly managed.[1]Use Appropriate Catalyst Levels: Employing a low level of catalyst helps in controlling the exothermic reaction.[1]
Product Instability or Decomposition Hydrolysis: this compound is susceptible to hydrolysis under acidic or basic conditions.[2][3]Maintain Neutral pH: Ensure that the reaction and work-up conditions are kept neutral to prevent hydrolysis.[2]
Presence of Strong Reducing or Oxidizing Agents: The product can react with strong reducing agents to form toxic phosphine gas or with oxidizing agents to release toxic phosphorus oxides.[3][4]Avoid Incompatible Reagents: Isolate the product from strong reducing and oxidizing agents.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the catalytic rearrangement of triethyl phosphite. This reaction is typically carried out at elevated temperatures using an alkylating agent, such as ethyl iodide, as a catalyst.[1] Another method involves the reaction of sodium diethyl phosphite with ethyl chloride.[5]

Q2: What is the role of a "heel" in the synthesis of this compound?

A2: A "heel" of this compound is often used in the reaction medium at the start of the synthesis. This allows the reaction temperature to be controlled above the boiling point of the triethyl phosphite reactant, facilitating a smoother and more controlled reaction.[1] A heel of about 20% to 25% of the weight of triethyl phosphite is commonly used.[1]

Q3: How can the catalyst be recovered and recycled?

A3: When using ethyl iodide as a catalyst, it can be recovered and recycled. Due to its volatility, it can be distilled as a forerun along with some of the this compound product, which can then be used as a heel in a subsequent reaction.[1]

Q4: What are the key safety considerations when synthesizing this compound?

A4: this compound can be harmful if swallowed and may cause serious eye damage.[6] It is also susceptible to hydrolysis, which can be catalyzed by acids or bases.[2][3] The compound can react with strong reducing agents to form highly toxic and flammable phosphine gas and with oxidizing agents to release toxic phosphorus oxides.[3][4] Appropriate personal protective equipment should be worn, and the reaction should be conducted in a well-ventilated area.

Q5: Are there alternative catalysts to ethyl iodide?

A5: Yes, other catalysts can be used, including methyl iodide, methylene iodide, elemental iodine, ethylene bromide, or ethyl toluene sulfonate. However, ethyl iodide is often preferred as it tends to generate fewer by-products.[1] Lewis acids have also been explored for similar phosphonate syntheses, which may offer milder reaction conditions.[7]

Experimental Protocols

General Procedure for this compound Synthesis via Triethyl Phosphite Rearrangement

This protocol is based on the catalytic rearrangement of triethyl phosphite using ethyl iodide.[1]

Materials:

  • Triethyl phosphite (TEP, ≥98% purity)

  • This compound (DEEP, for heel)

  • Ethyl iodide (EtI, catalyst)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

  • Heating mantle

Procedure:

  • Setup: Assemble a dry round-bottom flask with a stirrer, dropping funnel, and condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charge Heel and Catalyst: Charge the flask with a heel of this compound (approximately 20-25% of the weight of the triethyl phosphite to be used). Add the ethyl iodide catalyst to the heel (e.g., 2.2 wt% based on the triethyl phosphite).

  • Heating: Heat the mixture in the flask to the reaction temperature, typically between 175°C and 185°C.

  • Triethyl Phosphite Addition: Place the triethyl phosphite in the dropping funnel and add it to the heated reaction mixture at a rate that maintains the reaction temperature within the desired range. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature until the reaction is complete. The progress can be monitored by techniques such as GC-MS or NMR.

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool. The catalyst (ethyl iodide) can be removed by distillation as a forerun. The desired this compound product is then purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Output setup 1. Assemble Dry Glassware (Inert Atmosphere) charge_reactants 2. Charge DEEP Heel and EtI Catalyst setup->charge_reactants heat 3. Heat to 175-185°C charge_reactants->heat add_tep 4. Slow Addition of Triethyl Phosphite heat->add_tep monitor 5. Monitor Reaction (GC-MS/NMR) add_tep->monitor cool 6. Cool Reaction Mixture monitor->cool distill_catalyst 7. Distill to Remove Catalyst (EtI) cool->distill_catalyst purify 8. Vacuum Distill DEEP Product distill_catalyst->purify product Pure Diethyl Ethylphosphonate purify->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection cluster_goal Goal cluster_catalyst Catalyst Choice cluster_options Options & Considerations cluster_outcomes Expected Outcomes goal High Yield & Purity of This compound catalyst Catalyst Selection goal->catalyst eti Ethyl Iodide catalyst->eti other_alkyl Other Alkyl Halides (e.g., MeI, CH2I2) catalyst->other_alkyl lewis Lewis Acids catalyst->lewis eti_outcome Preferred: - High Yield - Low Impurities - Recyclable eti->eti_outcome other_outcome Possible: - Increased By-products other_alkyl->other_outcome lewis_outcome Potential for: - Milder Conditions lewis->lewis_outcome

Caption: Catalyst selection logic for this compound synthesis.

References

impact of solvent choice on Diethyl ethylphosphonate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl ethylphosphonate. The following sections address common issues related to solvent choice and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield. Could the solvent be the issue?

A1: Yes, the choice of solvent can significantly impact the yield of your reaction. Solvents influence the solubility of reactants, the stability of intermediates and transition states, and the overall reaction rate.[1] For instance, in reactions involving phosphoryl transfer, moving from water to less polar aprotic solvents like acetone or cyclohexane can dramatically increase reaction rates.[1] In other cases, such as certain α-aminophosphonate syntheses, solvent-free conditions or non-polar solvents have been shown to improve yields compared to polar solvents like methanol or acetonitrile.[2]

Q2: I am observing significant side product formation. How can solvent selection help minimize this?

A2: Solvent choice is critical in controlling side reactions. For example, in the synthesis of α-aminophosphonates, the presence of water can lead to the hydrolysis of the phosphite or the final product.[3] Using anhydrous solvents and adding a dehydrating agent like 4Å molecular sieves can mitigate this.[3] Another common side product is the α-hydroxyphosphonate, which can be minimized by pre-forming the imine in a suitable solvent before adding the phosphite.[3] In the McKenna reaction for phosphonate deprotection, the choice of a nonpolar solvent can help circumvent the unwanted reaction of α-chloroacetamides with bromotrimethylsilane (BTMS).[4]

Q3: How does the solvent affect the stereoselectivity of my reaction involving a phosphonate?

A3: The solvent plays a profound role in directing the stereochemical outcome of reactions involving phosphonates.[5] Generally, non-polar aprotic solvents tend to favor higher stereoselectivity in many asymmetric phosphonate additions.[5] This is because the solvent's ability to solvate reactants, catalysts, and transition states can influence which stereochemical pathway is energetically favored.[5] For Horner-Wadsworth-Emmons (HWE) reactions, achieving high (Z)-selectivity is challenging and often requires specific conditions, including the use of THF at low temperatures with certain reagents.[6]

Q4: Can running the reaction neat (solvent-free) be a viable option?

A4: In many cases, yes. Solvent-free conditions have been shown to be optimal for several reactions, including the Michaelis-Arbuzov reaction for the synthesis of this compound itself and certain Kabachnik-Fields reactions for the synthesis of α-aminophosphonates.[2][7] Running a reaction neat can lead to higher yields and shorter reaction times.[2] However, this is highly dependent on the specific reaction and substrates, and potential issues with viscosity and heat transfer should be considered.

Troubleshooting Guides

Issue 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction

  • Symptom: Low conversion of the aldehyde/ketone to the desired alkene.

  • Possible Solvent-Related Cause: The solvent may not be suitable for the formation and stability of the phosphonate carbanion (ylide).

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The presence of water will quench the strong base used to generate the ylide. Use anhydrous solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).[7]

    • Solvent Polarity: Polar aprotic solvents like THF and DMF are generally effective for HWE reactions as they can solvate the cation of the base without protonating the ylide.[7]

    • Base Solubility: Ensure the base you are using (e.g., NaH, n-BuLi) is sufficiently soluble or forms a fine suspension in the chosen solvent for efficient reaction.[6]

Issue 2: Poor E/Z Selectivity in HWE Reaction

  • Symptom: A mixture of (E) and (Z) isomers is obtained, with a low ratio of the desired isomer.

  • Possible Solvent-Related Cause: The solvent can influence the thermodynamics and kinetics of the intermediate steps, affecting the final stereochemical outcome.

  • Troubleshooting Steps:

    • To Enhance E-selectivity: Generally favored with unstabilized ylides. The choice of base and reaction temperature are also critical factors to consider alongside the solvent.[6]

    • To Enhance Z-selectivity (Still-Gennari modification): This typically requires phosphonates with electron-withdrawing groups and specific conditions, such as the use of THF as a solvent at low temperatures (-78 °C) with potassium hexamethyldisilazide (KHMDS) and 18-crown-6.[6]

Issue 3: Incomplete Hydrolysis of this compound

  • Symptom: The final phosphonic acid product is not obtained after hydrolysis.

  • Possible Cause: The hydrolysis conditions, including the solvent system, are not harsh enough.

  • Troubleshooting Steps:

    • Acidic Hydrolysis: Diethyl phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[8] For complete hydrolysis, refluxing in concentrated hydrochloric acid (HCl) is a common method.[8][9]

    • McKenna Reaction: For substrates sensitive to harsh acidic conditions, the McKenna reaction using bromotrimethylsilane (BTMS) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile is an effective alternative.[4][10] It is crucial to ensure all reagents and solvents are anhydrous as BTMS is moisture-sensitive.[10]

Quantitative Data

The following tables summarize the effect of solvent choice on the outcome of reactions involving phosphonates, based on studies of related compounds.

Table 1: Influence of Solvent on a Phospha-Michael Reaction

SolventYield (%)Enantiomeric Excess (ee, %)
Toluene9592
THF9385
CH2Cl29078
CH3CN8560
Ethanol7030

Data adapted from a representative study on asymmetric phosphonate synthesis. Reaction conditions, catalyst, and substrates may vary.[5]

Table 2: Solvent Effect on the Yield of an α-Aminophosphonate Synthesis

SolventYield (%)
Solvent-free83-93
Tetrahydrofuran (THF)85
Ethanol82
Chloroform81
Methanol80
Dimethylformamide (DMF)79
Dimethyl sulfoxide (DMSO)78
Acetonitrile76
1,4-Dioxane74

Data from a study on the synthesis of diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)-phosphonates. Yields can vary based on specific substrates and catalysts.[2]

Experimental Protocols

Protocol 1: General Procedure for a Horner-Wadsworth-Emmons (HWE) Reaction

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen, Argon), prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous Tetrahydrofuran (THF).[7]

  • Ylide Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the phosphonate carbanion.[7]

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.[7]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous NH₄Cl solution.[6]

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

  • Reactant Mixture: In a sealed microwave reactor tube, combine the amine (1.0 eq.), aldehyde (1.0 eq.), and diethyl phosphite (1.0 eq.).[3] For solvent-free conditions, no solvent is added. If a solvent is being screened, it would be added at this stage.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100 °C) for an optimized time (e.g., 45 minutes), monitoring the reaction pressure.[3]

  • Work-up: After cooling, remove any volatile components under vacuum.[3]

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired α-aminophosphonate.[3]

Visualizations

experimental_workflow General Experimental Workflow for Solvent Optimization cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization start Define Reaction: Substrates, Reagents select_solvents Select a Range of Solvents (Polar Aprotic, Polar Protic, Non-polar) start->select_solvents dry_reagents Ensure Anhydrous Reagents and Solvents select_solvents->dry_reagents run_reactions Run Small-Scale Reactions in Parallel for each Solvent dry_reagents->run_reactions monitor_progress Monitor Progress (TLC, LC-MS, NMR) run_reactions->monitor_progress analyze_outcome Analyze Reaction Outcome: Yield, Purity, Selectivity monitor_progress->analyze_outcome analyze_outcome->select_solvents Re-screen if necessary identify_best Identify Optimal Solvent(s) analyze_outcome->identify_best scale_up Scale-up Reaction with Optimal Solvent identify_best->scale_up troubleshooting_yield Troubleshooting Low Yield: Solvent Effects start Low Reaction Yield q1 Are reactants fully dissolved? start->q1 sol1 Increase solvent polarity or use a co-solvent. q1->sol1 No q2 Is the reaction very slow? q1->q2 Yes sol1->q2 sol2 Switch to a solvent that better stabilizes the transition state (e.g., polar aprotic for SN2). q2->sol2 No q3 Are there side reactions? q2->q3 Yes end Improved Yield sol2->end sol3 Change solvent to suppress side reactions (e.g., use anhydrous solvent to prevent hydrolysis). q3->sol3 Yes q3->end No sol3->end

References

Technical Support Center: Monitoring Diethyl Ethylphosphonate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Diethyl ethylphosphonate reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using TLC to monitor this compound reactions?

A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). In the synthesis of this compound, the product is generally of intermediate polarity compared to the starting materials (e.g., a more polar trialkyl phosphite and a less polar alkyl halide in a Michaelis-Arbuzov reaction).[1] As the reaction progresses, TLC will show the consumption of the starting material spots and the appearance and intensification of a new product spot.[2]

Q2: What is a suitable stationary phase and mobile phase for TLC analysis of this compound?

A2: A silica gel 60 F₂₅₄ plate is the most common stationary phase.[3][4] A good starting point for the mobile phase is a mixture of hexane and ethyl acetate, with ratios such as 7:3 or 1:1 (v/v) being common.[3] The polarity of the mobile phase can be adjusted to achieve optimal separation. For more polar phosphonates, a system like 5% methanol in dichloromethane might be considered.[5]

Q3: this compound is not UV-active. How can I visualize the spots on the TLC plate?

A3: Since this compound is not typically UV-active, chemical staining is necessary for visualization.[3] Commonly used visualization agents include:

  • Potassium permanganate stain: This is a good general stain for compounds that can be oxidized.

  • Iodine chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as yellowish-brown spots.[6][7]

  • Phosphomolybdic acid stain: This stain is effective for detecting phosphorus-containing compounds, which appear as blue to blue-green spots.[8]

  • p-Anisaldehyde stain: This can be used for a variety of functional groups and may produce colored spots upon heating.[7]

Q4: How do I interpret the Rf values on my TLC plate?

A4: The Retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. In a typical reaction, you will observe:

  • Starting Materials: The starting materials will have their own characteristic Rf values. For instance, in a Michaelis-Arbuzov reaction, the alkyl halide will be less polar and have a higher Rf, while the triethyl phosphite is more polar with a lower Rf.[1]

  • Product: The this compound product, being of intermediate polarity, will have an Rf value between those of the starting materials.[1]

  • Reaction Progress: As the reaction proceeds, the spot corresponding to the limiting reactant will diminish in intensity, while the product spot will become more prominent.[9]

An ideal solvent system will give your product an Rf value between 0.25 and 0.35 for the best separation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible after staining. The sample concentration is too low.[10]Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[10][11]
The compound is volatile and may have evaporated.[11]Minimize the time the plate is left to dry before staining.
The chosen stain is not suitable for your compound.Try a different visualization method (e.g., switch from iodine to potassium permanganate).[11]
Spots are streaking or elongated. The sample is overloaded.[10][12]Dilute the sample before spotting it on the TLC plate.[11]
The compound is acidic or basic.Add a small amount of acid (e.g., 0.1-2.0% acetic acid) or base (e.g., 0.1-2.0% triethylamine) to the mobile phase.[11]
The compound is decomposing on the silica gel.[5]Add a small amount of a neutralizer like triethylamine to your solvent system.[5] You can also try a different stationary phase like alumina.
The spots remain at the baseline (Rf ≈ 0). The mobile phase is not polar enough.[11]Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane:ethyl acetate mixture).[13]
The spots are too close to the solvent front (Rf ≈ 1). The mobile phase is too polar.[11]Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane:ethyl acetate mixture).[11]
The solvent front is uneven. The TLC plate is touching the side of the developing chamber or the filter paper.[10]Ensure the plate is centered in the chamber and not touching the sides.
The bottom of the plate is not level in the solvent.Make sure the TLC chamber is on a level surface.
The silica gel on the plate is damaged.[14]Use a new, undamaged TLC plate.

Experimental Protocol: Monitoring a this compound Reaction by TLC

This protocol outlines the steps for monitoring a typical reaction, such as a Michaelis-Arbuzov reaction to form this compound.

1. Preparation of the TLC Chamber:

  • Pour the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.[15]

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.

  • Cover the chamber and allow it to equilibrate for 5-10 minutes.

2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[15]

  • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[2]

3. Spotting the TLC Plate:

  • Using a capillary tube, spot a dilute solution of the limiting starting material on the 'SM' and 'C' lanes.[15]

  • At timed intervals (e.g., t=0, 1h, 2h), take a small aliquot of the reaction mixture with a clean capillary tube.[1]

  • Spot the reaction mixture on the 'RM' lane and on top of the starting material spot in the 'C' lane.[15]

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[9]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.[15]

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

5. Visualization:

  • If using a UV-active plate, first examine the plate under a UV lamp and circle any visible spots with a pencil.[6]

  • For chemical visualization, use one of the following methods:

    • Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine until spots appear.[7]
    • Potassium Permanganate Dip: Quickly dip the plate into a potassium permanganate solution and gently heat with a heat gun until spots appear.

  • Circle the visualized spots with a pencil.

6. Analysis:

  • Calculate the Rf value for each spot.

  • Compare the 'RM' lane to the 'SM' lane to observe the disappearance of the starting material and the appearance of the product spot.[1] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[15]

Quantitative Data Summary

Compound Type Typical Mobile Phase (Silica Gel) Expected Relative Rf Value
Alkyl Halide (e.g., Ethyl Iodide)Hexane:Ethyl Acetate (7:3)High (less polar)
Triethyl PhosphiteHexane:Ethyl Acetate (7:3)Low (more polar)
This compound (Product)Hexane:Ethyl Acetate (7:3)Intermediate

Note: Actual Rf values can vary depending on the specific reaction conditions, the exact mobile phase composition, and the TLC plate used.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize Spots run_tlc->visualize analyze Analyze Results visualize->analyze problem Problem Encountered? analyze->problem no_spots No Spots Visible problem->no_spots Yes - Visibility streaking Spots are Streaking problem->streaking Yes - Shape rf_issue Rf Value Issue problem->rf_issue Yes - Position end Successful Analysis problem->end No concentrate_sample Concentrate Sample / Change Stain no_spots->concentrate_sample dilute_sample Dilute Sample / Add Modifier to Mobile Phase streaking->dilute_sample adjust_polarity Adjust Mobile Phase Polarity rf_issue->adjust_polarity concentrate_sample->run_tlc dilute_sample->run_tlc adjust_polarity->run_tlc

Caption: Troubleshooting workflow for common TLC issues.

TLC_Monitoring_Workflow start Start Reaction Monitoring prep_chamber 1. Prepare TLC Chamber start->prep_chamber prep_plate 2. Prepare TLC Plate prep_chamber->prep_plate spot_plate 3. Spot Plate (SM, Co-spot, RM) prep_plate->spot_plate develop_plate 4. Develop Plate spot_plate->develop_plate dry_plate 5. Dry Plate develop_plate->dry_plate visualize 6. Visualize Spots dry_plate->visualize analyze 7. Analyze Results visualize->analyze reaction_complete Reaction Complete? analyze->reaction_complete continue_reaction Continue Reaction reaction_complete->continue_reaction No workup Proceed to Workup reaction_complete->workup Yes continue_reaction->spot_plate Take next time point

Caption: Experimental workflow for monitoring reaction progress by TLC.

References

Technical Support Center: Work-up Procedures for Reactions Involving Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl ethylphosphonate. The information is designed to address specific issues that may be encountered during the work-up of chemical reactions involving this reagent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving this compound.

Issue 1: Product Loss or Decomposition due to Hydrolysis

This compound and related phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of ethylphosphonic acid monoester or ethylphosphonic acid, resulting in product loss and purification challenges.[1]

Possible Causes:

  • Presence of acidic or basic reagents/catalysts in the reaction mixture.[1]

  • Aqueous work-up conditions with residual acid or base.[1]

  • Use of standard silica gel for chromatography, which can be acidic.[1]

  • Prolonged exposure to atmospheric moisture.[1]

Solutions:

  • Neutralize the Reaction Mixture: Before aqueous work-up, carefully neutralize the reaction mixture to a pH of approximately 7.

  • Anhydrous Work-up: When possible, perform a non-aqueous work-up. This involves removing the reaction solvent under reduced pressure and then dissolving the residue in an anhydrous organic solvent for further purification.

  • Buffered Aqueous Wash: If an aqueous work-up is necessary, use a buffered wash (e.g., saturated sodium bicarbonate solution) to maintain a neutral to slightly basic pH.[2] This should be followed by a wash with brine to aid in the removal of water from the organic layer.[2]

  • Use of Neutralized Silica Gel: For column chromatography, use deactivated or neutralized silica gel to prevent on-column hydrolysis. Alternatively, alumina can be a suitable stationary phase.

  • Minimize Exposure to Moisture: Use dry solvents and perform manipulations under an inert atmosphere (e.g., nitrogen or argon) when working with highly sensitive substrates.

Issue 2: Persistent Emulsion Formation During Extraction

Emulsions are a common issue when performing aqueous extractions with reaction mixtures containing organophosphorus compounds, making phase separation difficult and leading to product loss.

Possible Causes:

  • Presence of polar, high molecular weight byproducts or starting materials acting as surfactants.

  • Vigorous shaking of the separatory funnel.

  • Similar densities of the aqueous and organic phases.

Solutions:

  • Mechanical and Physical Methods:

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (minutes to hours) to allow the layers to separate.[3]

    • Stirring: Gently stir the emulsion with a glass rod.[3]

    • Filtration: Filter the entire mixture through a plug of glass wool or Celite®.[4]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[3][5]

  • Chemical Methods:

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3][6] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.

    • Solvent Addition: Add a small amount of a different organic solvent that is miscible with the primary organic phase but immiscible with water.[3]

    • pH Adjustment: Carefully adding a dilute acid or base can sometimes break an emulsion by changing the charge of the emulsifying agent.[3]

Issue 3: Difficulty in Removing Phosphorus-Containing Byproducts

Byproducts such as unreacted this compound, its hydrolysis products (ethylphosphonic acid), or byproducts from related reagents (e.g., triethyl phosphite) can be challenging to separate from the desired product.

Possible Causes:

  • Incomplete reaction.

  • Hydrolysis during work-up.

  • Similar polarity of the product and byproducts.

Solutions:

  • Aqueous Washing:

    • Acidic Wash: To remove basic impurities, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).[2]

    • Basic Wash: To remove acidic impurities like ethylphosphonic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[2]

  • Column Chromatography:

    • Solvent System Selection: Use a solvent system that provides good separation on a TLC plate, aiming for an Rf value of 0.2-0.3 for the desired product.[7] Common solvent systems for phosphonates include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[2][7]

    • Gradient Elution: A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can be effective in separating compounds with different polarities.[2]

  • Distillation: For thermally stable products, vacuum distillation can be an effective method for separating compounds with significantly different boiling points.[8] Careful control of temperature and pressure is crucial to prevent product decomposition.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of a reaction involving this compound and check for the presence of byproducts?

A1: Thin-layer chromatography (TLC) and ³¹P NMR spectroscopy are effective techniques. For TLC, organophosphorus compounds can often be visualized using a potassium permanganate stain or specific stains for phosphorus-containing compounds like the Zinzadze reagent.[9][10] A common mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.[7] ³¹P NMR is a powerful tool for directly observing the phosphorus-containing species in the reaction mixture, allowing for the quantification of starting material, product, and byproducts.[9]

Q2: What is the best way to remove unreacted triethyl phosphite from my reaction mixture?

A2: Unreacted triethyl phosphite can sometimes be removed by co-evaporation with a high-boiling solvent under reduced pressure. However, a more reliable method is to wash the organic layer with a dilute acid solution (e.g., 1 M HCl) during the aqueous work-up.[2] For reactions where an aqueous work-up is not desired, oxidative treatment can be employed to convert the phosphite to the more polar phosphate, which can then be more easily removed by chromatography.

Q3: My product containing a phosphonate group is an oil and difficult to purify by crystallization. What are my options?

A3: If your product is a thermally stable liquid, vacuum distillation is a good option for purification, especially on a larger scale.[8] For smaller scales or for thermally sensitive compounds, column chromatography is the preferred method.[2][7] Careful selection of the stationary phase (silica gel or alumina) and the eluent system is critical for successful separation.

Q4: How do I handle a large-scale reaction work-up involving this compound?

A4: For large-scale work-ups, it is important to consider safety and efficiency. Ensure that any exothermic quenching steps are performed with adequate cooling. For extractions, using a larger separatory funnel or performing multiple smaller extractions can be more manageable. For purification, vacuum distillation is often more practical and economical than column chromatography for large quantities of liquid products.[11]

Data Presentation

Table 1: Solubility of this compound and a Related Phosphonic Acid
CompoundSolventSolubilityReference
This compound WaterSlightly soluble/Limited solubility[1][12][13]
EthanolSoluble/Miscible[1][12][13]
Diethyl EtherSoluble/Miscible[1][12][13]
DichloromethaneGood solubility
Ethyl AcetateGood solubility
ChloroformSoluble[12]
Ethylphosphonic Acid WaterSoluble[14]

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Reaction Mixture Containing this compound

This protocol describes a standard aqueous work-up procedure to remove acidic and basic impurities.

Materials:

  • Reaction mixture in an organic solvent

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.[2]

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Again, gently invert the funnel with frequent venting. Check the pH of the aqueous layer with pH paper to ensure it is basic. Allow the layers to separate and discard the aqueous layer.[2]

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer. Separate and discard the aqueous layer.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Hydrolysis of this compound

Hydrolysis_Troubleshooting start Hydrolysis Suspected (e.g., from TLC or NMR) check_pH Check pH of Aqueous Work-up start->check_pH acidic_basic Acidic or Basic check_pH->acidic_basic pH is not neutral neutral Neutral check_pH->neutral pH is neutral neutralize Action: Neutralize with dilute acid/base before extraction acidic_basic->neutralize check_silica Used Standard Silica Gel? neutral->check_silica end_problem Problem Resolved neutralize->end_problem yes_silica Yes check_silica->yes_silica Yes no_silica No check_silica->no_silica No use_neutral_silica Action: Use neutralized silica gel or alumina for chromatography yes_silica->use_neutral_silica consider_anhydrous Consider Anhydrous Work-up no_silica->consider_anhydrous use_neutral_silica->end_problem consider_anhydrous->end_problem

Caption: Troubleshooting workflow for addressing hydrolysis of this compound.

Diagram 2: General Work-up and Purification Flowchart

Purification_Workflow reaction_complete Reaction Complete quench Quench Reaction (if necessary) reaction_complete->quench solvent_removal Solvent Removal (Rotary Evaporation) quench->solvent_removal extraction Aqueous Extraction (Acid/Base/Brine Washes) solvent_removal->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying filtration Filter Drying Agent drying->filtration crude_product Crude Product filtration->crude_product purification_choice Choose Purification Method crude_product->purification_choice distillation Vacuum Distillation (for thermally stable liquids) purification_choice->distillation High boiling point difference chromatography Column Chromatography (for oils or solids) purification_choice->chromatography Similar boiling points or thermally sensitive pure_product Pure Product distillation->pure_product chromatography->pure_product

Caption: General workflow for the work-up and purification of products.

Diagram 3: Decision Logic for Handling Emulsions

Emulsion_Logic emulsion Emulsion Formed wait Wait & Observe emulsion->wait resolved1 Resolved wait->resolved1 Separates not_resolved1 Not Resolved wait->not_resolved1 Persistent add_brine Add Saturated Brine not_resolved1->add_brine resolved2 Resolved add_brine->resolved2 Separates not_resolved2 Not Resolved add_brine->not_resolved2 Persistent filter_celite Filter through Celite® not_resolved2->filter_celite resolved3 Resolved filter_celite->resolved3 Separates not_resolved3 Not Resolved filter_celite->not_resolved3 Persistent centrifuge Centrifuge not_resolved3->centrifuge resolved4 Resolved centrifuge->resolved4

Caption: Decision tree for breaking emulsions during aqueous extraction.

References

Validation & Comparative

GC-MS for Purity Assessment of Diethyl Ethylphosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in research and development, directly impacting experimental outcomes, product efficacy, and safety. Diethyl ethylphosphonate (DEEP), a versatile organophosphorus compound, finds applications as a chemical intermediate and reagent. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of DEEP, supported by experimental data and detailed protocols.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely adopted method for determining the purity of this compound (DEEP). Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying the main component and potential impurities. While alternative methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages, GC-MS provides a balanced approach in terms of sensitivity, specificity, and accessibility for routine quality control.

Comparative Analysis of Analytical Techniques

A multi-technique approach is often recommended for a comprehensive purity assessment. The following table summarizes the performance of GC-MS in comparison to HPLC and ³¹P-qNMR for the analysis of organophosphorus compounds.

Performance MetricGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative ³¹P-NMR (³¹P-qNMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or mass spectrometry.Absolute quantification based on the nuclear magnetic resonance of the phosphorus-31 nucleus.
Reported Purity ≥98.0% for commercial DEEP.Method dependent, comparable to GC-MS.High accuracy, can serve as a primary method for purity assignment.[1][2][3][4][5]
Common Impurities Unreacted starting materials (e.g., triethyl phosphite), byproducts of the Michaelis-Arbuzov reaction.[6][7][8][9]Thermally labile impurities that may degrade in GC.Any phosphorus-containing impurity.
Sample Preparation Simple dilution in a volatile solvent.Dissolution in the mobile phase.Precise weighing and dissolution in a deuterated solvent with an internal standard.[1][4]
Analysis Time Typically 15-30 minutes.Typically 10-20 minutes.Can be longer due to the need for longer relaxation delays for accurate quantification.[2]
Advantages High resolution, excellent for volatile and semi-volatile compounds, provides structural information from mass spectra.Suitable for non-volatile and thermally sensitive compounds, wide range of detectors available.Provides absolute purity without the need for a specific reference standard of the analyte, highly specific for phosphorus compounds.[2][3]
Limitations Not ideal for non-volatile or thermally labile compounds.May have lower resolution than capillary GC, requires chromophores for UV detection.Lower sensitivity compared to MS-based methods, requires specialized equipment and expertise.

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol is adapted from validated methods for similar organophosphorus compounds and is suitable for determining the purity of DEEP.[10][11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to obtain a concentration of 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is calculated based on the peak area percentage. The area of the DEEP peak is divided by the total area of all peaks in the chromatogram.

  • Impurity identification can be performed by comparing the mass spectra of unknown peaks with a spectral library (e.g., NIST).

Alternative Technique: ³¹P Quantitative NMR (qNMR)

For an orthogonal and highly accurate purity assessment, ³¹P-qNMR is a powerful tool.[1][3][4][5]

1. Sample Preparation:

  • Accurately weigh a specific amount of this compound and a certified internal standard (e.g., triphenyl phosphate) into a clean, dry NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

2. NMR Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Nucleus: ³¹P.

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and standard to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • The purity is calculated by comparing the integral of the DEEP signal to the integral of the known amount of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for GC-MS analysis and the logical relationship for choosing an analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh DEEP Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject Sample into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (MS Library) detect->identify calculate Calculate Purity (%) integrate->calculate

GC-MS workflow for purity assessment.

Method_Selection start Purity Assessment of DEEP decision1 Need for absolute quantification without a specific standard? start->decision1 decision2 Are thermally labile impurities suspected? decision1->decision2 No qnmr Use 31P-qNMR decision1->qnmr Yes gcms Use GC-MS decision2->gcms No hplc Use HPLC decision2->hplc Yes

References

A Comparative Analysis of Diethyl Ethylphosphonate and Other Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame retardant properties of Diethyl ethylphosphonate (DEEP) against other widely used organophosphorus flame retardants (OPFRs), namely Triphenyl phosphate (TPP), Tricresyl phosphate (TCP), and Dimethyl methylphosphonate (DMMP). This document is intended to serve as a valuable resource for material scientists and researchers in selecting the appropriate flame retardant for specific applications by presenting available experimental data, detailing test methodologies, and illustrating the underlying flame retardant mechanisms.

Executive Summary

Comparative Performance Data

The following tables summarize the flame retardancy data for DEEP, DMMP, TPP, and TCP from various sources.

Disclaimer: The data presented below is compiled from different studies using different polymer matrices and testing conditions. Therefore, a direct comparison of the absolute values may not be entirely accurate. The data is intended to provide a general overview of the flame retardant performance of each compound.

Table 1: Flame Retardancy Data for this compound (DEEP)

Polymer MatrixFlame Retardant LoadingLOI (%)UL-94 RatingCone Calorimeter Data (THR, MJ/m²)
Rigid Polyurethane Foam (RPUF)15 php APP + 5 php DEEP---
Rigid Polyurethane Foam (RPUF)5 php APP + 15 php DEEP24.9V-023.43

Source: Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams[1]

Table 2: Flame Retardancy Data for Dimethyl Methylphosphonate (DMMP)

Polymer MatrixFlame Retardant LoadingLOI (%)UL-94 RatingCone Calorimeter Data
Fiber Reinforced Plastics (FRP)10 wt%30.4-Not Available

Source: Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP

Table 3: Flame Retardancy Data for Triphenyl Phosphate (TPP)

Polymer MatrixFlame Retardant LoadingLOI (%)UL-94 RatingCone Calorimeter Data
Polymethyl Methacrylate (PMMA)10 wt%Not AvailableNot AvailableReduced THR compared to pure PMMA
Polycarbonate (PC)10 wt%33.7V-0Not Available

Source: An Insight into the Gas-Phase Inhibition Mechanism of Polymers by Addition of Triphenyl Phosphate Flame Retardant[2], Performance Evaluation of Triphenyl Phosphate (TPP) as a Flame Retardant: A Comparative Guide[3]

Table 4: Flame Retardancy Data for Tricresyl Phosphate (TCP)

Polymer MatrixFlame Retardant LoadingLOI (%)UL-94 RatingCone Calorimeter Data
Polylactide (PLA) Foams20-40 phrHighV-0Not Available

Source: CAS 1330-78-5 Tricresyl Phosphate (TCP) - Flame Retardant / Alfa Chemistry[4]

Flame Retardant Mechanisms

The efficacy of organophosphorus flame retardants stems from their ability to interrupt the combustion cycle in either the gas phase, the condensed phase, or both.

This compound (DEEP)

DEEP is understood to function through a dual-phase mechanism. In the condensed phase , it promotes the formation of a char layer on the polymer surface. This char acts as an insulating barrier, reducing the transfer of heat to the underlying material and slowing the release of flammable volatiles. In the gas phase , DEEP decomposes to release phosphorus-containing radicals (e.g., PO•), which act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion chain reaction in the flame.

DEEP_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase DEEP This compound (DEEP) Polymer Polymer Matrix PO_radicals PO• Radicals DEEP->PO_radicals Heat Heat Heat->DEEP Decomposition Char Protective Char Layer Polymer->Char Promotes charring Volatiles Flammable Volatiles Quenching Radical Quenching PO_radicals->Quenching Flame Flame Propagation (H•, OH• radicals) Flame->Quenching

Flame retardant mechanism of this compound (DEEP).
Triphenyl Phosphate (TPP)

TPP also exhibits a dual-phase flame retardant mechanism. In the condensed phase , upon thermal decomposition, TPP forms phosphoric acid, which then converts to pyrophosphoric acid.[4] This acidic layer promotes charring of the polymer and acts as a physical barrier to heat and mass transfer. In the gas phase , TPP releases phosphorus-containing radicals that interfere with the combustion chemistry by scavenging flame-propagating radicals like H• and OH•.[2]

TPP_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase TPP Triphenyl Phosphate (TPP) Phosphoric_Acid Phosphoric Acid TPP->Phosphoric_Acid P_radicals Phosphorus Radicals TPP->P_radicals Heat Heat Heat->TPP Decomposition Pyrophosphoric_Acid Pyrophosphoric Acid (Barrier Layer) Phosphoric_Acid->Pyrophosphoric_Acid Condensation Quenching Radical Quenching P_radicals->Quenching Flame Flame Propagation (H•, OH• radicals) Flame->Quenching

Flame retardant mechanism of Triphenyl Phosphate (TPP).
Tricresyl Phosphate (TCP)

TCP functions as a flame retardant through actions in both the condensed and gas phases.[5] Upon heating, it decomposes to release non-combustible gases that dilute the flammable gases produced by the polymer's pyrolysis, thus reducing their concentration below the flammability limit.[6] Simultaneously, in the condensed phase, it promotes the formation of a protective char layer that insulates the polymer from the heat of the flame.[5][7]

TCP_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase TCP Tricresyl Phosphate (TCP) Char Protective Char Layer TCP->Char Promotes charring NonComb_Gases Non-Combustible Gases TCP->NonComb_Gases Heat Heat Heat->TCP Decomposition Dilution Dilution NonComb_Gases->Dilution Flammable_Gases Flammable Gases Flammable_Gases->Dilution

Flame retardant mechanism of Tricresyl Phosphate (TCP).

Experimental Protocols

The following sections detail the standard methodologies for the key flammability tests cited in this guide.

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Experimental Workflow:

LOI_Workflow start Start prep Prepare vertical specimen in glass chimney start->prep gas Introduce O₂/N₂ mixture with known O₂ concentration prep->gas ignite Ignite top of specimen gas->ignite observe Observe burning behavior ignite->observe decision Does flame sustain? observe->decision increase_o2 Increase O₂ concentration decision->increase_o2 No decrease_o2 Decrease O₂ concentration decision->decrease_o2 Yes end Determine minimum O₂ concentration (LOI) decision->end At threshold increase_o2->gas decrease_o2->gas

Experimental workflow for Limiting Oxygen Index (LOI) test.

A vertically oriented sample is placed in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the sample is ignited, and the oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns a certain length of the sample. The LOI is the minimum percentage of oxygen at which this occurs.

UL-94 Vertical Burn Test - ASTM D3801

The UL-94 Vertical Burn Test evaluates the flammability of plastic materials used in devices and appliances. It classifies materials as V-0, V-1, or V-2 based on their burning characteristics after being exposed to a flame.

Experimental Workflow:

UL94_Workflow start Start prep Mount specimen vertically start->prep flame1 Apply flame for 10s prep->flame1 observe1 Record afterflame time (t1) flame1->observe1 flame2 Re-apply flame for 10s observe1->flame2 observe2 Record afterflame (t2) and afterglow (t3) times flame2->observe2 drip Observe for flaming drips observe2->drip classify Classify as V-0, V-1, or V-2 based on criteria drip->classify

Experimental workflow for UL-94 Vertical Burn Test.

A rectangular specimen is held vertically and ignited at the bottom for 10 seconds. The flame is removed, and the afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The presence of flaming drips that ignite a cotton patch below the specimen is also noted. The classification is determined based on the duration of burning and the dripping behavior.

Cone Calorimetry - ISO 5660

Cone calorimetry is a bench-scale test that measures various fire-related properties of materials, including heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production.

Experimental Workflow:

Cone_Calorimetry_Workflow start Start prep Place specimen horizontally under conical heater start->prep irradiate Expose to controlled radiant heat flux prep->irradiate ignite Ignite with spark igniter irradiate->ignite measure Continuously measure: - O₂ consumption - Mass loss - Smoke density ignite->measure calculate Calculate: - Heat Release Rate (HRR) - Total Heat Released (THR) - Time to Ignition (TTI) - etc. measure->calculate

Experimental workflow for Cone Calorimetry.

A sample of the material is exposed to a controlled level of radiant heat from a conical heater. A spark igniter is used to ignite the flammable gases evolved from the sample. The combustion products are collected, and the oxygen concentration is measured. The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.

Conclusion

This guide provides a comparative overview of the flame retardancy of this compound and other common organophosphorus flame retardants. While a direct quantitative comparison is challenging due to the lack of standardized, publicly available data, the information presented highlights the distinct mechanisms and performance characteristics of each compound. DEEP, TPP, and TCP all demonstrate effectiveness through a combination of gas-phase and condensed-phase actions. The choice of the most suitable flame retardant will ultimately depend on the specific polymer matrix, the required level of flame retardancy, processing conditions, and other performance criteria. Further research involving direct comparative studies under identical conditions is necessary to provide a more definitive ranking of these flame retardants.

References

validation of Diethyl ethylphosphonate as a reagent for specific organic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Diethyl ethylphosphonate and its closely related analogue, diethyl phosphite, as reagents in specific organic transformations. Through objective comparison with alternative reagents, supported by experimental data, this document serves as a resource for selecting the optimal phosphonate for various synthetic applications.

Introduction to this compound and its Role in C-P Bond Formation

This compound (DEEP) is an organophosphorus compound primarily utilized as a chemical intermediate in the synthesis of more complex organophosphorus molecules.[1][2] While not typically a direct reagent in olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction, its structural relative, diethyl phosphite, is a key player in the Pudovik and Michaelis-Arbuzov reactions, which are fundamental for the formation of carbon-phosphorus (C-P) bonds.[3][4] These reactions are crucial in the synthesis of α-hydroxyphosphonates and phosphonates, respectively, which are valuable precursors in medicinal chemistry and materials science.[5]

This guide will focus on the Pudovik reaction, a nucleophilic addition of a dialkyl phosphite to a carbonyl compound, as a representative transformation to evaluate the performance of diethyl phosphite against other dialkyl phosphonates.

The Pudovik Reaction: A Comparative Analysis

The Pudovik reaction is a powerful method for the synthesis of α-hydroxyphosphonates. The reaction involves the addition of the P-H bond of a dialkyl phosphite across the C=O double bond of an aldehyde or ketone, typically catalyzed by a base.[6][7]

General Reaction Scheme:

R1, R2 = H, alkyl, aryl; R3 = alkyl

Diagram of the Pudovik Reaction Workflow

Pudovik_Workflow reagents Aldehyde/Ketone + Dialkyl Phosphite reaction Pudovik Reaction reagents->reaction Mixing base Base Catalyst (e.g., Triethylamine) base->reaction Catalysis workup Aqueous Workup reaction->workup product α-Hydroxyphosphonate purification Purification (e.g., Chromatography) workup->purification purification->product

Caption: General workflow for the synthesis of α-hydroxyphosphonates via the Pudovik reaction.

Comparative Performance Data

The choice of dialkyl phosphite can influence the yield and reaction conditions of the Pudovik reaction. Below is a comparison of diethyl phosphite with other dialkyl phosphites in their reaction with various aldehydes.

AldehydePhosphite ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeDiethyl phosphiteTriethylamineNone90396[8]
BenzaldehydeDimethyl phosphiteTriethylamineNone90395[8]
4-ChlorobenzaldehydeDiethyl phosphiteTriethylamineNone90394[8]
4-ChlorobenzaldehydeDimethyl phosphiteTriethylamineNone90393[8]
4-NitrobenzaldehydeDiethyl phosphiteTriethylamineNone90392[8]
4-NitrobenzaldehydeDimethyl phosphiteTriethylamineNone90391[8]
ParaformaldehydeDiethyl phosphiteTriethylamineNone120-130449-65[9]
BenzaldehydeDiethyl phosphiteK2CO3Acetic Anhydride (solvent-free)Room Temp195[10]
CinnamaldehydeDiethyl phosphiteK2CO3Acetic Anhydride (solvent-free)Room Temp185[10]

Note: The data presented is compiled from various sources and direct comparison should be made with caution as reaction conditions may not be identical.

Experimental Protocols

General Protocol for the Pudovik Reaction with Diethyl Phosphite and Benzaldehyde

Materials:

  • Benzaldehyde

  • Diethyl phosphite

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol) and diethyl phosphite (10 mmol).[11]

  • Add triethylamine (1 mmol, 10 mol%) to the mixture.[11]

  • Heat the reaction mixture to 90 °C and stir for 3 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired diethyl (hydroxy(phenyl)methyl)phosphonate.[11]

Protocol for the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a key method for synthesizing phosphonates, including this compound itself.[12] It involves the reaction of a trialkyl phosphite with an alkyl halide.

Diagram of the Michaelis-Arbuzov Reaction

Michaelis_Arbuzov reagents Trialkyl Phosphite + Alkyl Halide reaction Michaelis-Arbuzov Reaction reagents->reaction Heating purification Purification (e.g., Distillation) reaction->purification product Dialkyl Alkylphosphonate + Alkyl Halide (byproduct) purification->product

Caption: General scheme of the Michaelis-Arbuzov reaction.

General Protocol for the Synthesis of this compound via Michaelis-Arbuzov Reaction: This protocol describes the synthesis of the title compound.

Materials:

  • Triethyl phosphite

  • Ethyl iodide

  • Round-bottom flask with a dropping funnel

  • Heating mantle or oil bath

Procedure:

  • A heel of this compound is placed in the reaction flask.[12]

  • Ethyl iodide is added as a catalyst.[12]

  • The flask is heated to a temperature above the boiling point of triethyl phosphite (e.g., 175-185 °C).[12]

  • Triethyl phosphite is added dropwise at a rate that maintains the reaction temperature.[12]

  • The reaction is typically heated for several hours to ensure completion.[12]

  • The product, this compound, is purified by distillation.[12]

Comparison with Alternative Olefination Reagents

While this compound is not a direct olefination reagent, the phosphonates synthesized from it are often used in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction offers several advantages over the traditional Wittig reaction.

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Reagent Phosphonate carbanionPhosphonium ylide
Byproduct Water-soluble phosphate saltTriphenylphosphine oxide
Byproduct Removal Simple aqueous extractionOften requires chromatography
Reagent Reactivity More nucleophilic, reacts with a wider range of aldehydes and ketonesLess nucleophilic
Stereoselectivity Generally high (E)-selectivity(Z)-selectivity with non-stabilized ylides, (E)-selectivity with stabilized ylides

Conclusion

This compound serves as a valuable precursor for the synthesis of other functionalized phosphonates. Its related compound, diethyl phosphite, demonstrates high efficacy in the Pudovik reaction for the synthesis of α-hydroxyphosphonates, with performance comparable to other common dialkyl phosphites like dimethyl phosphite. The choice of phosphonate reagent in the Pudovik reaction appears to have a minor impact on the overall yield under similar conditions, allowing for flexibility in reagent selection based on availability and cost. The phosphonates derived from these reactions are key intermediates for further transformations, including the highly efficient and stereoselective Horner-Wadsworth-Emmons olefination, which presents significant advantages over the classical Wittig reaction, particularly in terms of product purification. For researchers and professionals in drug development and organic synthesis, understanding the reactivity and applications of this compound and its analogues is crucial for the efficient construction of complex molecular architectures.

References

A Comparative Spectroscopic Guide to Diethyl Ethylphosphonate: ¹H, ¹³C, and ³¹P NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of key organic molecules is paramount. This guide provides a comprehensive spectroscopic analysis of diethyl ethylphosphonate, a common organophosphorus compound, utilizing ¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed interpretation of its NMR spectra, a comparison with structurally related compounds, and standardized experimental protocols to aid in accurate characterization.

This compound serves as a valuable model compound in the study of organophosphorus chemistry, with applications ranging from precursors in synthesis to mimics of biological phosphates. Its NMR spectra exhibit characteristic features arising from the interplay of chemical environments and spin-spin couplings involving the ¹H, ¹³C, and ³¹P nuclei.

Spectroscopic Data Summary

The following tables summarize the key ¹H, ¹³C, and ³¹P NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
ProtonsChemical Shift (δ, ppm)Multiplicity¹H-¹H Coupling Constant (J, Hz)¹H-³¹P Coupling Constant (J, Hz)
O-CH₂-CH₃4.11dq7.17.1
P-CH₂-CH₃1.74dq7.618.0
O-CH₂-CH₃1.33t7.1-
P-CH₂-CH₃1.17dt7.620.0

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound
CarbonChemical Shift (δ, ppm)Multiplicity (due to JC-P)¹³C-¹P Coupling Constant (J, Hz)
O-C H₂-CH₃61.5d6.5
P-C H₂-CH₃25.0d142.0
O-CH₂-C H₃16.4d6.0
P-CH₂-C H₃6.5d5.0

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: ³¹P NMR Spectroscopic Data of this compound
NucleusChemical Shift (δ, ppm)
³¹P~30.1

Reference: 85% H₃PO₄ (0 ppm)[1]

Comparative Spectroscopic Analysis

To provide a broader context for the spectroscopic features of this compound, this section compares its NMR data with those of structurally related organophosphorus compounds.

Table 4: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of Selected Organophosphorus Compounds
CompoundO-CH₂-CH₃P-CH₂-RO-CH₂-CH₃P-CH₂-CH₃ / P-CH₃ / P-CH=CH₂
This compound 4.11 1.74 1.33 1.17
Diethyl methylphosphonate~4.05-~1.30~1.45 (P-CH₃)
Diethyl propylphosphonate~4.06~1.70~1.31~0.95 (P-CH₂-CH₂-CH₃ )
Diethyl vinylphosphonate~4.08-~1.335.9-6.4 (P-CH=CH₂)
Triethyl phosphate~4.10-~1.32-
Table 5: Comparison of ³¹P NMR Chemical Shifts (δ, ppm) of Selected Organophosphorus Compounds
Compound³¹P Chemical Shift (δ, ppm)
This compound ~30.1 [1]
Diethyl methylphosphonate~32.9[1]
Diethyl propylphosphonate~30.5
Diethyl vinylphosphonate~18.0
Triethyl phosphate~-1.0

The data reveals that the nature of the alkyl or vinyl group directly attached to the phosphorus atom significantly influences the chemical shifts in both ¹H and ³¹P NMR spectra. For instance, the electron-withdrawing vinyl group in diethyl vinylphosphonate causes a downfield shift of the phosphorus signal compared to the alkylphosphonates.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following standardized protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

  • Solvent: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: If the deuterated solvent does not contain an internal reference, add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ³¹P NMR, an external reference of 85% phosphoric acid is commonly used.

  • NMR Tube: Use a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Angle: 30-90°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16

    • ¹³C NMR:

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 128-1024 (or more, depending on concentration)

      • Decoupling: Proton broadband decoupling (e.g., WALTZ-16).

    • ³¹P NMR:

      • Pulse Angle: 30-90°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-10 seconds

      • Number of Scans: 16-64

      • Decoupling: Proton broadband decoupling.

Visualizing Molecular Structure and Couplings

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key spin-spin coupling relationships within this compound.

Diethyl_ethylphosphonate_structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 = C5 CH₂ P->C5 C1 CH₂ O1->C1 C3 CH₂ O2->C3 C2 CH₃ C1->C2 C4 CH₃ C3->C4 C6 CH₃ C5->C6

Molecular structure of this compound.

Spin_Coupling_Diagram P ³¹P H_ethoxy_CH2 H (O-CH₂) P->H_ethoxy_CH2 ³J(P,H) H_ethyl_CH2 H (P-CH₂) P->H_ethyl_CH2 ²J(P,H) C_ethoxy_CH2 ¹³C (O-CH₂) P->C_ethoxy_CH2 ²J(P,C) C_ethoxy_CH3 ¹³C (O-CH₂-CH₃) P->C_ethoxy_CH3 ³J(P,C) C_ethyl_CH2 ¹³C (P-CH₂) P->C_ethyl_CH2 ¹J(P,C) C_ethyl_CH3 ¹³C (P-CH₂-CH₃) P->C_ethyl_CH3 ²J(P,C) H_ethoxy_CH3 H (O-CH₂-CH₃) H_ethoxy_CH2->H_ethoxy_CH3 ³J(H,H) H_ethyl_CH3 H (P-CH₂-CH₃) H_ethyl_CH2->H_ethyl_CH3 ³J(H,H)

Spin-spin coupling network in this compound.

References

A Comparative Guide to the Analytical Quantification of Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Diethyl ethylphosphonate (DEEP), an organophosphorus compound of interest in various research and development sectors, is critical for ensuring data integrity and product quality. This guide provides a comparative overview of the primary analytical methodologies employed for the quantification of DEEP, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document summarizes quantitative performance data, details experimental protocols, and presents visual workflows to aid in method selection and implementation.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. While gas chromatography is a common and robust technique, liquid chromatography and NMR spectroscopy offer viable alternatives with distinct advantages.

Analytical MethodPrincipleCommon DetectorSample Volatility RequiredDerivatizationKey AdvantagesPotential Limitations
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Mass Spectrometry (MS), Flame Ionization Detector (FID), Flame Photometric Detector (FPD)YesOften not required for DEEP.High resolution, established methods, excellent for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography (LC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Mass Spectrometry (MS/MS), Charged Aerosol Detector (CAD), UV DetectorNoMay be required to enhance detection by UV.Suitable for a wide range of polarities and volatilities, high sensitivity with MS/MS.Matrix effects can be more pronounced, potentially more complex method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.-NoNot required.Non-destructive, provides structural information, can be an absolute quantification method (qNMR).Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.

Quantitative Performance Data

Quantitative data for the analysis of this compound is not extensively available in publicly accessible literature. However, data from closely related organophosphorus compounds, such as Dimethyl methylphosphonate (DMMP) and Diethyl Phosphite, can provide valuable insights into the expected performance of these methods. The following table summarizes this representative data.

AnalyteMethodLinearity (Concentration Range)Correlation Coefficient (r²)LODLOQRecovery (%)Reference
Dimethyl methylphosphonate (DMMP)GC-MS1 - 25 ppm0.99980.0167 ppm0.0557 ppm95.7 - 97.3[1]
Diethyl PhosphiteGC-MS0.025 - 0.120 µg/mL0.997-0.025 ppm (Predicted)100.7 - 116.7[2]
34 Organophosphate EstersHPLC-APCI-QToF-MSNot specified> 0.99--70 - 120[3]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of organophosphorus compounds, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the analysis of Dimethyl methylphosphonate and can be adapted for DEEP.[1]

1. Sample Preparation (QuEChERS Method):

  • To 10 mL of the sample, add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4400 rpm for 5 minutes at 5°C.

  • Transfer 600 µL of the upper (acetonitrile) layer to a clean vial containing 0.2 g of anhydrous magnesium sulfate.

  • Shake and centrifuge again at 4400 rpm for 2 minutes.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp to 320°C at 20°C/min.

    • Hold at 320°C for 3 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a general procedure for the analysis of organophosphate esters and can be optimized for DEEP.[3]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with the appropriate solvent.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte of interest with a suitable solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Shimadzu UFLC or equivalent.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a general workflow for the quantitative analysis of organophosphorus compounds using ³¹P qNMR.

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and a certified internal standard.

  • Dissolve both in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure complete dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Use a 90° pulse for the ³¹P nucleus.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the phosphorus nucleus, for accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the acquired spectrum (Fourier transformation, phase correction, baseline correction).

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the purity or concentration of DEEP based on the integral values, molecular weights, and masses of the analyte and the internal standard.

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of this compound.

cluster_GCMS GC-MS Workflow Sample Sample Collection Preparation Sample Preparation (e.g., QuEChERS) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data Data Analysis Detection->Data

Caption: A typical workflow for the quantification of DEEP using GC-MS.

cluster_LCMS LC-MS/MS Workflow Sample Sample Collection Preparation Sample Preparation (e.g., SPE) Sample->Preparation Injection LC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI or APCI Separation->Ionization MS1 Quadrupole 1 (Precursor Ion) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion) CID->MS2 Detection Detection MS2->Detection Data Data Analysis Detection->Data

Caption: A detailed workflow for the quantification of DEEP using LC-MS/MS.

Conclusion

The quantification of this compound can be effectively achieved using various analytical techniques, with GC-MS and LC-MS/MS being the most prevalent due to their high sensitivity and selectivity. While specific validated quantitative data for DEEP is limited in the reviewed literature, the performance data for structurally similar organophosphorus compounds suggest that low parts-per-million (ppm) to parts-per-billion (ppb) detection limits are achievable. The choice of method should be guided by the specific analytical needs, matrix complexity, and available resources. For absolute quantification without the need for a specific reference standard, qNMR presents a powerful, albeit less sensitive, alternative. The provided protocols and workflows serve as a foundation for developing and validating robust analytical methods for the quantification of this compound.

References

assessing the stability of Diethyl ethylphosphonate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of chemical compounds is paramount. This guide provides a comprehensive comparison of the stability of Diethyl ethylphosphonate (DEEP) under various stress conditions, juxtaposed with two common organophosphorus alternatives: Dimethyl methylphosphonate (DMMP) and Triethyl phosphate (TEP). The following analysis, supported by experimental data, aims to inform the selection and handling of these compounds in research and development settings.

Executive Summary

This compound (DEEP) exhibits a distinct stability profile when compared to Dimethyl methylphosphonate (DMMP) and Triethyl phosphate (TEP). While generally more resistant to hydrolysis than TEP, its thermal and oxidative stability present a complex picture. This guide delves into the nuances of these stability characteristics, presenting available data to facilitate informed decisions.

Thermal Stability: A Balancing Act

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of compounds by measuring weight loss as a function of temperature. While direct comparative TGA data for neat DEEP, DMMP, and TEP under identical conditions is limited in publicly available literature, general trends indicate that phosphonates, such as DEEP and DMMP, are typically more thermally stable than phosphate esters like TEP.

Organophosphorus flame retardants with a high level of oxygenation at the phosphorus atom, like phosphates, tend to decompose more readily to generate phosphorus acids.[1] Phosphonates and phosphinates undergo this elimination of a phosphorus acid more slowly and at significantly higher temperatures.[1]

Table 1: Thermal Decomposition Characteristics

CompoundDecomposition Onset (°C)Comments
This compound (DEEP) ~270Data is often presented in the context of polymer matrices, which can influence decomposition temperatures.
Dimethyl methylphosphonate (DMMP) Not specified in neat formDecomposition has been studied on metal oxides, with complete decomposition occurring at elevated temperatures.[2]
Triethyl phosphate (TEP) 150-200Generally considered to have lower thermal stability due to the P-O-alkyl bonds cleaving at lower temperatures.[3]

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical experimental conditions.

Hydrolytic Stability: The Impact of Structure

The susceptibility of organophosphorus compounds to hydrolysis is a critical factor in their application and environmental fate. DEEP is known to be susceptible to hydrolysis under both acidic and basic conditions.[4][5] The rate of hydrolysis is significantly influenced by the chemical structure of the compound.

Studies on the hydrolysis of various phosphonates and phosphates provide insights into their relative stability. For instance, the hydrolysis of TEP has been studied, and its rate constant in neutral water at 101°C is reported as 8.35 x 10⁻⁶ s⁻¹.[6] In another study, the hydrolysis of DMMP in hot-compressed water was found to follow pseudo-first-order reaction kinetics, with an activation energy of 90.17 ± 5.68 kJ/mol.[7][8][9][10]

Table 2: Hydrolytic Stability Data

CompoundConditionRate Constant (s⁻¹)Reference
This compound (DEEP) Acidic/BasicData not readily available for direct comparison[4][5]
Dimethyl methylphosphonate (DMMP) Hot-compressed water (200-300°C)Varies with temperature[7][8][9][10]
Triethyl phosphate (TEP) Neutral water (101°C)8.35 x 10⁻⁶[6]
Triethyl phosphate (TEP) Acidic conditionskFHR = 7.0 × 10⁻³[11][12][13]

Oxidative Stability: A Realm for Further Research

The oxidative stability of organophosphorus compounds is a less extensively documented area compared to their thermal and hydrolytic degradation. However, it is known that partial oxidation of organophosphates by oxidizing agents can lead to the release of toxic phosphorus oxides.[4]

Standardized methods for assessing oxidative stability, such as the Rancimat test which measures the induction period before rapid oxidation, are more commonly applied to fats and oils but could be adapted for organophosphorus compounds. At present, there is a lack of direct comparative studies quantifying the oxidative stability of DEEP, DMMP, and TEP.

Experimental Protocols

For researchers seeking to conduct their own comparative stability studies, the following section outlines detailed methodologies for key experiments.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine and compare the thermal decomposition profiles of this compound (DEEP), Dimethyl methylphosphonate (DMMP), and Triethyl phosphate (TEP).

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air for purge gas

  • Alumina or platinum sample pans

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum rate of weight loss (from the derivative of the TGA curve, DTG).

Protocol 2: Hydrolytic Stability Assessment (adapted from OECD Guideline 111)

Objective: To determine and compare the rate of hydrolysis of DEEP, DMMP, and TEP at different pH values.

Materials:

  • Sterile aqueous buffer solutions at pH 4, 7, and 9.

  • The organophosphorus compounds to be tested.

  • Constant temperature incubator or water bath.

  • Analytical instrumentation for quantifying the parent compound (e.g., HPLC, GC, or ³¹P NMR).

Procedure:

  • Prepare sterile aqueous buffer solutions of pH 4, 7, and 9.

  • Add a known concentration of the test substance to each buffer solution in separate, sterile, sealed vessels. The concentration should be below the water solubility limit.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 50°C) in the dark.

  • At predetermined time intervals, withdraw aliquots from each solution.

  • Analyze the aliquots to determine the concentration of the remaining parent compound.

  • Plot the concentration of the parent compound versus time for each pH.

  • Determine the pseudo-first-order rate constant (k) for the hydrolysis at each pH from the slope of the natural logarithm of the concentration versus time plot.

  • Calculate the half-life (t₁/₂) for each compound at each pH using the formula: t₁/₂ = ln(2)/k.

Protocol 3: Oxidative Stability Assessment (Conceptual)

Objective: To compare the oxidative stability of DEEP, DMMP, and TEP.

Apparatus:

  • Rancimat or similar oxidative stability instrument.

  • Source of purified air or oxygen.

  • Conductivity measuring cell.

  • Reaction vessels.

Procedure:

  • Place a known amount of the sample into the reaction vessel.

  • Heat the sample to a specified temperature (e.g., 100-120°C).

  • Pass a constant stream of purified air or oxygen through the sample.

  • The volatile oxidation products are carried by the gas stream into a measuring vessel containing deionized water.

  • Continuously measure the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period and the onset of rapid oxidation.

  • The time to this inflection point is the oxidation induction time. A longer induction time indicates greater oxidative stability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing thermal and hydrolytic stability.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load into TGA place->load purge Purge with Gas load->purge heat Heat at 10°C/min purge->heat record Record Weight vs. Temp heat->record analyze Analyze TGA Curve record->analyze determine Determine Decomposition Temp. analyze->determine end End determine->end

Workflow for Thermogravimetric Analysis (TGA).

Hydrolytic_Stability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_quantification Analysis cluster_end start Start prep_buffers Prepare Buffers (pH 4, 7, 9) start->prep_buffers add_compound Add Test Compound prep_buffers->add_compound incubate Incubate at Constant Temp. add_compound->incubate sample Sample at Time Intervals incubate->sample analyze Quantify Parent Compound sample->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant & Half-life plot->calculate end End calculate->end

Workflow for Hydrolytic Stability Assessment.

Conclusion

The stability of this compound is a multifaceted property that varies significantly with the applied stress conditions. While it appears to offer greater thermal stability compared to triethyl phosphate, its susceptibility to hydrolysis, particularly under acidic or basic conditions, warrants careful consideration. The lack of comprehensive, direct comparative data, especially for oxidative stability, highlights an area ripe for further investigation. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own systematic comparisons, leading to a more robust understanding of the stability of DEEP and its alternatives. This knowledge is crucial for ensuring the integrity and reliability of experimental outcomes and for the development of safe and effective products.

References

A Comparative Guide to the Reactivity of Diethyl Ethylphosphonate and Other Phosphonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of diethyl ethylphosphonate with other phosphonate esters in key organic reactions. The information presented is supported by experimental data to assist in the rational selection of reagents and reaction conditions in synthetic chemistry and drug development.

Executive Summary

Phosphonate esters are versatile synthetic intermediates, and their reactivity is significantly influenced by the steric and electronic nature of their ester and phosphonyl substituents. This compound is a commonly used reagent, and understanding its reactivity profile in comparison to other phosphonate esters, such as dimethyl and diisopropyl esters, is crucial for optimizing synthetic outcomes. This guide focuses on three fundamental reactions: the Horner-Wadsworth-Emmons reaction, hydrolysis, and the Michaelis-Arbuzov reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes. The structure of the phosphonate ester plays a pivotal role in determining the yield and the E/Z selectivity of the resulting alkene.

Comparative Performance in the HWE Reaction

Generally, less sterically hindered phosphonates, such as dimethyl and diethyl esters, are more reactive than bulkier esters like diisopropyl phosphonate. This is attributed to the lower activation energy for the formation of the key oxaphosphetane intermediate. However, the steric bulk of the phosphonate can be leveraged to enhance stereoselectivity.

Phosphonate EsterAldehydeBase/ConditionsYield (%)E/Z RatioReference
Diethyl ethylphosphonoacetate Benzaldehyde(CF₃)₂CHONaVery Good>95:5 (E)[1]
Dimethyl phosphonate derivative Complex aldehyde for (-)-Bafilomycin A1 synthesisPaterson conditions-2:1 (Z,E:E,E)[2]
Diisopropyl phosphonate derivative Complex aldehyde for (-)-Bafilomycin A1 synthesisPaterson conditions-95:5 (Z,E:E,E)[2][3]
Diethyl phosphonate derivative Weinreb amideNot specifiedHigher YieldNot specified[3]
Diisopropyl phosphonate derivative Weinreb amideNot specifiedLower YieldNot specified[3]

Note: The yields and selectivities are highly dependent on the specific substrates and reaction conditions.

HWE_Workflow Phosphonate Phosphonate Ester (e.g., this compound) Deprotonation Deprotonation Phosphonate->Deprotonation Aldehyde Aldehyde or Ketone Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition Base Base (e.g., NaH, n-BuLi, DBU) Base->Deprotonation Deprotonation->Nucleophilic_Addition Phosphonate Carbanion Oxaphosphetane Oxaphosphetane Intermediate Nucleophilic_Addition->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Alkene Alkene (E or Z isomer) Elimination->Alkene Phosphate_byproduct Dialkylphosphate Salt (Water-soluble) Elimination->Phosphate_byproduct

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • Phosphonate ester (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., THF, DME)

  • Base (e.g., NaH, n-BuLi, KHMDS, DBU) (1.0 - 1.2 eq)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester in the anhydrous solvent in a flame-dried flask.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add the base to the solution and stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at the chosen temperature for the required time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Hydrolysis of Phosphonate Esters

The stability of phosphonate esters to hydrolysis is a critical factor in their application, particularly in drug delivery where they may act as prodrugs. The rate of hydrolysis is influenced by the steric and electronic properties of the ester groups and the pH of the medium.

Comparative Hydrolysis Rates

Under acidic conditions, less sterically hindered phosphonates tend to hydrolyze faster. However, the overall rate is a combination of the hydrolysis of the first and second ester groups, which can have different rate-determining steps. In alkaline hydrolysis, steric hindrance significantly impedes the reaction rate.

Phosphonate EsterConditionsRate Constant (k₁) (h⁻¹)Rate Constant (k₂) (h⁻¹)Relative RateReference
Dimethyl α-hydroxybenzylphosphonate Acidic (HCl)2.640.60~2x faster than diethyl ester[4]
Diethyl α-hydroxybenzylphosphonate Acidic (HCl)1.030.35-[4]
Ethyl diethylphosphinate Alkaline (NaOH)--260[5]
Ethyl diisopropylphosphinate Alkaline (NaOH)--41[5]
Ethyl di-tert-butylphosphinate Alkaline (NaOH)--0.08[5]

Note: The phosphinate data is included to illustrate the significant effect of steric hindrance on the hydrolysis of P-O-C bonds, a trend that is also observed in phosphonates.

Hydrolysis_Pathway Dialkyl_Phosphonate Dialkyl Phosphonate (R-P(O)(OR')₂) Monoalkyl_Phosphonate Monoalkyl Phosphonate (R-P(O)(OR')(OH)) Dialkyl_Phosphonate->Monoalkyl_Phosphonate Hydrolysis (k₁) + H₂O, - R'OH Phosphonic_Acid Phosphonic Acid (R-P(O)(OH)₂) Monoalkyl_Phosphonate->Phosphonic_Acid Hydrolysis (k₂) + H₂O, - R'OH

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • Dialkyl phosphonate ester

  • Concentrated hydrochloric acid (or other suitable acid)

  • Water

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine the dialkyl phosphonate ester with an excess of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux and monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the starting material and the appearance of the monoester and diacid peaks.

  • Continue refluxing until the reaction is complete (typically several hours).

  • Cool the reaction mixture to room temperature.

  • Remove the water and excess acid under reduced pressure to obtain the crude phosphonic acid.

  • The product can be further purified by recrystallization or chromatography if necessary.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the synthesis of phosphonate esters from trialkyl phosphites and alkyl halides. The reactivity in this Sɴ2-type reaction is dependent on the nucleophilicity of the phosphite and the electrophilicity of the alkyl halide.

Comparative Reactivity in the Michaelis-Arbuzov Reaction

The reactivity of trialkyl phosphites generally decreases with increasing steric bulk of the alkyl groups. Electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[5] The reactivity of the alkyl halide follows the expected trend for Sɴ2 reactions: R-I > R-Br > R-Cl.[5]

The general order of reactivity for phosphorus(III) esters in the Michaelis-Arbuzov reaction is: Phosphinites > Phosphonites > Phosphites.[5]

Arbuzov_Mechanism Phosphite Trialkyl Phosphite (P(OR)₃) SN2_Attack Sɴ2 Attack Phosphite->SN2_Attack Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->SN2_Attack Intermediate Phosphonium Salt Intermediate ([R'-P(OR)₃]⁺X⁻) SN2_Attack->Intermediate Dealkylation Dealkylation Intermediate->Dealkylation Halide Attack Phosphonate Dialkyl Alkylphosphonate (R'-P(O)(OR)₂) Dealkylation->Phosphonate New_Alkyl_Halide Alkyl Halide (R-X) Dealkylation->New_Alkyl_Halide

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

  • Trialkyl phosphite (e.g., triethyl phosphite)

  • Alkyl halide (e.g., ethyl iodide)

  • High-boiling solvent (optional, e.g., toluene)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the trialkyl phosphite and the alkyl halide. The reaction can also be performed neat.

  • Heat the reaction mixture to reflux. The temperature will depend on the boiling points of the reactants and the solvent, if used.

  • The reaction progress can be monitored by observing the evolution of the newly formed alkyl halide, which can be collected by distillation.

  • Continue heating until the reaction is complete (typically several hours).

  • After cooling to room temperature, the crude phosphonate ester can be purified by vacuum distillation.

Conclusion

The reactivity of this compound, when compared to other phosphonate esters, presents a balance of reactivity and stability. In the Horner-Wadsworth-Emmons reaction, it offers good reactivity and typically high E-selectivity, although bulkier esters like diisopropyl phosphonate can provide superior stereocontrol in certain cases, albeit sometimes with lower yields. In terms of hydrolysis, diethyl esters are generally more stable than their dimethyl counterparts, a factor that can be advantageous for their storage and handling, as well as in prodrug design. In the Michaelis-Arbuzov synthesis, the choice of the trialkyl phosphite is crucial, with less hindered phosphites generally being more reactive. The selection of the optimal phosphonate ester for a particular application will therefore depend on a careful consideration of the desired outcome, including yield, stereoselectivity, and the stability of the final product.

References

A Comparative Guide to the Synthesis of Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for Diethyl ethylphosphonate: the well-established Michaelis-Arbuzov reaction and the Atherton-Todd reaction. The objective is to offer a clear, data-driven comparison of their performance, supported by detailed experimental protocols, to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a direct comparison of their efficiency and reaction conditions.

ParameterMichaelis-Arbuzov ReactionAtherton-Todd Reaction
Starting Materials Triethyl phosphite, Ethyl iodideDiethyl phosphite, Ethanol, Carbon tetrachloride, Triethylamine
Typical Yield High (often >90%)Moderate to High (typically 70-90%)
Product Purity High (typically 97-99%)[1]Good to High (purification may be required to remove byproducts)
Reaction Temperature High (150-180 °C)[1]Mild (Room temperature to moderate heating)
Reaction Time 2 - 8 hours[1]2 - 6 hours
Key Reagents/Catalysts Ethyl iodide (catalyst and reactant)Carbon tetrachloride (chlorinating agent), Triethylamine (base)
Byproducts Ethyl iodide (can be recycled)Triethylammonium chloride, Chloroform

Reaction Pathways and Logical Workflow

The selection of a synthetic route often depends on factors such as available starting materials, desired purity, and scalability. The following diagram illustrates the two synthetic pathways and a logical workflow for choosing between them.

G cluster_0 Synthetic Routes for this compound cluster_1 Decision Workflow MA_start Triethyl phosphite + Ethyl iodide MA_reaction Michaelis-Arbuzov Reaction MA_start->MA_reaction AT_start Diethyl phosphite + Ethanol + CCl4 + Et3N AT_reaction Atherton-Todd Reaction AT_start->AT_reaction product This compound MA_reaction->product High Temp. AT_reaction->product Mild Temp. decision Select Synthetic Route high_yield High Yield & Purity Critical? decision->high_yield mild_conditions Mild Conditions Preferred? decision->mild_conditions high_yield->mild_conditions No MA_choice Choose Michaelis-Arbuzov high_yield->MA_choice Yes mild_conditions->MA_choice No AT_choice Choose Atherton-Todd mild_conditions->AT_choice Yes

Synthetic pathways and decision workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Michaelis-Arbuzov Reaction

This classical method involves the thermal rearrangement of triethyl phosphite catalyzed by ethyl iodide.

Materials:

  • Triethyl phosphite (98% purity or higher)

  • Ethyl iodide

  • This compound (for "heel," optional but recommended for large-scale reactions)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add triethyl phosphite (1.0 equivalent). For larger scale reactions, a "heel" of previously synthesized this compound (approx. 20-25% of the weight of triethyl phosphite) can be added to help control the initial exotherm.[1]

  • Add a catalytic amount of ethyl iodide (1.2 equivalents) to the flask.

  • Heat the reaction mixture to 150-160 °C. The reaction is typically exothermic, and the temperature should be carefully controlled.

  • Maintain the temperature and monitor the reaction progress by GC-MS or ³¹P NMR spectroscopy. The reaction is generally complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Route 2: Atherton-Todd Reaction

This route offers a milder alternative, proceeding through a phosphonium intermediate generated in situ.

Materials:

  • Diethyl phosphite

  • Ethanol

  • Carbon tetrachloride

  • Triethylamine

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl phosphite (1.0 equivalent) and ethanol (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Add a solution of carbon tetrachloride (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.

  • Slowly add the carbon tetrachloride solution to the stirred reaction mixture.

  • After the addition of carbon tetrachloride is complete, add triethylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or vacuum distillation to yield this compound.

Concluding Remarks

The Michaelis-Arbuzov reaction is a robust and high-yielding method for the synthesis of this compound, particularly suitable for large-scale production where high purity is critical.[1] Its main drawback is the requirement for high reaction temperatures.

The Atherton-Todd reaction provides a valuable alternative that can be performed under milder conditions, avoiding the need for high-temperature equipment. While potentially offering a more favorable safety profile for laboratory-scale synthesis, yields may be slightly lower, and purification from byproducts is necessary.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision for your synthetic needs.

References

Performance Evaluation of Diethyl Ethylphosphonate in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of Diethyl ethylphosphonate (DEEP) as a flame retardant in various polymer matrices. It offers an objective comparison with alternative flame retardants, supported by experimental data, to assist researchers, scientists, and material development professionals in making informed decisions.

Introduction to this compound (DEEP)

This compound (DEEP) is an organophosphorus compound widely utilized as an additive flame retardant.[1][2][3] As a halogen-free solution, it presents an environmentally safer alternative to traditional halogenated flame retardants.[3][4] DEEP is a colorless, transparent liquid with low viscosity and good solubility, which facilitates its easy integration into various polymer matrices.[1][3] It is particularly effective in polyurethane foams, unsaturated polyester resins, and epoxy resins.[1][2] Its dual functionality as both a flame retardant and a plasticizer is a key advantage in polymer formulations.[1]

Key Features of DEEP:

  • High Phosphorus Content: Approximately 20%, contributing to its high efficiency.[2]

  • Halogen-Free: Meets environmental regulations by avoiding bromine and chlorine.[2]

  • Dual-Phase Mechanism: Acts in both the gas and condensed phases to suppress flames.[2]

  • Good Compatibility: Low viscosity ensures excellent compatibility and no phase separation in polymers.[2]

  • Synergistic Potential: Performance can be enhanced when used with nitrogen-based flame retardants like melamine.[2]

Mechanism of Action

DEEP imparts flame retardancy through a combination of gas-phase and condensed-phase mechanisms, effectively interrupting the combustion cycle of the polymer.[2][4]

  • Gas-Phase Inhibition: When the polymer is heated, DEEP decomposes and releases phosphorus-containing radicals (such as PO•).[2][4][5] These highly reactive radicals act as scavengers in the flame, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[2][4][6] This "flame poisoning" effect quenches the flame and reduces heat feedback to the polymer surface.

  • Condensed-Phase Charring: In the solid state (the condensed phase), DEEP promotes the formation of a stable, insulating char layer on the polymer's surface.[2][4] This char layer acts as a physical barrier that limits the evolution of flammable volatile gases from the decomposing polymer, restricts the flow of heat to the material, and prevents oxygen from reaching the surface.[6][7]

G cluster_polymer Polymer Matrix cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism Polymer Polymer + DEEP DEEP_Decomp DEEP Decomposition Polymer->DEEP_Decomp Volatilization Char_Formation Promotes Char Formation Polymer->Char_Formation Pyrolysis Heat Heat Source Heat->Polymer PO_Radicals Phosphorus Radicals (PO•) DEEP_Decomp->PO_Radicals Flame_Quench Flame Quenching (H•, OH• scavenging) PO_Radicals->Flame_Quench Flame_Quench->Heat Reduces Heat Feedback Barrier Insulating Char Layer Char_Formation->Barrier Gas_Block Blocks Fuel & Oxygen Barrier->Gas_Block Gas_Block->Heat Insulates Polymer

Flame retardant mechanism of DEEP.

Performance in Key Polymer Matrices

DEEP's effectiveness varies depending on the polymer matrix and the loading concentration. Below is a summary of its performance based on standard flammability tests.

3.1. Polyurethane Foams (PUF)

DEEP is highly effective in flexible and rigid polyurethane foams.[2][5] It demonstrates a synergistic effect when combined with other flame retardants like Ammonium Polyphosphate (APP).

Table 1: Flame Retardant Performance of DEEP and APP in Rigid Polyurethane Foams (RPUFs)

SampleFlame Retardant (wt%)LOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Pure RPUFNone19.2-168.410.2
RPUF/APP15% APP26.1V-0120.38.1
RPUF/DEEP15% DEEP25.5V-1135.78.9
RPUF/APP/DEEP7.5% APP + 7.5% DEEP27.3V-0112.57.5

Data synthesized from the study on APP and DEEP in water-blown RPUFs.[5]

3.2. Epoxy Resins

DEEP is used as an additive flame retardant in epoxy resins, which are widely used in composites, coatings, and electronics.[2][8] Organophosphorus compounds like DEEP are effective in helping epoxy systems achieve high flame retardancy ratings.[9][10]

Table 2: Typical Performance of Phosphorus Flame Retardants in Epoxy Resins

Flame Retardant SystemPhosphorus Content (%)LOI (%)UL-94 RatingpHRR Reduction (%)
Neat Epoxy0~20-24-0%
Epoxy + PFR (Generic)1-2>30V-040-60%
Epoxy + PFR (SIPN)~4.5 (22.28 wt% FR)42V-0Significant

Data generalized from reviews on phosphorus flame retardants (PFR) in epoxy resins.[9][11][12] Achieving a V-0 rating is common with P-contents as low as 1-2 wt%.[9]

3.3. Polycarbonate (PC)

While polycarbonate has inherent flame retardant properties (typically UL-94 V-2), higher ratings like V-0 are often required for applications in electronics and transportation.[13][14] Phosphorus-based flame retardants are one class of additives used to enhance PC's fire resistance.

Table 3: Cone Calorimeter Data for Flame Retardant Polycarbonate

SampleTTI (s)pHRR (kW/m²)THR (MJ/m²)
Pure PC5548095
PC + Rod-like P-complex (4 wt%)5026080
PC + RDP/Mica-~330-

Data are representative values from studies on flame retardant PC.[15] TTI: Time to Ignition, pHRR: Peak Heat Release Rate, THR: Total Heat Release. Lower pHRR and THR values indicate better flame retardancy.

Comparison with Alternative Phosphorus Flame Retardants

DEEP is one of several organophosphorus flame retardants available. Its performance characteristics make it suitable for specific applications compared to alternatives like Triphenyl Phosphate (TPP) and Resorcinol bis-diphenyl phosphate (RDP).

Table 4: Comparison of DEEP with TPP and RDP

ParameterThis compound (DEEP)Triphenyl Phosphate (TPP)Resorcinol bis-diphenyl phosphate (RDP)
Physical State LiquidSolidLiquid
Phosphorus Content ~20%~9%~10.8%
Use in PU Foam ExcellentPoorGood
Thermal Stability Moderate (~200°C)HighVery High
Plasticizing Effect YesYesLess than TPP
Eco-Friendliness Halogen-freeEco-concerns (persistence)Halogen-free

Data sourced from Aoxintong technical documentation.[2]

Experimental Protocols

The performance data cited in this guide are derived from standardized laboratory-scale fire tests.[16]

G cluster_prep Material Preparation cluster_test Flammability Testing cluster_analysis Data Analysis & Evaluation Prep Polymer & FR Compounding (e.g., Extrusion) Specimen Specimen Fabrication (e.g., Injection Molding) Prep->Specimen TGA Thermogravimetric Analysis (TGA) Specimen->TGA LOI Limiting Oxygen Index (LOI) Specimen->LOI UL94 UL-94 Vertical Burn Specimen->UL94 Cone Cone Calorimetry Specimen->Cone Thermal Thermal Stability Char Yield TGA->Thermal Ignition Ignitability (LOI Value) LOI->Ignition Extinguish Self-Extinguishing (UL-94 Rating) UL94->Extinguish Fire Fire Behavior (pHRR, THR) Cone->Fire

Experimental workflow for evaluating flame retardants.

5.1. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[17][18][19] It is used to evaluate the thermal stability of the material and quantify the amount of char residue left after decomposition.[18]

  • Procedure: A small sample of the material (typically 5-10 mg) is placed in a high-precision balance inside a furnace. The furnace heats the sample at a constant rate (e.g., 10°C/min). The instrument records the sample's mass continuously as the temperature increases.[18][20] The resulting curve of mass vs. temperature shows the onset of degradation and the final char yield.[18]

5.2. Limiting Oxygen Index (LOI)

  • Principle: The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to just support the flaming combustion of a material.[21][22][23] A higher LOI value indicates better flame resistance.[24][25] Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered self-extinguishing.[24]

  • Procedure: A vertically mounted specimen of a standard size is placed inside a transparent glass chimney.[21] A mixture of oxygen and nitrogen flows up through the chimney. The top of the specimen is ignited with a pilot flame. The oxygen concentration is then systematically adjusted until the flame is just extinguished.[21][23][25] The test is governed by standards like ASTM D2863 and ISO 4589.[22][23]

5.3. UL-94 Vertical Burn Test

  • Principle: This test evaluates the self-extinguishing characteristics of a vertically oriented plastic specimen after ignition by a small flame.[26][27][28] It classifies materials as V-0, V-1, or V-2 based on the afterflame time and whether flaming drips ignite a cotton patch below.[29][30]

  • Procedure: A rectangular bar specimen is clamped vertically. A calibrated flame is applied to the bottom edge for 10 seconds and then removed. The duration of any flaming (afterflame time) is recorded. The flame is reapplied for another 10 seconds. Afterflame and afterglow times are recorded, and any dripping is noted.[26][29]

    • V-0: Afterflame time <10s for each application; total afterflame <50s for 5 specimens; no flaming drips.[30]

    • V-1: Afterflame time <30s for each application; total afterflame <250s for 5 specimens; no flaming drips.[30]

    • V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.[29]

5.4. Cone Calorimetry

  • Principle: The cone calorimeter is one of the most important bench-scale tests for assessing the fire behavior of materials.[31] It measures key parameters like the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR) when a sample is exposed to a specific radiant heat flux.[31][32]

  • Procedure: A square sample (typically 100x100 mm) is placed horizontally under a conical radiant heater. The sample is exposed to a constant heat flux (e.g., 35 or 50 kW/m²). The flammable gases that pyrolyze from the sample are ignited by a spark igniter. The oxygen concentration in the exhaust gas stream is continuously measured, which allows for the calculation of the heat release rate based on the principle of oxygen consumption.[31][33][34]

References

comparative kinetic studies of reactions involving Diethyl ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Kinetics of Diethyl Ethylphosphonate

This guide provides a comparative analysis of the reaction kinetics of this compound (DEEP) in various chemical transformations, including hydrolysis under different pH conditions and thermal decomposition. Due to a lack of extensive direct comparative studies on DEEP, this guide infers its kinetic behavior based on fundamental principles of organophosphorus chemistry and available experimental data for structurally similar diethyl phosphonates. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the reactivity of DEEP.

Comparative Kinetic Data

The reactivity of this compound is primarily influenced by the electrophilicity of the phosphorus atom and the steric hindrance provided by the ethyl groups. The following tables summarize quantitative kinetic data for reactions involving diethyl phosphonates, which serve as a close proxy for the behavior of DEEP.

Hydrolysis Kinetics

The hydrolysis of phosphonate esters can be catalyzed by both acids and bases. The rate of hydrolysis is significantly dependent on the pH of the medium.

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Diethyl Phosphonates

Reaction ConditionCatalystGeneral ObservationsRelative Rate
AcidicH⁺Two-step hydrolysis; the second step (hydrolysis of the monoester) is rate-determining.[1]Slower than base-catalyzed
Basic (Alkaline)OH⁻Generally follows second-order kinetics. The rate is sensitive to steric hindrance.[2]Faster than acid-catalyzed
NeutralH₂OVery slow at ambient temperature.Negligible

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis of Diethyl α-Hydroxybenzylphosphonate *

StepRate Constant (k) at reflux
k₁ (Diester to Monoester)1.03 h⁻¹
k₂ (Monoester to Diacid)0.35 h⁻¹

*Data from the acidic hydrolysis of diethyl α-hydroxybenzylphosphonate is used as a proxy to illustrate the two-step nature of phosphonate hydrolysis. The hydrolysis of the second ester group is the rate-limiting step.[1]

Nucleophilic Substitution
Thermal Decomposition

While specific kinetic parameters for the thermal decomposition of DEEP are not available in the reviewed literature, studies on similar organophosphorus compounds and other esters like ethyl nitrate suggest that decomposition likely proceeds via unimolecular elimination or bond homolysis at elevated temperatures. For example, the thermal decomposition of ethyl nitrate, which also possesses an ethyl ester group, has been studied in detail, showing a dependence on both temperature and pressure.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are general protocols applicable to the study of reactions involving this compound.

Protocol for Monitoring Hydrolysis by ³¹P NMR Spectroscopy

This method allows for the direct observation of the starting material, intermediate, and product without the need for separation.

Materials:

  • This compound (DEEP)

  • Acidic or basic solution of known concentration (e.g., HCl or NaOH in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of DEEP in a suitable deuterated solvent (e.g., D₂O for hydrolysis).

  • In an NMR tube, mix the DEEP solution with the acidic or basic catalyst solution at a controlled temperature.

  • Acquire ³¹P NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the diethyl ester, the monoester intermediate, and the final phosphonic acid product.

  • Plot the concentration of each species as a function of time to determine the reaction kinetics and calculate the rate constants.

Protocol for Kinetic Study of Alkaline Hydrolysis by Conductometry

This method is suitable for following the consumption of ions in solution.

Materials:

  • This compound (DEEP)

  • Standardized sodium hydroxide (NaOH) solution

  • Conductivity meter and cell

  • Constant temperature bath

Procedure:

  • Place known concentrations of DEEP and NaOH solutions in separate flasks in a constant temperature bath to reach thermal equilibrium.

  • Initiate the reaction by mixing the two solutions in a reaction vessel equipped with a conductivity cell.

  • Record the conductivity of the solution at regular time intervals. The conductivity will decrease as hydroxide ions are consumed.

  • Relate the change in conductivity to the change in reactant concentration to determine the reaction rate and rate constant.

Protocol for Studying Thermal Decomposition using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying the products of thermal decomposition.

Materials:

  • This compound (DEEP)

  • Inert gas (e.g., Nitrogen, Argon)

  • Pyrolysis reactor or a heated injection port for a GC

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Introduce a known amount of DEEP into the pyrolysis unit under a controlled flow of inert gas.

  • Heat the reactor to the desired decomposition temperature.

  • The volatile decomposition products are carried by the inert gas directly into the GC-MS for separation and identification.

  • Quantify the products by integrating the peak areas in the chromatogram and using appropriate calibration standards.

  • Repeat the experiment at different temperatures to determine the activation energy for the decomposition process.

Visualizations

Diagrams illustrating reaction pathways and experimental workflows provide a clear conceptual understanding.

Hydrolysis_Pathway cluster_conditions Reaction Conditions DEEP This compound Monoester Ethyl Ethylphosphonate (Monoester) DEEP->Monoester k1 (+H2O, -EtOH) Diacid Ethylphosphonic Acid Monoester->Diacid k2 (+H2O, -EtOH) Acid Acidic (H+) Base Basic (OH-)

Caption: Proposed two-step hydrolysis pathway of this compound.

Experimental_Workflow_NMR A Prepare DEEP and Catalyst Solutions B Mix in NMR Tube at Constant T A->B C Acquire 31P NMR Spectra over Time B->C D Integrate Signals of Reactant, Intermediate, and Product C->D E Plot Concentration vs. Time D->E F Calculate Rate Constants (k1, k2) E->F

Caption: Experimental workflow for monitoring hydrolysis kinetics by ³¹P NMR.

Reactivity_Comparison DEEP DEEP DMMP DMMP DEEP->DMMP Slower Hydrolysis (Steric Hindrance) TEP TEP DEEP->TEP Comparable Reactivity (Similar Ester Groups) l1 DEEP: this compound l2 DMMP: Dimethyl methylphosphonate l3 TEP: Triethyl phosphate

Caption: Inferred relative reactivity of DEEP compared to other organophosphorus compounds.

References

Comparative Guide to the Biological Activity and Cross-Reactivity Potential of Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of Diethyl Ethylphosphonate (DEEP) and its potential for cross-reactivity in biological assays. Due to a lack of direct cross-reactivity studies on DEEP, this document summarizes its observed biological effects and compares them with structurally related organophosphorus compounds to infer potential off-target interactions.

Introduction to this compound

Data Presentation: Biological Effects and Toxicity

The following table summarizes the available quantitative data on the biological effects of this compound and a structurally similar compound, Dimethyl Methylphosphonate (DMMP), for comparison.

CompoundAssay TypeOrganism/SystemEndpointValueReference
This compound (DEEP) Acute Oral ToxicityRatLD502330 mg/kg[2]
Acute Oral ToxicityMouseLD502500 mg/kg[2]
Eye IrritationRabbitSevere[2]
in vitro MutagenicitySalmonella typhimuriumAmes TestNegative[4]
Renal ToxicityMale Ratα2u-globulin accumulationDose-dependent increase[3]
Dimethyl Methylphosphonate (DMMP) Reproductive ToxicityMale RatSperm motility/countDose-related decreases[5]
CarcinogenicityMale RatKidney tumorsSignificant increase[3]

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the biological activity and potential cross-reactivity of organophosphonates are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

Many organophosphorus compounds are known inhibitors of acetylcholinesterase.[6] An assay to determine the inhibitory potential of this compound would be a critical first step in assessing its biological activity.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well plate, add the buffer, AChE, DTNB, and varying concentrations of the test compound. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add acetylthiocholine to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the concentration of the inhibitor that causes 50% inhibition (IC50) of AChE activity.[7]

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Culture: Plate cells (e.g., a relevant human cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

Signaling Pathway: Potential for Cholinergic System Interference

Cholinergic_Synapse_Interference cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChR Acetylcholine Receptors (AChR) ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis DEEP Diethyl Ethylphosphonate DEEP->AChE Potential Inhibition Response Postsynaptic Response AChR->Response Activation Choline + Acetate Choline + Acetate AChE->Choline + Acetate

Caption: Potential interference of this compound with cholinergic signaling.

Experimental Workflow: Competitive ELISA for Cross-Reactivity

Competitive_ELISA_Workflow cluster_steps Assay Steps cluster_interpretation Signal Interpretation s1 1. Coat Plate with Target-Antigen Conjugate s2 2. Add Sample (containing DEEP) and Specific Antibody s1->s2 s3 3. Incubate to allow Competition s2->s3 s4 4. Wash to remove Unbound Reagents s3->s4 s5 5. Add Enzyme-Labeled Secondary Antibody s4->s5 s6 6. Wash s5->s6 s7 7. Add Substrate s6->s7 s8 8. Measure Signal s7->s8 high_signal High Signal: Low DEEP Concentration (Low Cross-Reactivity) s8->high_signal Inverse Relationship low_signal Low Signal: High DEEP Concentration (High Cross-Reactivity) s8->low_signal Inverse Relationship

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Logical Relationship: Concept of Cross-Reactivity

Cross_Reactivity_Concept cluster_binding Binding Events Target Target Analyte SpecificBinding Specific Binding (High Affinity) Target->SpecificBinding Antibody Specific Antibody Antibody->SpecificBinding CrossReaction Cross-Reaction (Lower Affinity) Antibody->CrossReaction CrossReactant Cross-Reactant (e.g., this compound) CrossReactant->CrossReaction AssaySignal Assay Signal SpecificBinding->AssaySignal Generates Expected Assay Signal CrossReaction->AssaySignal Generates False or Altered Signal

Caption: The principle of cross-reactivity in a ligand-binding assay.

References

Establishing Analytical Standards for Diethyl Ethylphosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Diethyl ethylphosphonate (DEEP), a compound of interest in various chemical and pharmaceutical applications. We present a comparative analysis of gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy for the analysis of DEEP and its potential alternatives or impurities, such as Triethyl phosphite and Diethyl methylphosphonate. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. The choice of capillary column is critical for achieving optimal separation from potential impurities or alternative phosphonates.

Comparison of GC Columns for Organophosphorus Compound Analysis

The selection of a GC column with the appropriate stationary phase is paramount for the successful separation of structurally similar organophosphorus compounds. Columns with a 5% phenyl-methylpolysiloxane stationary phase, such as the DB-5ms and HP-5ms, are widely used for their versatility and low bleed characteristics, making them suitable for mass spectrometry applications.[1][2]

ParameterDB-5msHP-5ms
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane5% Phenyl / 95% Dimethylpolysiloxane
Polarity Non-polarNon-polar
Key Features Low bleed characteristics, suitable for MSSimilar performance to DB-5ms, often interchangeable
Typical Application General purpose, ideal for semi-volatile organic compoundsGeneral purpose, widely used for environmental and chemical analysis

Table 1. Comparison of common GC columns for the analysis of this compound and related compounds.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of DEEP using a standard non-polar capillary column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC/5975B MSD).

  • Capillary Column: DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI)

  • Electron Energy (EI): 70 eV

  • Mass Range: m/z 40-500

Mass Spectral Comparison: EI vs. CI for this compound

Electron Ionization (EI) is a "hard" ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule.[3][4] In contrast, Chemical Ionization (CI) is a "soft" ionization method that typically produces a prominent protonated molecule, aiding in the confirmation of the molecular weight.[5][6]

Ionization ModeKey CharacteristicsApplication for DEEP Analysis
Electron Ionization (EI) High energy, extensive fragmentation, complex mass spectra.[3]Structural elucidation and library matching.
Chemical Ionization (CI) Low energy, less fragmentation, prominent molecular ion peak.[5]Confirmation of molecular weight.

Table 2. Comparison of Electron Ionization (EI) and Chemical Ionization (CI) for the mass spectrometric analysis of this compound.

GC-MS Analysis Workflow

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilution Sample->Dilution Dilute in appropriate solvent Standard_Addition Standard_Addition Dilution->Standard_Addition Add internal standard GC_Injection GC_Injection Standard_Addition->GC_Injection Inject into GC Separation Separation GC_Injection->Separation Capillary Column Ionization Ionization Separation->Ionization EI or CI Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Quadrupole Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass_Spectrum Detection->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search Library_Search Mass_Spectrum->Library_Search

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for distinguishing it from related compounds. Both ¹H and ³¹P NMR are highly informative.

Comparative ¹H and ³¹P NMR Data

The chemical shifts in both ¹H and ³¹P NMR spectra are sensitive to the electronic environment of the nuclei, allowing for clear differentiation between DEEP, its potential precursor Triethyl phosphite, and the alternative Diethyl methylphosphonate.

Compound¹H NMR (δ, ppm in CDCl₃)³¹P NMR (δ, ppm vs 85% H₃PO₄)
This compound ~4.1 (m, 4H, OCH₂), ~1.7 (m, 2H, PCH₂), ~1.3 (t, 6H, OCH₂CH₃), ~1.1 (dt, 3H, PCH₂CH₃)[7]~+34[8]
Triethyl phosphite ~3.9 (dq, 6H, OCH₂), ~1.2 (t, 9H, CH₃)~+139[9]
Diethyl methylphosphonate ~4.1 (m, 4H, OCH₂), ~1.5 (d, 3H, PCH₃), ~1.3 (t, 6H, OCH₂CH₃)Not explicitly found, but expected to be distinct from DEEP

Table 3. Comparative ¹H and ³¹P NMR spectral data for this compound and related compounds.

Experimental Protocol: NMR Analysis

This protocol provides a general procedure for acquiring ¹H and ³¹P NMR spectra.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: ~12 ppm.

³¹P NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment with proton decoupling.

  • Number of Scans: 64-256.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: ~200 ppm.

  • Reference: 85% H₃PO₄ (external or internal).

Analytical Strategy for DEEP and Alternatives

Analytical_Strategy cluster_techniques Analytical Techniques cluster_identification Compound Identification Unknown_Sample Unknown_Sample GC_MS GC_MS Unknown_Sample->GC_MS Separation & Fragmentation NMR NMR Unknown_Sample->NMR Structural Elucidation DEEP DEEP GC_MS->DEEP Unique RT & Mass Spectrum TEP Triethyl Phosphite GC_MS->TEP Different RT & Mass Spectrum DEMP Diethyl Methylphosphonate GC_MS->DEMP Different RT & Mass Spectrum NMR->DEEP Characteristic ¹H & ³¹P Shifts NMR->TEP Distinct ¹H & ³¹P Shifts NMR->DEMP Distinct ¹H & ³¹P Shifts

Caption: A logical workflow for the identification of DEEP and its alternatives.

Comparison of Alternatives and Impurities

When analyzing this compound, it is crucial to consider potential impurities from its synthesis and structurally similar compounds that may be used as alternatives.

  • Triethyl phosphite: A common precursor in the synthesis of DEEP, its presence would indicate an incomplete reaction. It is readily distinguishable by its significantly different ³¹P NMR chemical shift and distinct mass spectrum.[9][10]

  • Diethyl methylphosphonate: A structural analog of DEEP, it can be used as a comparative standard. Its analytical signals in both GC-MS and NMR will be similar but discernibly different from DEEP, primarily due to the methyl group attached to the phosphorus atom.

  • Ethylphosphonic acid: A potential hydrolysis product of DEEP. Being more polar, it would likely require derivatization for GC-MS analysis but could be observed by other techniques like HPLC.[11][12]

By employing a combination of these analytical techniques and comparing the obtained data with the provided reference information, researchers can confidently establish the identity and purity of their this compound samples. This guide serves as a foundational resource for developing robust and reliable analytical standards.

References

A Guide to the Analysis of Diethyl Ethylphosphonate for Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the analysis of Diethyl ethylphosphonate (DEEP), a versatile organophosphorus compound. While specific inter-laboratory comparison data for DEEP analysis is not publicly available, this document outlines key analytical methodologies and experimental protocols that can be employed in such a study. Understanding these methods is the first step toward establishing a robust inter-laboratory comparison and ensuring accurate and reproducible results.

This compound is a colorless to pale yellow liquid with a mild, sweet odor.[1][2] It is used as a chemical intermediate in the synthesis of various organophosphorus compounds, a reagent in organic chemistry, a gasoline additive, an antifoam agent, a plasticizer, a textile conditioner, and an antistatic agent.[2][3]

Analytical Methodologies for this compound

A crucial aspect of any inter-laboratory study is the selection and standardization of analytical methods. Based on the chemical properties of this compound, several techniques are suitable for its quantification and identification. A summary of potential methods is presented below.

Analytical TechniquePrincipleTypical ApplicationKey Considerations
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.Purity assessment (Assay ≥98.0% by GC) and quantification in various matrices.[4]Requires a suitable detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometry - MS). Method development would involve optimizing the column, temperature program, and injection parameters.
Mass Spectrometry (MS) Identifies compounds by measuring their mass-to-charge ratio. Often coupled with GC (GC-MS) for enhanced specificity.Structural confirmation and identification of impurities or degradation products.The fragmentation pattern of this compound under specific ionization conditions would need to be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.Structural elucidation and purity determination.1H, 13C, and 31P NMR would be particularly useful for characterizing the molecule.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity for a stationary and a mobile phase.Analysis of less volatile derivatives or in complex mixtures where GC is not suitable.Requires selection of an appropriate column, mobile phase, and detector (e.g., UV-Vis or MS).

Experimental Protocol: Gas Chromatography (GC) Analysis of this compound

The following is a generalized protocol for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol would need to be rigorously validated and standardized among participating laboratories in an inter-laboratory comparison study.

1. Objective: To determine the purity of a this compound sample.

2. Materials and Reagents:

  • This compound standard (≥98.0% purity)[4]

  • High-purity solvent for dilution (e.g., acetone or ethyl acetate)

  • GC vials with septa

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for organophosphorus compound analysis (e.g., a mid-polarity column)

  • Data acquisition and processing software

4. Standard Preparation:

  • Prepare a stock solution of this compound standard in the chosen solvent.

  • Create a series of calibration standards by serial dilution of the stock solution to cover a range of concentrations.

5. Sample Preparation:

  • Accurately weigh the this compound sample to be analyzed.

  • Dissolve the sample in the chosen solvent to a known volume.

  • Filter the sample if necessary to remove any particulate matter.

6. GC-FID Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

7. Data Analysis:

  • Integrate the peak corresponding to this compound in the chromatograms of both the standards and the samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the purity of the sample based on the determined concentration and the initial weight of the sample.

Visualization of Workflows

To facilitate a clear understanding of the processes involved in an inter-laboratory study, the following diagrams illustrate a general experimental workflow and the logical steps for selecting an analytical method.

Experimental_Workflow cluster_planning Planning & Preparation cluster_analysis Laboratory Analysis cluster_reporting Data Reporting & Evaluation start Define Study Objectives protocol Develop Standardized Protocol start->protocol samples Prepare & Distribute Homogeneous Samples protocol->samples analysis Sample Analysis per Protocol samples->analysis data_acq Data Acquisition analysis->data_acq reporting Report Results to Coordinator data_acq->reporting stats Statistical Analysis of Data reporting->stats evaluation Performance Evaluation (e.g., z-scores) stats->evaluation report Final Report Generation evaluation->report

Caption: General workflow for an inter-laboratory comparison study.

Analytical_Method_Selection cluster_criteria Decision Criteria cluster_methods Potential Analytical Methods analyte_props Analyte Properties (Volatility, Polarity) gc Gas Chromatography (GC) analyte_props->gc Volatile hplc High-Performance Liquid Chromatography (HPLC) analyte_props->hplc Non-volatile matrix_complexity Matrix Complexity matrix_complexity->gc Simple matrix_complexity->hplc Complex required_info Information Needed (Quantification, Identification) required_info->gc Quantification ms Mass Spectrometry (MS) required_info->ms Identification nmr NMR Spectroscopy required_info->nmr Structure lab_capability Laboratory Capability (Instrumentation, Expertise) lab_capability->gc lab_capability->hplc lab_capability->ms lab_capability->nmr

Caption: Decision tree for selecting an appropriate analytical method.

References

literature review comparing different synthesis methods for Diethyl ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key organophosphorus compounds is paramount. Diethyl ethylphosphonate, a versatile intermediate, is no exception. This guide provides a comparative analysis of two prominent synthesis methods: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

The formation of a stable carbon-phosphorus bond is the cornerstone of organophosphorus chemistry, and both the Michaelis-Arbuzov and Michaelis-Becker reactions have long been staple methodologies for achieving this transformation. Each method, however, presents distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency. This review aims to provide a clear and objective comparison to inform laboratory practice.

Method 1: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used and robust method for the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide. In the case of this compound, triethyl phosphite is reacted with an ethyl halide, typically ethyl iodide, which can also act as a catalyst for the rearrangement of the phosphite.[1]

Experimental Protocol:

A detailed protocol for an industrial-scale synthesis of this compound via a catalytic Michaelis-Arbuzov reaction is provided in U.S. Patent 5,473,093A. The following is a laboratory-scale adaptation of that procedure:

  • Reaction Setup: A dry, nitrogen-filled, three-neck round-bottom flask is equipped with a mechanical stirrer, thermometer, condenser with a vacuum take-off head, and a graduated dropping funnel.

  • Initial Charge: The flask is charged with a "heel" of this compound, approximately 20-25% of the weight of the triethyl phosphite to be added.[2]

  • Catalyst Addition: Ethyl iodide (acting as a catalyst, ~2-2.5 wt% of the triethyl phosphite) is added to the heel via syringe.[2]

  • Heating: The reaction mixture is heated to a temperature of 175-185 °C.[2]

  • Reagent Addition: Triethyl phosphite (≥98% purity) is added dropwise from the dropping funnel at a rate that maintains the reaction temperature within the specified range. The exothermic nature of the reaction requires careful control of the addition rate.[2]

  • Reaction Monitoring and Completion: The reaction is typically allowed to proceed for 5-10 hours. A post-heating period of approximately two hours at the same temperature after the addition is complete ensures full conversion.[2]

  • Purification: The crude product can be purified by vacuum distillation to yield high-purity this compound.

Logical Workflow for Michaelis-Arbuzov Reaction

Michaelis-Arbuzov Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry, inert reaction apparatus charge 2. Charge flask with DEEP heel & EtI catalyst setup->charge heat 3. Heat mixture to 175-185 °C charge->heat add_tep 4. Add Triethyl Phosphite dropwise (5-10 h) heat->add_tep post_heat 5. Post-heat for 2 h add_tep->post_heat cool 6. Cool to room temperature post_heat->cool distill 7. Purify by vacuum distillation cool->distill product Diethyl ethylphosphonate distill->product

Caption: Workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Method 2: The Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route to phosphonates. This method involves the deprotonation of a dialkyl phosphite to form a phosphite anion, which then acts as a nucleophile and attacks an alkyl halide. For the synthesis of this compound, this would involve the reaction of sodium diethyl phosphite with an ethyl halide.

Experimental Protocol:
  • Preparation of Sodium Diethyl Phosphite: In a dry, inert atmosphere, diethyl phosphite is treated with a strong base, such as sodium hydride or sodium metal, in an appropriate anhydrous solvent like THF or diethyl ether to generate the sodium diethyl phosphite salt.

  • Reaction Setup: A dry, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Charge Flask: The freshly prepared solution or suspension of sodium diethyl phosphite is charged into the flask.

  • Addition of Ethyl Halide: Ethyl iodide or ethyl bromide is added dropwise to the stirred solution of sodium diethyl phosphite at a controlled temperature, often starting at room temperature or slightly below, as the reaction can be exothermic.

  • Reaction: The reaction mixture is then typically heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by techniques such as TLC or ³¹P NMR.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched, for example, with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent.

  • Purification: The combined organic layers are dried and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Reaction Pathway for Michaelis-Becker Synthesis

Michaelis-Becker Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates dep Diethyl phosphite na_dep Sodium diethyl phosphite dep->na_dep Deprotonation base Strong Base (e.g., NaH) ethyl_halide Ethyl Halide (e.g., EtI) product Diethyl ethylphosphonate na_dep->product Nucleophilic Attack

Caption: Key steps in the Michaelis-Becker synthesis of this compound.

Quantitative Data Comparison

The selection of a synthesis method often hinges on quantitative metrics such as yield, purity, and reaction time. The following table summarizes these parameters for the Michaelis-Arbuzov and Michaelis-Becker reactions for the synthesis of this compound.

ParameterMichaelis-Arbuzov ReactionMichaelis-Becker Reaction (Analogous)
Typical Yield >98%[2]63-80% (for similar dialkyl alkylphosphonates)[1]
Product Purity ~99% after distillation[2]Generally high after purification, but can be lower than Michaelis-Arbuzov[1]
Reaction Time 5-12 hours[2]1-40 hours, highly variable depending on conditions[1]
Reaction Temperature High (175-185 °C)[2]Variable, often requires reflux
Key Reactants Triethyl phosphite, Ethyl iodideDiethyl phosphite, Strong base, Ethyl halide
Byproducts Ethyl halideSalt (e.g., NaI), unreacted starting materials

Conclusion

Both the Michaelis-Arbuzov and Michaelis-Becker reactions are effective for the synthesis of this compound. The Michaelis-Arbuzov reaction, particularly the catalytic variant, appears to offer superior yields and purity, making it well-suited for large-scale industrial production.[2] Its primary drawbacks are the high reaction temperatures and the potentially long reaction times.

The Michaelis-Becker reaction, while perhaps offering lower yields in some cases, provides a viable alternative that may be more amenable to certain laboratory setups, potentially avoiding the very high temperatures of the Arbusov method. The use of phase-transfer catalysts can also enhance the efficiency of the Michaelis-Becker reaction.[1]

Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. The detailed protocols and comparative data presented here serve as a valuable resource for making an informed decision.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl Ethylphosphonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management of chemical waste is as crucial as the innovative work itself. Diethyl ethylphosphonate, a common organophosphorus reagent, requires careful handling and adherence to specific disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to address the specific challenges of managing this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure for this compound, it is imperative to consult the Safety Data Sheet (SDS) and comply with all institutional, local, regional, and national hazardous waste regulations.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE to prevent skin and eye contact, as it can cause serious eye irritation and skin irritation.[1] Recommended PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: Use only in a well-ventilated area. If inhalation risk is high, a respirator with an appropriate organic vapor cartridge is necessary.[1]

Spill Management: In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[1] Collect the contaminated material into a sealed, properly labeled container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Methodologies

The primary methods for the disposal of this compound are chemical neutralization (hydrolysis), incineration, or transfer to a licensed hazardous waste contractor. The selection of the appropriate method depends on the quantity of waste, available laboratory facilities, and prevailing regulations.

1. Licensed Hazardous Waste Contractor: For most laboratories, utilizing a licensed hazardous waste contractor is the most straightforward and safest disposal method.

  • Procedure:

    • Segregation and Labeling: Collect the this compound waste in a dedicated, sealed, and chemically compatible container. The label must clearly state "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

    • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

    • Pickup Arrangement: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal service.

2. Chemical Neutralization (Hydrolysis): For small quantities, chemical hydrolysis can be employed to break down this compound into less hazardous substances. Both acidic and alkaline hydrolysis can be effective. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

3. Incineration: High-temperature incineration is an effective method for the complete destruction of organophosphorus compounds. This is typically performed at a specialized hazardous waste treatment, storage, and disposal facility (TSDF). While individual labs do not perform incineration, it is important to properly label waste destined for this disposal route.

Quantitative Data for Hazardous Waste Determination

Waste generators are required to determine if their waste is hazardous.[1] The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on several characteristics. The corrosivity characteristic is particularly relevant for chemical hydrolysis treatment.

EPA Hazardous Waste CharacteristicRegulatory ThresholdRelevance to this compound Disposal
Ignitability (D001) Liquid with a flash point < 60°C (140°F)This compound has a flash point of 104°C (220°F), so it is not considered ignitable.
Corrosivity (D002) Aqueous solution with a pH ≤ 2 or ≥ 12.5The acidic and alkaline hydrolysis procedures will render the waste corrosive, requiring it to be managed as D002 hazardous waste until neutralized.
Reactivity (D003) Unstable, reacts violently with water, or generates toxic gasesThis compound is stable under normal conditions.
Toxicity (D004-D043) Exceeds specific concentration limits for certain contaminants after a TCLP testWhile not specifically listed, organophosphorus compounds can be toxic.

Experimental Protocol: Synthesis of a Horner-Wadsworth-Emmons Reagent and Subsequent Waste Disposal

This protocol details a common laboratory procedure that utilizes this compound, generating waste that requires proper disposal.

Objective: To synthesize a stabilized ylide for use in a Horner-Wadsworth-Emmons reaction.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde or ketone

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The resulting solution contains the phosphonate carbanion.

  • Cool the solution back to 0°C and add the aldehyde or ketone (1.0 equivalent) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Waste Generation: This synthesis generates several waste streams containing this compound and its byproducts, including:

  • Aqueous waste from the workup.

  • Contaminated solid waste (e.g., silica gel from chromatography).

  • Residual reagent in empty containers.

All these waste streams must be collected and disposed of as hazardous waste.

Detailed Disposal Protocols

Objective: To neutralize small quantities of this compound waste in the laboratory.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Round-bottom flask and reflux condenser

  • Heating mantle

Procedure:

  • In a fume hood, place the aqueous waste containing this compound into a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a concentrated sodium hydroxide solution while stirring to raise the pH to >12.5. Monitor the pH carefully.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) for several hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • The resulting solution is a D002 corrosive hazardous waste and must be collected in a properly labeled hazardous waste container.

  • Alternatively, the cooled solution can be neutralized by the careful, slow addition of a strong acid (e.g., hydrochloric acid) to bring the pH to between 6 and 8. This neutralization step should be performed with caution to control the exothermic reaction. The final neutralized solution should be disposed of in accordance with institutional and local regulations.

Objective: To neutralize small quantities of this compound waste in the laboratory.

Materials:

  • This compound waste

  • Concentrated hydrochloric acid (HCl)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Round-bottom flask and reflux condenser

  • Heating mantle

Procedure:

  • In a fume hood, place the aqueous waste containing this compound into a round-bottom flask with a magnetic stir bar.

  • Slowly and carefully add concentrated hydrochloric acid while stirring to lower the pH to <2. This should be done in an ice bath to control the exothermic reaction.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. Studies on similar organophosphates show that lower pH and increased temperature and time favor hydrolysis.

  • Cool the reaction mixture to room temperature.

  • The resulting solution is a D002 corrosive hazardous waste and must be collected in a properly labeled hazardous waste container.

  • Alternatively, the cooled solution can be neutralized by the careful, slow addition of a strong base (e.g., sodium hydroxide) to bring the pH to between 6 and 8. This should be done with caution in an ice bath. The final neutralized solution should be disposed of in accordance with institutional and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Diethyl_Ethylphosphonate_Disposal Start This compound Waste Generated Assess Assess Quantity and Lab Capabilities Start->Assess Small_Quant Small Quantity & In-House Capabilities Assess->Small_Quant Yes Large_Quant Large Quantity or No In-House Capabilities Assess->Large_Quant No Hydrolysis Chemical Hydrolysis (Acidic or Alkaline) Small_Quant->Hydrolysis Contractor Package, Label & Store for Pickup Large_Quant->Contractor Neutralize Neutralize to pH 6-8 Hydrolysis->Neutralize Final_Disp_Lab Dispose Neutralized Solution per Local Regulations Neutralize->Final_Disp_Lab Final_Disp_Contractor Dispose via Licensed Hazardous Waste Contractor Contractor->Final_Disp_Contractor

This compound Disposal Workflow

By adhering to these rigorous safety and disposal protocols, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible stewardship of the environment.

References

Personal protective equipment for handling Diethyl ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl ethylphosphonate, including detailed operational and disposal plans.

Chemical Identity:

Identifier Value
Chemical Name This compound
CAS Number 78-38-6
Molecular Formula C6H15O3P

Hazard Summary: this compound is considered a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[2] It may also cause respiratory irritation.[3] This substance is toxic to aquatic organisms with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale & Source(s)
Eye and Face Protection Safety glasses with side shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][4]To prevent contact with eyes, which can cause serious damage.[1][3][2]
Skin Protection - Chemical-resistant gloves (e.g., PVC).[1]- For prolonged contact, use gloves with a protection class of 5 or higher (>240 minutes breakthrough time).[1]- For brief contact, a protection class of 3 or higher (>60 minutes breakthrough time) is recommended.[1]- Overalls, PVC apron, and barrier cream.[1]To prevent skin irritation and absorption.[1][3] Contaminated clothing should be removed immediately.[1][3]
Respiratory Protection - Use in a well-ventilated area, with local exhaust ventilation typically required.[1][3]- If there is a risk of overexposure or inhalation of vapors/mists, wear an approved respirator with a Type A filter.[1]To prevent respiratory tract irritation.[1][3]

Safe Handling and Storage Protocols

Handling Procedures:

  • Avoid Contact: Prevent all personal contact with the chemical, including inhalation of vapors or mists.[1][3]

  • Use in Ventilated Areas: Handle the substance only in well-ventilated areas, preferably under a chemical fume hood.[3]

  • Grounding: Take precautionary measures against static discharges.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][2]

  • Clothing: Do not allow clothing wet with the material to stay in contact with skin.[1]

Storage Conditions:

Parameter Recommendation Source(s)
Container Store in original, tightly sealed containers, such as a metal can or drum.[1][2]
Location Store in a cool, dry, well-ventilated place away from direct sunlight and heat sources.[4][5][6]
Incompatible Materials Keep away from strong oxidizing agents, nitrates, and chlorine bleaches.[1]
Ventilation Ensure adequate ventilation in the storage area.[4]

First Aid Measures

Immediate response is critical in the event of exposure. The following table outlines the appropriate first aid procedures.

Exposure Route First Aid Protocol Source(s)
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing, including footwear.[1][3] Flush skin and hair with running water and soap, if available.[1][3] Seek medical attention if irritation occurs or persists.[3]
Inhalation Remove the individual from the contaminated area to fresh air.[1][3] Keep the person warm and at rest.[1] If not breathing, give artificial respiration.[3] Seek medical attention.[3]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[3][2] Seek immediate medical attention.

Spill and Disposal Management

Spill Response Plan:

A systematic approach is necessary to safely manage a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Waste Disposal spill Spill Occurs evacuate Evacuate and secure the area. Move upwind. spill->evacuate alert Alert supervisor and emergency responders. evacuate->alert ppe Don appropriate PPE: - Respirator (Type A filter) - Chemical goggles - PVC gloves - Overalls/Apron alert->ppe contain Contain the spill using inert absorbent material (e.g., sand, silica gel, universal binder). ppe->contain collect Carefully collect the absorbed material using non-sparking tools. contain->collect decontaminate Decontaminate the spill area with alcohol, followed by soap and water. collect->decontaminate waste_container Place collected waste into a suitable, -labeled, and sealed container for hazardous waste. decontaminate->waste_container dispose Dispose of waste according to local, state, and federal regulations. Consult with a licensed waste disposal company. waste_container->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl ethylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl ethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.